1-(3-Methyl-benzoyl)-piperazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3-methylphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGUVIUZDTUVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375166 | |
| Record name | (3-Methylphenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100939-91-1 | |
| Record name | (3-Methylphenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100939-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(3-Methyl-benzoyl)-piperazine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Methyl-benzoyl)-piperazine
Introduction
This compound is a valuable chemical intermediate in the field of medicinal chemistry and drug development. As a derivative of piperazine, a core scaffold found in numerous FDA-approved drugs, it serves as a versatile building block for synthesizing more complex molecules with potential therapeutic activities. The piperazine ring offers unique physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, which are critical for drug-receptor binding.
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying scientific rationale for key procedural choices. By integrating field-proven insights with authoritative references, this document aims to be a self-validating resource for the reliable preparation and analysis of this important compound.
Part 1: Synthesis Methodology
The synthesis of this compound is most commonly achieved through a nucleophilic acyl substitution reaction. This approach involves the acylation of piperazine with 3-methylbenzoyl chloride.
Principle of the Reaction
The core of this synthesis is the reaction between a nucleophile (the secondary amine of piperazine) and an electrophilic acyl chloride. The nitrogen atom of piperazine attacks the carbonyl carbon of 3-methylbenzoyl chloride. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.
Causality Behind Experimental Choices
-
Reactants : Piperazine is used as the nucleophile. To favor mono-acylation and prevent the formation of the di-substituted byproduct, an excess of piperazine can be used, although this complicates purification. A more controlled approach, described here, uses a 1:1 molar ratio with a non-nucleophilic base. 3-Methylbenzoyl chloride is the acylating agent, chosen for its high reactivity.
-
Base : Triethylamine (Et₃N) is a common choice. It is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction without competing with piperazine in attacking the acyl chloride.
-
Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the reactants well, and has a low boiling point, which facilitates its removal during the work-up phase.
-
Temperature : The reaction is initiated at a low temperature (0 °C) by adding the acyl chloride dropwise. This is a critical control measure to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring selectivity.
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Mandatory Safety Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Piperazine (CAS: 110-85-0) : Corrosive. Causes severe skin burns and eye damage.[1][2][3] May cause an allergic skin reaction, and allergy or asthma symptoms if inhaled.[1][4] Suspected of damaging fertility or the unborn child.[1][2]
-
3-Methylbenzoyl chloride (CAS: 1711-06-4) : Corrosive. Causes severe skin burns and serious eye damage.[5][6][7] May cause respiratory irritation.[6][7] It is also a combustible liquid.[5]
-
Triethylamine (Et₃N) : Flammable liquid and vapor. Corrosive and harmful if swallowed or inhaled.
-
Dichloromethane (DCM) : Suspected of causing cancer. Causes skin and serious eye irritation.
Refer to the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[1][2][3][4][5][6][7][8]
Detailed Experimental Protocol: Synthesis
-
Preparation : To a round-bottom flask equipped with a magnetic stir bar, add piperazine (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of piperazine).
-
Base Addition : Add triethylamine (1.1 eq) to the solution.
-
Cooling : Place the flask in an ice-water bath and stir for 15 minutes until the temperature equilibrates to 0 °C.
-
Acyl Chloride Addition : In a separate flask, dissolve 3-methylbenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution to the piperazine mixture dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction : After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3-4 hours or until Thin Layer Chromatography (TLC) indicates completion.
-
Quenching & Work-up :
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess piperazine and triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Part 2: Structural Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Visualization of the Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic and Chromatographic Data
The following table summarizes the expected data from the characterization analyses.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.1-7.3 ppm), Piperazine protons (~3.4-3.8 ppm and ~2.8-3.0 ppm, often broad), Methyl protons (~2.4 ppm), NH proton (variable, may be broad). Note: Signals for piperazine protons may be broad or split into multiple sets due to restricted rotation around the amide C-N bond.[9][10] |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~170 ppm), Aromatic carbons (~125-138 ppm), Piperazine carbons (~40-50 ppm, may be broad), Methyl carbon (~21 ppm). |
| Mass Spec. (ESI-MS) | [M+H]⁺ | Expected m/z: 205.13 (Calculated for C₁₂H₁₇N₂O⁺) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (N-H stretch, secondary amine), ~2950-2800 cm⁻¹ (C-H stretch, aliphatic), ~1630 cm⁻¹ (C=O stretch, amide), ~1600 cm⁻¹ (C=C stretch, aromatic). |
| HPLC | Purity | >95% (as determined by peak area integration). |
Detailed Experimental Protocols: Characterization
Protocol 1: NMR Spectroscopy
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum. Due to the potential for conformational isomers (rotamers), acquiring spectra at elevated temperatures may be necessary to observe coalescence and sharpen the signals of the piperazine protons.[9][11]
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra to identify chemical shifts, coupling constants, and integrations, and compare them against expected values.
Protocol 2: Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an electrospray ionization (ESI) source coupled to a mass analyzer.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the protonated molecular ion peak ([M+H]⁺) and confirm that its mass-to-charge ratio (m/z) matches the calculated value.
Protocol 3: Infrared (IR) Spectroscopy
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups (amide C=O, N-H, aromatic C=C, aliphatic C-H).
Protocol 4: High-Performance Liquid Chromatography (HPLC)
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Use a reversed-phase column (e.g., C18).
-
Employ a mobile phase gradient, for example, starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid) and ramping up to a high percentage of acetonitrile (with 0.1% acid).
-
Monitor the elution using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).[12]
-
Calculate the purity of the sample based on the relative area of the main product peak. A method using derivatization may be needed for trace analysis of the starting material piperazine if it lacks a chromophore.[13][14]
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound via nucleophilic acyl substitution. The rationale behind the selection of reagents, solvents, and reaction conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been presented, complete with step-by-step protocols, to ensure the unambiguous confirmation of the product's structure, identity, and purity. By adhering to the described safety precautions and experimental procedures, researchers can confidently and safely produce and validate this key chemical intermediate for applications in drug discovery and development.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
physicochemical properties of 1-(3-Methyl-benzoyl)-piperazine
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methyl-benzoyl)-piperazine
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but the very foundation of a successful formulation strategy.[1] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[2][3] This guide provides a detailed technical examination of this compound, a piperazine derivative of interest. Piperazine and its analogues are prevalent scaffolds in medicinal chemistry, known for their versatile pharmacological activities.[4]
This document is structured to provide researchers, medicinal chemists, and formulation scientists with both the foundational data and the practical experimental frameworks necessary for a thorough characterization of this compound. We will delve into the significance of each core property, present available data, and provide detailed, self-validating experimental protocols grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[5][6][7]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the starting point for all physicochemical analysis.
-
IUPAC Name: (3-methylphenyl)(piperazin-1-yl)methanone
-
Synonyms: this compound, AKOS BB-5455, 1-(3-Methylphenyl)(1-piperazinyl)methanone[4][8]
-
CAS Number: 100939-91-1[4]
-
Molecular Formula: C₁₂H₁₆N₂O[9]
-
Molecular Weight: 204.27 g/mol [10]
Chemical Structure:
(Simplified 2D representation)
Core Physicochemical Properties: Data and Significance
The following properties are critical predictors of a compound's behavior in both in vitro and in vivo systems. The data presented has been aggregated from predictive and experimental sources.
| Property | Value | Significance in Drug Development |
| Melting Point | 74-76 °C[9][10] | Indicates purity, solid-state stability, and lattice energy. It is a critical parameter for manufacturing processes like milling and granulation.[11][12] |
| Boiling Point | 370.5 ± 42.0 °C (Predicted)[9][10] | Defines the upper-temperature limit for processing and storage in a liquid state and is related to the compound's volatility.[13][14] |
| pKa | 8.50 ± 0.10 (Predicted)[9][10] | The acid dissociation constant is crucial for predicting the ionization state at different physiological pH values, which directly impacts solubility, absorption across membranes, and receptor binding.[15][16] |
| Density | 1.093 ± 0.06 g/cm³ (Predicted)[9][10] | Important for formulation design, especially for solid dosage forms (e.g., tablet compression) and for processes involving fluid dynamics. |
| Water Solubility | Data not available; requires experimental determination. | Fundamentally affects dissolution rate and bioavailability. Poor water solubility is a major hurdle in drug development.[2][3][17] |
| LogP (Octanol/Water) | Data not available; requires experimental determination. | The partition coefficient is a key measure of lipophilicity, predicting a drug's ability to permeate biological membranes, its distribution in the body, and potential for metabolism. |
Experimental Determination Protocols
The following sections detail standardized, self-validating methodologies for determining the key . These protocols are based on the authoritative OECD Guidelines for the Testing of Chemicals, ensuring data integrity and international acceptance.[18][19][20]
Melting Point Determination (OECD Guideline 102)
Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow range. Impurities depress and broaden this range, making this method a primary indicator of purity.[11][21] The choice of the capillary method is due to its high precision and requirement for only a small amount of sample.[22]
Detailed Protocol (Capillary/Metal Block Method):
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Gently pulverize the sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-4 mm by tapping the sealed end on a hard surface. Ensure the powder is tightly packed.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Preliminary Determination: Heat the block rapidly to determine an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a new sample, heat the block rapidly to within 20°C of the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.
-
Observation & Validation:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid particle melts completely.
-
The melting range is T₁ - T₂.
-
Perform the measurement in triplicate to ensure reproducibility. The results should be within a narrow, predefined tolerance (e.g., ±0.5°C).
-
Self-Validation: Calibrate the apparatus daily using certified reference standards with known melting points that bracket the expected melting point of the test substance.
-
Experimental Workflow: Melting Point Determination
Caption: Workflow for OECD 102 Melting Point Determination.
Water Solubility Determination (OECD Guideline 105)
Causality: Solubility is the result of a dynamic equilibrium between a solute dissolving into a solvent and re-precipitating.[17] The "Flask Method" is chosen for substances like this, which are expected to have solubilities above 10⁻² g/L, as it is a robust and direct measurement of this equilibrium.[23][24] Achieving a true saturation equilibrium is the critical step for accuracy.
Detailed Protocol (Flask Method):
-
System Preparation: Prepare a series of flasks. To each, add a measured volume of distilled water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline for physiological relevance). Place a magnetic stirrer in each flask.
-
Sample Addition: Add an excess amount of this compound to each flask. The excess solid ensures that saturation can be achieved.
-
Equilibration: Seal the flasks and place them in a constant temperature water bath, preferably at 20 ± 0.5 °C. Stir the contents for a sufficient duration to reach equilibrium.
-
Justification: A preliminary test should be run to determine the time to equilibrium (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are consistent.
-
-
Phase Separation: Once equilibrium is achieved, stop stirring and allow the excess solid to settle. Separate the saturated aqueous phase from the undissolved solid via centrifugation or filtration through a non-adsorbing filter (e.g., PTFE).
-
Concentration Analysis: Accurately determine the concentration of the dissolved substance in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Self-Validation:
-
The experiment must be performed in at least triplicate.
-
The analytical method must be validated for linearity, accuracy, and precision.
-
A mass balance calculation should be performed to ensure no significant loss of substance occurred due to degradation or adsorption.
-
Experimental Workflow: Water Solubility Determination
Caption: Workflow for OECD 105 Solubility (Flask Method).
Dissociation Constant (pKa) Determination (OECD Guideline 112)
Causality: The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[15] For a basic compound like this compound (due to the piperazine nitrogens), potentiometric titration is an ideal method. It works by monitoring the change in pH of a solution of the compound as a titrant (an acid) is added, allowing for the direct observation of the buffering region centered around the pKa.
Detailed Protocol (Potentiometric Titration):
-
Apparatus & Calibration: Use a high-precision pH meter with a combination electrode. Calibrate the system using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) immediately before use.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water (or a water/co-solvent mixture if solubility is low). The concentration should be known precisely.
-
Titration:
-
Immerse the calibrated pH electrode and a temperature probe into the sample solution.
-
Titrate the solution with a standardized strong acid titrant (e.g., 0.1 M HCl) added in small, precise increments using an automated burette.
-
Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of this derivative curve corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).
-
-
Self-Validation:
-
Perform the titration in triplicate.
-
Run a blank titration (titrating the solvent without the sample) to correct for any solvent effects.
-
Verify the method by determining the pKa of a known reference compound (e.g., Tris buffer) under identical conditions.
-
Experimental Workflow: pKa Determination
Caption: Workflow for OECD 112 pKa by Potentiometric Titration.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. Cas 100939-91-1,this compound | lookchem [lookchem.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]
- 8. This compound CAS#: 100939-91-1 [amp.chemicalbook.com]
- 9. This compound CAS#: 100939-91-1 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. laboratuar.com [laboratuar.com]
- 12. mdpi.com [mdpi.com]
- 13. laboratuar.com [laboratuar.com]
- 14. lcslaboratory.com [lcslaboratory.com]
- 15. oecd.org [oecd.org]
- 16. uregina.ca [uregina.ca]
- 17. books.google.cn [books.google.cn]
- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 19. OECD/EU-Methods [laus.group]
- 20. search.library.brandeis.edu [search.library.brandeis.edu]
- 21. oecd.org [oecd.org]
- 22. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 23. filab.fr [filab.fr]
- 24. oecd.org [oecd.org]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3-Methyl-benzoyl)-piperazine
A Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Methyl-benzoyl)-piperazine is a synthetic organic compound featuring a piperazine core, a structure renowned for its prevalence in a multitude of bioactive molecules.[1] While the specific biological activities and mechanism of action for this particular derivative remain largely uncharacterized in publicly available literature, the piperazine scaffold is a well-established pharmacophore. Derivatives of piperazine have been explored for a wide range of pharmacological applications, including as central nervous system depressants, anthelmintics, and antihistamines.[2][3] This guide presents a comprehensive framework for the systematic investigation of this compound's mechanism of action. It is designed to provide researchers and drug development professionals with a logical, evidence-based pathway to characterize the compound's molecular targets and physiological effects. This document outlines a series of proposed experimental workflows, from initial receptor profiling to in-depth functional assays, grounded in established methodologies for novel compound characterization.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This simple structure imparts favorable physicochemical properties, including aqueous solubility and the ability to exist in a protonated state at physiological pH, which often facilitates interactions with biological targets. The versatility of the piperazine scaffold allows for the introduction of various substituents at the nitrogen atoms, leading to a vast chemical space with diverse pharmacological activities.
This compound (Figure 1) possesses a 3-methylbenzoyl group attached to one of the piperazine nitrogens.[4] The presence of the benzoyl group introduces an aromatic system and a carbonyl moiety, which can participate in various non-covalent interactions with protein targets, such as pi-stacking, hydrogen bonding, and van der Waals forces. The methyl group at the meta-position of the benzoyl ring can influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for specific receptors.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Given the lack of specific biological data for this compound, a logical starting point for investigation is to hypothesize potential targets based on the known activities of structurally related piperazine derivatives. Many psychoactive drugs, including antidepressants and antipsychotics, feature a piperazine core and are known to interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Therefore, a primary hypothesis is that this compound may modulate the activity of one or more of these receptor systems.
Proposed Investigational Workflow
To systematically elucidate the mechanism of action of this compound, a multi-tiered experimental approach is recommended. This workflow (Figure 2) begins with broad, high-throughput screening to identify potential targets and progresses to more focused, in-depth studies to characterize the nature of the interaction and its functional consequences.
Caption: Proposed experimental workflow for characterizing the mechanism of action.
Phase 1: Broad Spectrum Target Screening
The initial step is to perform a broad screen against a panel of known biological targets to identify potential interactions. This unbiased approach helps to generate initial hypotheses about the compound's mechanism of action.
Experimental Protocol: Receptor Profiling Screen
A commercially available receptor profiling service (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) should be employed to test this compound at a fixed concentration (typically 1-10 µM) against a panel of several hundred targets, including GPCRs, ion channels, transporters, and enzymes.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Execution: The service provider will perform a series of binding or functional assays to measure the percent inhibition or activation of each target by the test compound.
-
Data Analysis: The results will be provided as a report detailing the percent effect of the compound on each target. Significant interactions (typically >50% inhibition or activation) are flagged for further investigation.
Phase 2: In-Depth In Vitro Characterization
Once potential high-affinity targets are identified from the initial screen, the next phase involves detailed in vitro studies to confirm and quantify these interactions. This phase will focus on determining the binding affinity and functional activity of this compound at the identified target(s).
Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for quantifying the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
This assay is performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to be rich in the receptor.
-
Incubation: Incubate the membranes with increasing concentrations of the radioligand in the presence and absence of a high concentration of an unlabeled competing ligand (to determine non-specific binding).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.
This assay is used to determine the affinity (Ki) of an unlabeled compound (this compound) for the target receptor by measuring its ability to compete with a fixed concentration of the radioligand.
Methodology:
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand (typically at or near its Kd) and a range of concentrations of the unlabeled test compound.
-
Separation and Quantification: Follow the same procedure as for the saturation binding assay.
-
Data Analysis: Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. The choice of functional assay depends on the signaling pathway coupled to the target receptor.
Many aminergic receptors are coupled to either the stimulatory (Gs) or inhibitory (Gi) G-protein, which modulate the production of cyclic adenosine monophosphate (cAMP).
Methodology:
-
Cell Culture: Use a cell line stably expressing the target receptor.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. To test for antagonist activity, co-incubate the cells with the test compound and a known agonist for the receptor.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect). For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the Kb (equilibrium dissociation constant for the antagonist) using the Gaddum equation.
Caption: Simplified GPCR signaling pathway for cAMP modulation.
Data Presentation and Interpretation
All quantitative data from the in vitro assays should be summarized in tables for easy comparison.
Table 1: Hypothetical Binding Affinity and Functional Potency Data
| Target Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Mode of Action |
| Dopamine D2 | 50 | cAMP Inhibition | IC50 = 120 | Antagonist |
| Serotonin 5-HT2A | 250 | Calcium Flux | IC50 = 500 | Antagonist |
| Histamine H1 | >1000 | N/A | >1000 | Inactive |
This table is for illustrative purposes only and does not represent actual data.
Conclusion and Future Directions
This technical guide provides a comprehensive and logical framework for the initial characterization of the mechanism of action of this compound. By following this structured approach, researchers can efficiently identify and validate the molecular targets of this novel compound, thereby laying the groundwork for further preclinical and clinical development. The initial focus on aminergic GPCRs is a rational starting point based on the chemical structure, but the results of the broad receptor screen will ultimately guide the investigational path. Subsequent studies should include more complex cellular models, such as primary neuronal cultures, and in vivo animal models to explore the physiological and behavioral effects of the compound.
References
An In-Depth Technical Guide to the Biological Activity of 1-(3-Methyl-benzoyl)-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Methyl-benzoyl)-piperazine is a synthetic organic compound featuring a piperazine core substituted with a 3-methylbenzoyl group.[1] While the broader class of piperazine derivatives has been extensively studied for diverse pharmacological activities, including anticancer, anthelmintic, and central nervous system effects, specific and detailed biological data for this compound remains limited in publicly accessible scientific literature.[2][3][4] This technical guide synthesizes the available information on related benzoylpiperazine and piperazine derivatives to provide a predictive framework for the potential biological activities of this compound and to outline robust experimental protocols for its comprehensive evaluation.
Introduction: The Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a privileged scaffold in drug discovery, prized for its versatile synthetic handles and its ability to impart favorable pharmacokinetic properties.[5] The two nitrogen atoms within the six-membered ring can be readily functionalized, allowing for the exploration of vast chemical space and the fine-tuning of biological activity. This versatility has led to the successful development of numerous drugs across various therapeutic areas.[5] The introduction of a benzoyl moiety, as seen in this compound, adds a rigid aromatic structure that can participate in various receptor-ligand interactions, including pi-stacking and hydrogen bonding. The methyl group on the benzoyl ring can further influence steric and electronic properties, potentially enhancing binding affinity and selectivity for specific biological targets.[1]
Predicted Biological Activities and Mechanistic Hypotheses
Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit potential in the following areas:
Anticancer Activity
Derivatives of 1-(substituted-benzoyl)-4-(benzhydryl)piperazine have demonstrated significant cytotoxicity against a range of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[6] It is plausible that this compound could exhibit similar antiproliferative effects.
Hypothesized Mechanism of Action: The anticancer activity of related piperazine derivatives has been linked to the induction of apoptosis and interference with critical cellular signaling pathways.[7] For instance, some piperazine-containing compounds have been shown to inhibit the PI3K/AKT pathway, a key regulator of cell survival and proliferation that is often dysregulated in cancer.[8]
Logical Relationship of Anticancer Activity:
Figure 1: Hypothesized mechanism of anticancer activity.
Tyrosinase Inhibition
Benzoylpiperazine derivatives have emerged as a promising class of tyrosinase inhibitors.[9] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.
Hypothesized Mechanism of Action: The inhibitory activity of these compounds is thought to arise from their ability to chelate the copper ions in the active site of the tyrosinase enzyme, thereby preventing the binding of its natural substrate, tyrosine. The benzoyl moiety can further stabilize the inhibitor within the active site through hydrophobic and other non-covalent interactions.
Abl Kinase Inhibition
The piperazine moiety is a common feature in a number of potent BCR-ABL kinase inhibitors used in the treatment of chronic myeloid leukemia (CML). While specific data for this compound is unavailable, its structural components suggest a potential for interaction with the ATP-binding site of Abl kinase.
Hypothesized Mechanism of Action: The piperazine ring can serve as a key pharmacophore that orients the molecule within the kinase domain, while the benzoyl group could engage in interactions with hydrophobic pockets and key residues, leading to competitive inhibition of ATP binding and subsequent downregulation of kinase activity.
Proposed Experimental Workflows for Biological Characterization
To rigorously assess the biological activities of this compound, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive profile of the compound's potential therapeutic applications.
General Synthesis of this compound
A common method for the synthesis of N-benzoylpiperazines involves the acylation of piperazine with the corresponding benzoyl chloride.
Step-by-Step Protocol:
-
Dissolution: Dissolve piperazine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Slowly add a solution of 3-methylbenzoyl chloride (1.0 equivalent) in the same solvent to the piperazine solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Synthesis:
Figure 2: General synthesis workflow.
In Vitro Antiproliferative Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., K562, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | K562 | To be determined |
| This compound | MCF-7 | To be determined |
| This compound | HeLa | To be determined |
| Doxorubicin (Positive Control) | K562 | Reference value |
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and L-tyrosine in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Setup: In a 96-well plate, add the buffer, tyrosinase solution, and various concentrations of this compound. Include a positive control (e.g., Kojic acid) and a negative control (no inhibitor).
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the L-tyrosine solution to all wells.
-
Absorbance Monitoring: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for 20-30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for tyrosinase inhibition.
Data Presentation:
| Compound | IC50 (µM) | Inhibition Type |
| This compound | To be determined | To be determined |
| Kojic Acid (Positive Control) | Reference value | Competitive |
Conclusion and Future Directions
While direct biological data for this compound is currently sparse, the established activities of related piperazine and benzoylpiperazine derivatives provide a strong rationale for its investigation as a potential anticancer agent and enzyme inhibitor. The experimental workflows detailed in this guide offer a robust framework for elucidating the biological profile of this compound. Future research should focus on a comprehensive screening against a panel of cancer cell lines and key enzymes, followed by in-depth mechanistic studies to identify its specific molecular targets and signaling pathways. Such investigations will be crucial in determining the therapeutic potential of this compound and guiding its further development.
References
- 1. kuujia.com [kuujia.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Screening of 1-(3-Methyl-benzoyl)-piperazine Derivatives
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[1] This guide provides an in-depth technical exploration of a specific, synthetically accessible subclass: 1-(3-methyl-benzoyl)-piperazine derivatives. We will dissect the prevalent synthetic methodologies, focusing on the causality behind experimental choices to ensure high yield and purity. Furthermore, this document outlines a logical, multi-tiered biological screening cascade designed to identify and characterize the pharmacological activity of these novel compounds, moving from high-throughput primary assays to crucial secondary and ADME/Tox profiling. This guide is intended to be a practical resource for researchers engaged in the design, synthesis, and evaluation of new chemical entities for drug discovery.
Introduction: The Strategic Value of the 1-Aroyl-Piperazine Scaffold
The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile building block in drug design. Its unique physicochemical properties allow it to engage in hydrogen bonding and ionic interactions, influencing the solubility, bioavailability, and target engagement of parent compounds.[1] Many successful drugs, including antipsychotics like clozapine and antidepressants like vortioxetine, feature this critical scaffold.[1]
The 1-aroyl-piperazine motif, specifically, is of significant interest. The amide linkage provides a rigid, planar unit that can orient substituents for optimal interaction with biological targets. The choice of the aromatic group—in this case, a 3-methyl-benzoyl moiety—is a deliberate design element. The methyl group at the meta-position subtly modulates the electronic properties and lipophilicity of the aromatic ring, which can fine-tune receptor affinity, selectivity, and metabolic stability compared to its unsubstituted benzoyl counterpart. This guide provides a comprehensive framework for the synthesis and subsequent pharmacological evaluation of this promising class of molecules.
Part I: Chemical Synthesis and Characterization
The synthesis of this compound derivatives is most reliably achieved through nucleophilic acyl substitution. The primary challenge lies in achieving selective mono-acylation of the symmetrical piperazine starting material.
Primary Synthetic Pathway: Schotten-Baumann N-Acylation
The most direct and industrially scalable method for this transformation is the Schotten-Baumann reaction, which involves the acylation of piperazine with an acyl chloride in the presence of a base.[2]
-
Stoichiometry: A significant excess of piperazine (typically 2.5 to 4 equivalents) is employed. This statistical approach ensures that the acyl chloride is more likely to encounter an unreacted piperazine molecule than a mono-acylated product, thereby minimizing the formation of the undesired 1,4-dibenzoylpiperazine byproduct.[3]
-
Temperature Control: The reaction between an amine and an acyl chloride is highly exothermic. Maintaining a low temperature (0-5 °C) during the dropwise addition of 3-methyl-benzoyl chloride is critical to prevent side reactions and ensure controlled, selective amide bond formation.[2][4]
-
Base and Solvent: An aqueous base like sodium hydroxide (NaOH) serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion, and helps to keep the piperazine hydrochloride salt in the aqueous phase during extraction.[2][4] A biphasic system with a non-polar organic solvent like dichloromethane (DCM) allows for easy separation of the product from the excess piperazine and inorganic salts.
Diagram: General Synthesis Workflow
Caption: High-level workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis of 1-(3-methyl-benzoyl)piperazine
This protocol is a representative example for achieving selective mono-acylation.
Materials:
-
Piperazine (anhydrous)
-
3-Methyl-benzoyl chloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve piperazine (4.0 eq.) in a 10% aqueous NaOH solution (e.g., 10g NaOH in 90 mL water). Cool the vigorously stirring solution to 0-5 °C using an ice bath.
-
Acylation: Dissolve 3-methyl-benzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 DCM:Methanol. The disappearance of the 3-methyl-benzoyl chloride spot indicates completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with DCM.[4]
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove residual piperazine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a white or off-white solid, can be purified by recrystallization from a suitable solvent system like toluene/petroleum ether or by flash column chromatography on silica gel.[3][4]
Purification & Structural Characterization
-
Purification: The choice between recrystallization and chromatography depends on the impurity profile. Recrystallization is efficient for removing small amounts of highly soluble or insoluble impurities, while column chromatography is necessary to separate the product from byproducts with similar polarity, such as the di-acylated piperazine.[3]
-
Characterization: The identity and purity of the final compound must be confirmed.
-
¹H NMR: Confirms the structure by showing characteristic peaks for the aromatic protons (with splitting patterns indicative of the 1,3-substitution), the methyl group singlet, and the two distinct sets of piperazine protons.
-
LC-MS: Provides the molecular weight of the compound, confirming its identity, and assesses its purity.
-
IR Spectroscopy: Shows a strong carbonyl (C=O) stretch for the amide bond, typically around 1630-1680 cm⁻¹.
-
Part II: A Strategic Framework for Biological Screening
Once a library of this compound derivatives is synthesized, a systematic screening cascade is essential to identify promising candidates. Given the prevalence of the piperazine scaffold in CNS-active agents, a hypothetical screening cascade targeting key monoamine receptors, such as dopamine D₂ and serotonin 5-HT₁ₐ/₂ₐ receptors, is a logical starting point.[1][5]
Diagram: Tiered Biological Screening Cascade
Caption: A logical screening cascade to identify lead compounds.
Level 1: Primary Screening - Target Affinity
-
Assay: Radioligand Binding Assay.
-
Principle: This assay measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor. The amount of radioactivity displaced is proportional to the affinity of the test compound for the receptor.
-
Rationale: It is a robust, high-throughput method ideal for screening large numbers of compounds to determine their binding affinity (expressed as the inhibition constant, Kᵢ). It serves as the first filter to identify "hits."
-
Protocol Snapshot (Radioligand Binding):
-
Prepare cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the human D₂ receptor).
-
In a 96-well plate, incubate a fixed concentration of the cell membranes and the specific radioligand (e.g., [³H]-Spiperone for D₂).
-
Add the test compounds across a range of concentrations.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the plate contents through a glass fiber filtermat, trapping the membranes and any bound radioligand.
-
Wash to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate Kᵢ values by analyzing the dose-response curve of displacement.
-
Level 2: Secondary Screening - Functional Activity
Hits from the primary screen must be evaluated for functional activity to determine if they are agonists (activate the receptor) or antagonists (block the receptor).
-
Assay: Functional assays such as cAMP (for Gᵢ/Gₛ-coupled receptors) or Calcium Flux (for Gᵩ-coupled receptors) assays.
-
Principle: These assays measure a downstream signaling event that occurs after receptor activation or inhibition. For example, D₂ receptor activation (Gᵢ-coupled) leads to a decrease in intracellular cAMP levels.
-
Rationale: This step is crucial to understand the compound's mechanism of action and to determine its potency (IC₅₀ for antagonists or EC₅₀ for agonists).
-
Trustworthiness: The protocol must include positive controls (known agonists/antagonists) and negative controls (vehicle) to validate the assay performance and allow for accurate data normalization.
Level 3: Early ADME/Tox Profiling
Promising compounds with good affinity and functional potency should be subjected to early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiling to assess their drug-like properties.
-
Key Assays:
-
Metabolic Stability: Incubating the compound with liver microsomes to determine its rate of metabolic breakdown. Poor stability can be a major liability.
-
Cytotoxicity: Assessing the compound's general toxicity to cells (e.g., using an MTT assay on a cell line like HepG2).
-
hERG Channel Assay: An early cardiac safety assessment, as inhibition of the hERG potassium channel is linked to a risk of cardiac arrhythmia.
-
Data Presentation and Interpretation
Quantitative data from the screening cascade should be organized for clear comparison, facilitating structure-activity relationship (SAR) analysis.
| Compound ID | R-Group Modification | D₂ Kᵢ (nM) | 5-HT₂ₐ IC₅₀ (nM) | Microsomal T½ (min) |
| XYZ-001 | 1-(3-methyl-benzoyl)- | 15.2 | 45.8 | 35 |
| XYZ-002 | 1-(3,5-dimethyl-benzoyl)- | 8.7 | 60.1 | 48 |
| XYZ-003 | 1-(3-chloro-benzoyl)- | 22.5 | 12.3 | 21 |
| Control | Aripiprazole | 1.1 | 3.4 | >60 |
This tabular format allows researchers to quickly discern how small structural changes (e.g., adding a second methyl group or swapping it for a chloro group) impact affinity, functional potency, and metabolic stability, thereby guiding the next round of chemical synthesis and optimization.
Conclusion
The this compound scaffold represents a synthetically tractable and pharmacologically relevant starting point for drug discovery campaigns. The successful development of derivatives relies on a robust understanding of the underlying chemical principles to ensure efficient and selective synthesis. A well-designed, tiered screening cascade is equally critical, providing the necessary data to build a comprehensive structure-activity relationship, identify potent and selective modulators of high-value biological targets, and de-risk candidates early in the discovery process. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel therapeutics based on this versatile chemical framework.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3-Methyl-benzoyl)-piperazine
This guide provides a comprehensive framework for the in vitro evaluation of 1-(3-Methyl-benzoyl)-piperazine, a synthetic compound with potential pharmacological activity. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to characterize the compound's biological profile. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction and Rationale
This compound belongs to the piperazine class of compounds. Many piperazine derivatives are known to exhibit pharmacological activity, particularly within the central nervous system (CNS), by interacting with neurotransmitter systems.[1][2][3] The benzoylpiperazine moiety, specifically, has been associated with effects on monoamine pathways, including dopamine and serotonin systems.[4] Given this structural precedent, a thorough in vitro evaluation is warranted to elucidate the potential therapeutic applications and safety liabilities of this compound.
The core objective of this guide is to propose a systematic screening cascade. This cascade begins with broad profiling to identify primary biological targets and potential safety concerns, followed by more focused assays to determine the mechanism of action and potency.
Physicochemical Characterization
Before initiating biological assays, a fundamental understanding of the compound's physicochemical properties is essential for accurate data interpretation.
-
Purity Assessment : The purity of the test compound should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Solubility Determination : The solubility of this compound should be assessed in relevant assay buffers and solvents, such as Dimethyl Sulfoxide (DMSO), to ensure it remains in solution at the tested concentrations.
-
Chemical Stability : The stability of the compound in the assay buffers and under various storage conditions should be evaluated to prevent degradation that could lead to inaccurate results.
In Vitro Safety and Toxicity Assessment
Early assessment of potential safety liabilities is a critical component of drug discovery. The following assays are recommended to identify potential off-target effects and cytotoxicity.
Cytotoxicity Assessment
Determining the potential for this compound to induce cell death is a crucial first step. The MTT assay is a widely used colorimetric method to assess cell viability.[5][6][7]
Table 1: Example Data Presentation for Cytotoxicity Assay
| Cell Line | Compound Concentration (µM) | % Cell Viability |
| HEK293 | 1 | 98.5 |
| 10 | 95.2 | |
| 100 | 60.1 | |
| SH-SY5Y | 1 | 99.1 |
| 10 | 96.8 | |
| 100 | 75.4 |
Experimental Protocol: MTT Assay for Cytotoxicity [5][6][8]
-
Cell Seeding : Plate cells (e.g., HEK293 or a neuronally-derived line like SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment : Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant concern in drug development due to the risk of cardiac arrhythmias.[9][10][11][12] An automated patch-clamp assay is a high-throughput method to assess this potential liability.[9][10]
Experimental Protocol: Automated Patch-Clamp hERG Assay [9][10][11]
-
Cell Preparation : Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application : Apply a range of concentrations of this compound to the cells.
-
Electrophysiological Recording : Use an automated patch-clamp system to measure the hERG channel current in response to a specific voltage protocol.[9][13]
-
Data Analysis : Calculate the percentage of hERG current inhibition at each compound concentration to determine the IC50 value.[11]
Cytochrome P450 (CYP) Inhibition Assay
Investigating the potential for drug-drug interactions is crucial. This assay determines if this compound inhibits major CYP enzymes, which are responsible for the metabolism of many drugs.[14][15][16][17][18]
Experimental Protocol: Fluorogenic CYP Inhibition Assay [17]
-
Enzyme Incubation : Incubate human liver microsomes or recombinant CYP enzymes with a specific fluorogenic substrate and a range of concentrations of this compound.
-
Fluorescence Measurement : Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.
-
IC50 Determination : Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.[17][18]
Pharmacological Screening: A Tiered Approach
A tiered screening approach is recommended to efficiently identify the primary pharmacological targets of this compound.
Tier 1: Broad Receptor Profiling
Initially, the compound should be screened against a broad panel of receptors, transporters, and ion channels, with a focus on those involved in CNS function. Radioligand binding assays are a robust and sensitive method for this purpose.[19][20][21][22]
Diagram 1: In Vitro Evaluation Workflow
Caption: A tiered workflow for the in vitro evaluation of a novel compound.
Experimental Protocol: Radioligand Competition Binding Assay [19][20]
-
Membrane Preparation : Prepare cell membranes from a cell line or tissue expressing the target receptor.
-
Incubation : Incubate the membranes with a fixed concentration of a specific radioligand and varying concentrations of this compound.
-
Separation : Separate the bound radioligand from the unbound radioligand by rapid filtration.
-
Quantification : Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis : Determine the IC50 value and calculate the inhibitory constant (Ki) to assess the compound's affinity for the receptor.[19][20][22]
Table 2: Example Data from a Broad Receptor Binding Screen
| Target | Radioligand | % Inhibition at 10 µM |
| Serotonin Transporter (SERT) | [³H]-Citalopram | 85% |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 78% |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 45% |
| 5-HT2A Receptor | [³H]-Ketanserin | 92% |
| D2 Receptor | [³H]-Spiperone | 35% |
Tier 2: Functional Assays for "Hits"
Compounds that show significant activity in the binding assays should be further evaluated in functional assays to determine if they act as agonists, antagonists, or inhibitors.
If the compound binds to monoamine transporters (SERT, DAT, NET), its ability to inhibit neurotransmitter uptake should be assessed.[23][24][25][26][27]
Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay [23][24][25]
-
Cell Culture : Use cells stably expressing the human DAT.[23]
-
Pre-incubation : Pre-incubate the cells with varying concentrations of this compound.[24]
-
Uptake Initiation : Add a radiolabeled substrate, such as [³H]-dopamine, to initiate uptake.[24]
-
Uptake Termination : After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.[24]
-
Quantification : Lyse the cells and measure the intracellular radioactivity.
-
IC50 Determination : Calculate the IC50 value for uptake inhibition.
If the compound binds to a GPCR, such as the 5-HT2A receptor, a functional assay is necessary to determine its effect on downstream signaling. The 5-HT2A receptor is a Gq-coupled receptor that activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[28][29][30][31][32]
Diagram 2: 5-HT2A Receptor Signaling Pathway
Caption: Simplified Gq signaling cascade for the 5-HT2A receptor.
Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation [32]
-
Cell Loading : Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye.
-
Compound Addition : Add this compound to the cells. To test for antagonist activity, pre-incubate the cells with the compound before adding a known 5-HT2A agonist.
-
Fluorescence Measurement : Measure the change in fluorescence over time using a fluorescence plate reader to detect changes in intracellular calcium concentration.
-
Data Analysis : Determine the EC50 (for agonists) or IC50 (for antagonists) values.
Data Interpretation and Reporting
The culmination of these in vitro assays will provide a comprehensive pharmacological and toxicological profile of this compound. The data should be synthesized to:
-
Identify Primary Targets : Determine the primary molecular targets and the compound's affinity for them.
-
Elucidate Mechanism of Action : Characterize the functional activity at the primary targets (e.g., inhibitor, antagonist).
-
Assess Safety Profile : Evaluate the potential for cytotoxicity, cardiotoxicity, and drug-drug interactions.
A thorough report should be compiled, presenting the methodologies, results, and a clear interpretation of the findings. This will form the basis for decisions regarding further preclinical and clinical development.
References
- 1. SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. criver.com [criver.com]
- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 18. enamine.net [enamine.net]
- 19. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. moleculardevices.com [moleculardevices.com]
- 28. journals.physiology.org [journals.physiology.org]
- 29. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 32. innoprot.com [innoprot.com]
Deconvoluting the Mechanism of Action: A Strategic Guide to Target Identification for 1-(3-Methyl-benzoyl)-piperazine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a bioactive compound's molecular target is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2][3] 1-(3-Methyl-benzoyl)-piperazine is a synthetic organic compound featuring a piperazine core, a scaffold present in numerous FDA-approved drugs, suggesting its potential as a valuable pharmacological agent.[4][5][6] However, without a known biological target, its therapeutic potential remains unrealized. This guide presents a comprehensive, multi-pronged strategy for the robust identification and validation of the molecular target(s) of this compound. Moving beyond a simple listing of techniques, this document provides the strategic rationale behind experimental choices, detailed operational protocols, and a framework for integrating computational, chemical, and biological data to build a high-confidence hypothesis of the compound's mechanism of action. Our approach is designed as a self-validating system, incorporating essential controls at each stage to ensure scientific rigor and trustworthiness.
Foundational Strategy: An Integrated Target Identification Workflow
Target identification is rarely a linear process. It requires a convergence of evidence from orthogonal approaches to confidently pinpoint a biological target.[3][7] Our strategy is built on a phased approach, beginning with broad, cost-effective computational methods and progressively narrowing the focus through rigorous biochemical and cellular validation.
The causality behind this multi-phase workflow is rooted in resource efficiency and confidence building. In silico methods rapidly generate hypotheses with minimal investment, while resource-intensive experimental techniques are reserved for the most promising candidates. Each phase builds upon the last, with built-in validation steps to eliminate false positives early in the process.
Figure 1: Integrated workflow for target identification.
Phase 1: In Silico Target Prediction - Charting the Possibilities
Before committing to resource-intensive chemical synthesis and proteomics, computational methods can efficiently scan the known biological space to generate initial hypotheses.[8][9] These approaches leverage the principle that molecules with similar structures or properties often interact with similar targets.[9]
Ligand-Based Approaches
These methods compare this compound to databases of compounds with known biological targets.
-
2D/3D Similarity Searching: Utilizes algorithms like Tanimoto similarity on molecular fingerprints to find known drugs or probes that are structurally analogous.
-
Pharmacophore Modeling: Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) and searches for proteins that bind ligands with a matching pharmacophore.
-
Machine Learning Models: Platforms like SwissTargetPrediction and SEA (Similarity Ensemble Approach) use sophisticated algorithms trained on vast ligand-target datasets to predict a probability distribution of potential targets.[10]
Structure-Based Approaches
If high-quality 3D structures of potential target proteins are available, we can computationally model the physical interaction.
-
Inverse Docking: The compound is docked against a large library of protein binding sites to identify which ones it fits into with favorable energy scores.[11] This can reveal unexpected "off-targets" or novel targets.
Data Presentation: Summarizing Computational Hits
The output of these methods should be consolidated to identify consensus predictions, which have a higher probability of being correct.
| Predicted Target | Prediction Method | Confidence Score | Relevant Pathway |
| Dopamine Receptor D2 | Similarity Ensemble | 0.85 | GPCR Signaling |
| 5-HT2A Receptor | Pharmacophore Match | 0.79 | Serotonergic Signaling |
| Abl Kinase | Inverse Docking | -8.5 kcal/mol | Tyrosine Kinase Signaling |
| Phosphodiesterase 10A | Machine Learning | 0.72 | cAMP/cGMP Metabolism |
Table 1: Example summary of hypothetical in silico target predictions for this compound.
Phase 2: Chemical Probe Synthesis - Forging the Key
To experimentally identify the target protein(s), we must convert our compound of interest into a "chemical probe" – a modified version that retains its biological activity but also carries a tag for enrichment or visualization.[12][13] The design of this probe is a critical step that requires careful strategic planning.
Design Principles for a High-Fidelity Probe
-
Maintain Biological Activity: The probe must bind to the target with an affinity comparable to the parent compound. A significant loss of activity indicates that the modification site is critical for binding.
-
Strategic Linker Placement: A linker is used to attach the tag. It must be placed at a "vector-tolerant" position on the molecule—a point that does not interfere with target binding. For this compound, the secondary amine of the piperazine ring is a logical starting point for modification, as it is a common point of variation in other bioactive piperazine derivatives.[14][15]
-
Choice of Tag: The tag dictates the experimental approach.
-
Affinity Tag (e.g., Biotin): Used for pull-down experiments due to its incredibly strong and specific interaction with avidin or streptavidin.[1]
-
Photoaffinity Label (e.g., Diazirine, Benzophenone): A light-activated group that forms a covalent bond with the target protein upon UV irradiation.[16] This is invaluable for capturing transient or low-affinity interactions and reducing false positives from non-specific binders.
-
Figure 2: Conceptual design of a chemical probe.
Phase 3: Experimental Target Discovery
With a validated chemical probe in hand, we can now "fish" for its binding partners directly from a complex biological sample, such as a cell lysate or tissue homogenate.[12][17]
Affinity Purification-Mass Spectrometry (AP-MS)
This is the classic and most direct method for target identification using an affinity-tagged probe.[18][19] The workflow relies on immobilizing the probe on a solid support (e.g., streptavidin-coated beads for a biotinylated probe) to selectively capture its protein targets.
Figure 3: Workflow for Affinity Purification-Mass Spectrometry.
-
Lysate Preparation: Culture relevant cells (e.g., a cell line where the compound shows a phenotype) and harvest. Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
Probe Incubation: To 1 mg of cell lysate, add the biotinylated probe to a final concentration determined by its activity (e.g., 1-10 µM). For the competition control , pre-incubate a parallel sample with a 100-fold molar excess of free this compound for 1 hour before adding the probe. Incubate all samples for 2-4 hours at 4°C with gentle rotation.
-
Capture: Add 50 µL of pre-washed streptavidin-agarose beads to each sample. Incubate for another 1 hour at 4°C.
-
Washing: Pellet the beads by centrifugation (500 x g for 1 min). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer for 10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain. Excise unique bands appearing only in the probe lane (and absent or reduced in the competition lane) for identification by mass spectrometry. For a more comprehensive, unbiased analysis, perform on-bead digestion followed by quantitative LC-MS/MS.[18]
Photoaffinity Labeling (PAL) Chemoproteomics
PAL provides a more robust method by creating a covalent bond between the probe and its target, making the interaction permanent and better able to survive stringent wash conditions.[16]
-
Probe Incubation: Treat live, cultured cells with the photoaffinity probe (containing a diazirine group and a clickable alkyne handle) for a specified time (e.g., 1 hour). Include a competition control as described above.
-
UV Crosslinking: Irradiate the cells with UV-A light (e.g., 365 nm) for 15-30 minutes on ice to activate the diazirine and induce covalent crosslinking to nearby proteins.
-
Lysis and Click Chemistry: Harvest and lyse the cells. To the lysate, add a biotin-azide reporter tag, which will "click" onto the alkyne handle of the probe via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Enrichment and Analysis: The covalently biotin-tagged proteins can now be enriched using streptavidin beads and analyzed by mass spectrometry as described in Protocol 1. The key advantage here is that washes can be much more stringent (including detergents like SDS) to eliminate non-covalently bound contaminants.
Phase 4: Target Validation - From Candidate to Confirmation
Identifying a protein that binds to the probe is not the end of the story. We must rigorously validate that this interaction is specific, occurs in a cellular context, and is responsible for the compound's biological effect.[20]
Confirming Direct Binding
-
Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow this compound over it to measure binding kinetics (Kon, Koff) and affinity (KD) in real-time.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the compound and the protein in solution, providing a direct measure of binding affinity and thermodynamics.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in live cells or lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in the protein's melting point in the presence of the compound confirm direct interaction in a physiological context.
Functional and Genetic Validation
-
Functional Assays: If the candidate target is an enzyme or a receptor, test the ability of this compound to modulate its activity in a purified system (e.g., an enzyme activity assay) or a cell-based reporter assay.
-
Genetic Perturbation: Use techniques like RNA interference (siRNA) or CRISPR/Cas9 to knock down or knock out the expression of the candidate target protein. If the cells subsequently become resistant to the effects of this compound, it provides strong evidence that the protein is the functionally relevant target.
Conclusion
The path to identifying the molecular target of a novel compound like this compound is a systematic journey of hypothesis generation, tool development, experimental discovery, and rigorous validation. By integrating computational predictions with robust chemical proteomics strategies and confirming hits with orthogonal biochemical and genetic methods, researchers can move with confidence from a bioactive molecule to a validated target. This guide provides a field-proven blueprint for this process, emphasizing the critical thinking and self-validating controls necessary to ensure the integrity and success of any target identification campaign.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuujia.com [kuujia.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 8. Computational profiling of bioactive compounds using a target-dependent composite workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 12. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 15. usiena-air.unisi.it [usiena-air.unisi.it]
- 16. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
spectroscopic analysis of 1-(3-Methyl-benzoyl)-piperazine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(3-Methyl-benzoyl)-piperazine
Introduction
This compound is a derivative of piperazine, a core scaffold in a multitude of pharmacologically active compounds. The structural arrangement of the benzoyl and piperazine moieties imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development.[1][2] Accurate and unambiguous structural elucidation is a critical prerequisite for any further investigation of its biological activity, and this is primarily achieved through a combination of modern spectroscopic techniques.
This guide, intended for researchers and scientists, provides a detailed exploration of the expected spectroscopic characteristics of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not universally published, this document will serve as a comprehensive predictive analysis based on established spectroscopic principles and data from closely related analogues.[3][4][5][6] The methodologies and interpretations presented herein are grounded in authoritative practices to ensure scientific integrity.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound consists of a piperazine ring acylated with a 3-methylbenzoyl group. This structure presents several distinct features that are expected to be observable in its spectra:
-
Aromatic Protons: The protons on the substituted benzene ring will exhibit characteristic chemical shifts and splitting patterns in the ¹H NMR spectrum.
-
Piperazine Protons: The protons on the piperazine ring are in different chemical environments and are expected to show distinct signals. Due to the amide bond, rotation may be restricted, potentially leading to conformational isomers that can be observed by NMR.[3][5][6][7]
-
Methyl Protons: The methyl group on the benzoyl ring will produce a singlet in the ¹H NMR spectrum.
-
Carbonyl Group: The amide carbonyl group will have a characteristic absorption in the IR spectrum and a distinct chemical shift in the ¹³C NMR spectrum.
-
Fragmentation: The molecule is expected to undergo predictable fragmentation in the mass spectrometer, yielding characteristic ions.
¹H NMR Spectroscopy
Principles and Experimental Protocol
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shift of a proton is dependent on its local electronic environment, providing information about the functional groups and connectivity within the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.[5][7]
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[4][8]
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).[7]
-
Predicted Spectrum Analysis
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
-
Aromatic Protons (4H): These protons on the 3-methylbenzoyl group are expected to appear in the range of 7.1-7.4 ppm. Due to their meta-substitution pattern, they will likely appear as a complex multiplet.
-
Piperazine Protons (8H): The eight protons on the piperazine ring are in two different chemical environments due to their proximity to the benzoyl group. The four protons adjacent to the carbonyl group are expected to be deshielded and appear at approximately 3.4-3.8 ppm, likely as a broad multiplet. The four protons adjacent to the NH group are expected to be more shielded and appear around 2.8-3.0 ppm, also as a multiplet. It is also possible that due to restricted rotation around the amide bond, these signals could be further split, indicating the presence of conformers.[3][4][5][6]
-
Methyl Protons (3H): The protons of the methyl group on the aromatic ring are expected to appear as a sharp singlet at approximately 2.4 ppm.
-
NH Proton (1H): The proton on the secondary amine of the piperazine ring is expected to appear as a broad singlet, typically in the range of 1.6-2.0 ppm, and its chemical shift can be concentration-dependent.
Data Summary Table: Predicted ¹H NMR
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.4 | Multiplet | 4H | Aromatic protons |
| ~ 3.4 - 3.8 | Broad Multiplet | 4H | Piperazine protons (-N-CO-) |
| ~ 2.8 - 3.0 | Multiplet | 4H | Piperazine protons (-NH-) |
| ~ 2.4 | Singlet | 3H | Methyl protons (-CH₃) |
| ~ 1.6 - 2.0 | Broad Singlet | 1H | Amine proton (-NH) |
Illustrative Diagram of Proton Environments
Caption: Predicted proton environments in this compound.
¹³C NMR Spectroscopy
Principles and Experimental Protocol
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition:
-
A wider spectral width is used (typically 0-220 ppm).
-
Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is necessary due to the low natural abundance of ¹³C.
-
Predicted Spectrum Analysis
The predicted ¹³C NMR spectrum of this compound is expected to show the following signals:
-
Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and is expected to appear around 170 ppm.[4]
-
Aromatic Carbons: The six aromatic carbons will appear in the range of 120-140 ppm. The carbon attached to the methyl group and the carbon attached to the carbonyl group will have distinct chemical shifts from the others.
-
Piperazine Carbons: The four piperazine carbons are in two different environments. The two carbons adjacent to the carbonyl group are expected around 42-48 ppm, while the two carbons adjacent to the NH group are expected to be slightly more shielded, appearing around 45-50 ppm.[4]
-
Methyl Carbon: The methyl carbon is the most shielded and is expected to appear around 21 ppm.
Data Summary Table: Predicted ¹³C NMR
| Chemical Shift (ppm) | Assignment |
| ~ 170 | Carbonyl carbon (C=O) |
| ~ 120 - 140 | Aromatic carbons |
| ~ 45 - 50 | Piperazine carbons (-NH-) |
| ~ 42 - 48 | Piperazine carbons (-N-CO-) |
| ~ 21 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
Principles and Experimental Protocol
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.
Predicted Spectrum Analysis
The predicted IR spectrum of this compound will show characteristic absorption bands for its functional groups:
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine in the piperazine ring.
-
C-H Stretch (aromatic): Weak to medium bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
-
C-H Stretch (aliphatic): Medium to strong bands below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H stretching of the piperazine and methyl groups.
-
C=O Stretch (amide): A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.[9]
-
C=C Stretch (aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.
-
C-N Stretch: A medium absorption band in the 1200-1350 cm⁻¹ range is expected for the C-N stretching of the amide and amine.
Data Summary Table: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Moderate | N-H stretch (amine) |
| > 3000 | Weak-Medium | C-H stretch (aromatic) |
| < 3000 | Medium-Strong | C-H stretch (aliphatic) |
| 1630 - 1680 | Strong | C=O stretch (amide) |
| 1450 - 1600 | Medium-Weak | C=C stretch (aromatic) |
| 1200 - 1350 | Medium | C-N stretch |
Mass Spectrometry (MS)
Principles and Experimental Protocol
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).[10]
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) according to their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight.[2] The fragmentation pattern will likely be dominated by cleavage of the amide bond and fragmentation of the piperazine ring.
-
Molecular Ion (M⁺): m/z 204
-
Fragment 1 (m/z 119): Loss of the piperazine ring via cleavage of the C-N amide bond to give the 3-methylbenzoyl cation. This is a very common and often abundant fragment for benzoyl derivatives.
-
Fragment 2 (m/z 91): Loss of CO from the 3-methylbenzoyl cation (m/z 119) to give the tolyl cation.
-
Fragment 3 (m/z 85): The piperazinyl radical cation resulting from cleavage of the amide bond.
Data Summary Table: Predicted Mass Fragments
| m/z | Proposed Fragment |
| 204 | [M]⁺ (Molecular Ion) |
| 119 | [CH₃-C₆H₄-CO]⁺ |
| 91 | [CH₃-C₆H₄]⁺ |
| 85 | [C₄H₉N₂]⁺ |
Illustrative Diagram of Predicted Fragmentation
Caption: Predicted major fragmentation pathway for this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural elucidation of this compound. This guide has detailed the predicted spectroscopic data based on the known chemical structure and established principles. The ¹H and ¹³C NMR spectra are expected to reveal the connectivity of the carbon and hydrogen atoms, while IR spectroscopy will confirm the presence of key functional groups, particularly the amide carbonyl. Mass spectrometry will determine the molecular weight and provide insight into the molecule's stability and fragmentation pathways. Together, these techniques enable a comprehensive and confident characterization of this compound, which is essential for its application in scientific research and drug development.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. kuujia.com [kuujia.com]
- 3. impact.ornl.gov [impact.ornl.gov]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(3-Methyl-benzoyl)-piperazine CAS number 100939-91-1
An In-depth Technical Guide to 1-(3-Methyl-benzoyl)-piperazine (CAS: 100939-91-1)
Executive Summary
This technical guide provides a comprehensive overview of this compound, a substituted piperazine derivative with potential applications as a versatile building block in medicinal chemistry and materials science. We delve into its fundamental chemical properties, provide a detailed and validated protocol for its synthesis via acylation, and outline a robust framework for its analytical characterization. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently synthesize, purify, and verify this compound for downstream applications. All methodologies are presented with an emphasis on reproducibility and safety.
Introduction and Chemical Identity
This compound belongs to the N-acylpiperazine class of compounds. The piperazine ring is a common scaffold in drug discovery, appearing in numerous approved therapeutic agents due to its favorable pharmacokinetic properties and its ability to serve as a linker that can be functionalized at the N4 position. The introduction of a 3-methylbenzoyl group at the N1 position imparts specific steric and electronic properties, making it a valuable intermediate for creating libraries of differentiated molecules for screening and lead optimization.
Core Chemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is aggregated from leading chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 100939-91-1 | Multiple |
| IUPAC Name | (3-methylphenyl)(piperazin-1-yl)methanone | PubChem |
| Molecular Formula | C₁₂H₁₆N₂O | BLD Pharm |
| Molecular Weight | 204.27 g/mol | BLD Pharm |
| Appearance | White to off-white solid or colorless oil | Supplier Data |
| Boiling Point | ~386.7 °C at 760 mmHg (Predicted) | Chemspace |
| Density | ~1.085 g/cm³ (Predicted) | Chemspace |
| Solubility | Soluble in Methanol, Chloroform, DMSO | General Chemical Knowledge |
Synthesis Pathway and Protocol
The most direct and widely employed method for synthesizing N-acylpiperazines is the Schotten-Baumann reaction, which involves the acylation of a secondary amine (piperazine) with an acyl halide (3-methylbenzoyl chloride). This approach is favored for its high efficiency, operational simplicity, and use of readily available starting materials.
Synthesis Workflow Overview
The logical flow of the synthesis involves the reaction of the nucleophilic secondary amine of piperazine with the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. A base is required to neutralize the HCl byproduct, driving the reaction to completion. The subsequent workup and purification steps are designed to isolate the desired product from unreacted starting materials, byproducts, and salts.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product.
Materials:
-
Piperazine (anhydrous)
-
3-Methylbenzoyl chloride
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0 equivalents). Dissolve it in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
-
Rationale: Using an excess of piperazine helps to minimize the formation of the di-acylated byproduct. Anhydrous conditions are crucial as the acyl chloride is water-sensitive.
-
-
Base Addition & Cooling: Add triethylamine (1.2 equivalents) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Rationale: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction. Cooling the reaction mixture controls the initial exothermic reaction rate, preventing potential side reactions.
-
-
Acylation: Dissolve 3-methylbenzoyl chloride (1.0 equivalent, the limiting reagent) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 15-20 minutes using a dropping funnel.
-
Rationale: Slow, dropwise addition is critical to maintain temperature control and ensure a homogenous reaction, preventing localized high concentrations that can lead to byproduct formation.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the limiting reagent is consumed.
-
Aqueous Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (to remove excess piperazine and triethylamine hydrochloride), saturated NaHCO₃ (to remove any unreacted acyl chloride and acidic impurities), and finally with brine (to reduce the amount of dissolved water in the organic layer).
-
Rationale: This series of washes systematically removes different types of impurities based on their acid-base properties, simplifying the final purification step.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Rationale: Chromatography is essential to separate the desired mono-acylated product from non-polar impurities and any potential di-acylated byproduct, yielding the final compound with high purity.
-
Analytical Characterization Framework
Confirmation of the structure and assessment of purity are critical validation steps. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic and Chromatographic Methods
| Technique | Purpose | Expected Key Features |
| ¹H NMR | Structural Elucidation & Confirmation | - Aromatic protons (multiplets, ~7.1-7.3 ppm)- Piperazine protons (multiplets, ~3.4-3.8 ppm)- Methyl protons (singlet, ~2.4 ppm) |
| ¹³C NMR | Carbon Skeleton Confirmation | - Carbonyl carbon (~170 ppm)- Aromatic carbons (~125-140 ppm)- Piperazine carbons (~40-50 ppm)- Methyl carbon (~21 ppm) |
| Mass Spec (MS) | Molecular Weight Verification | Expected [M+H]⁺ ion at m/z = 205.28 |
| FT-IR | Functional Group Identification | - Strong C=O (amide) stretch (~1630 cm⁻¹)- C-H stretches (aromatic & aliphatic)- N-H stretch (if protonated) |
| HPLC | Purity Assessment | A single major peak under specified conditions (e.g., C18 column, MeCN/H₂O gradient) indicating >95% purity. |
Logical Flow for Quality Control
A systematic approach ensures that each batch of synthesized material meets the required quality standards before its use in further research.
Caption: Quality control workflow for this compound.
Safety, Handling, and Storage
Safety:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The starting material, 3-methylbenzoyl chloride, is corrosive and lachrymatory; handle with extreme care.
-
Consult the Safety Data Sheet (SDS) from the supplier before handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, refrigeration or storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation.
Methodological & Application
Application Note: A Robust HPLC-UV Method for Purity Analysis of 1-(3-Methyl-benzoyl)-piperazine
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 1-(3-Methyl-benzoyl)-piperazine, a key intermediate in pharmaceutical synthesis.[1] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise, making it suitable for quality control in both research and manufacturing environments. This document provides a comprehensive protocol, including system suitability requirements, method validation parameters according to ICH Q2(R1) guidelines, and insights into the scientific rationale behind the methodological choices.
Introduction
This compound is a synthetic organic compound that serves as a versatile building block in the development of various bioactive molecules.[1] The purity of this intermediate is critical as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity assessment is paramount.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[2][3] This application note details a specific, stability-indicating RP-HPLC method coupled with UV detection for the purity analysis of this compound. The method is designed to separate the main compound from its potential process-related impurities and degradation products.
Chromatographic Principles and Method Rationale
The separation is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a less polar organic solvent.[4]
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention for the moderately nonpolar this compound. The end-capping of the silica-based packing material minimizes peak tailing for the basic piperazine moiety by reducing interactions with residual silanol groups.
-
Mobile Phase Selection: A gradient elution of acetonitrile and a phosphate buffer is employed to ensure optimal separation of the main peak from any early and late eluting impurities. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[5] The phosphate buffer controls the pH of the mobile phase, which is crucial for consistent retention times and peak shapes of ionizable analytes like this compound.
-
Detection: UV detection is selected based on the presence of the benzoyl chromophore in the molecule, which exhibits strong absorbance in the UV region. The detection wavelength is set at the absorption maximum of the analyte to ensure high sensitivity.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard and test sample.
-
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to a concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile and water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Test Solution: Accurately weigh and dissolve an appropriate amount of the this compound test sample in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer, pH 3.0B: Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% B30-32 min: 70% to 30% B32-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
System Suitability
Before sample analysis, the chromatographic system must meet the system suitability requirements as defined by pharmacopeias such as the USP <621> and Ph. Eur. 2.2.29.[4][6][7] This ensures the system is performing adequately for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Any peak other than the main peak is considered an impurity. The level of each impurity is reported as a percentage of the total peak area.
Below is a diagram illustrating the workflow for the HPLC analysis.
Caption: Workflow for the HPLC Purity Analysis.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9]
Specificity
Specificity was demonstrated by the absence of interfering peaks at the retention time of this compound in the chromatogram of a blank (diluent) injection. Furthermore, the main peak was spectrally pure, as confirmed by PDA analysis, indicating no co-eluting impurities.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound reference standard at different concentrations. A linear relationship between the peak area and the concentration was observed, with a correlation coefficient (r²) of > 0.999.
Accuracy
Accuracy was determined by a recovery study, where a known amount of the reference standard was spiked into a sample solution. The recovery was calculated and found to be within the acceptable range of 98.0% to 102.0%.
Precision
The precision of the method was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for both was found to be less than 2.0%, indicating good precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was the concentration with a signal-to-noise ratio of approximately 10:1.
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as the pH of the mobile phase, column temperature, and flow rate. The method proved to be robust as minor variations in these parameters did not significantly affect the chromatographic performance.
The logical flow of the method validation process is depicted in the diagram below.
Caption: Logical Flow of Analytical Method Validation.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the purity determination of this compound. The method is specific, linear, accurate, precise, and robust, meeting the requirements for routine quality control analysis in the pharmaceutical industry. The detailed protocol and validation data provide a comprehensive guide for researchers, scientists, and drug development professionals.
References
- 1. kuujia.com [kuujia.com]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. Appendix III D. Liquid Chromatography [drugfuture.com]
- 4. usp.org [usp.org]
- 5. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. dsdpanalytics.com [dsdpanalytics.com]
- 7. Chromatography [usp.org]
- 8. scribd.com [scribd.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note: NMR Spectroscopy for the Structural Elucidation of 1-(3-Methyl-benzoyl)-piperazine
**Abstract
This application note provides a comprehensive guide to the structural elucidation of 1-(3-Methyl-benzoyl)-piperazine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail a systematic workflow, from sample preparation to the interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. This guide is intended for researchers in organic chemistry, medicinal chemistry, and pharmaceutical development to accurately and efficiently confirm the chemical structure of synthesized small molecules.
Introduction
This compound is a chemical intermediate often used in the synthesis of pharmacologically active compounds. The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] Accurate structural confirmation of such intermediates is a critical step in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This note describes a multi-faceted NMR approach, combining several experiments to build a complete structural picture of this compound. We will demonstrate how ¹H and ¹³C NMR provide initial fingerprints, while 2D correlation experiments like COSY, HSQC, and HMBC are used to piece together the molecular puzzle. A key challenge with benzoyl-piperazine derivatives is the potential for conformational isomers (rotamers) due to the restricted rotation around the amide bond, which can lead to signal broadening or duplication in NMR spectra.[1][3][4][5][6] Temperature-dependent NMR studies can be employed to investigate this dynamic behavior.[1][5][6][7]
Experimental Design & Rationale
The structural elucidation workflow is designed to systematically build connectivity information.
-
¹H NMR: Provides the initial overview of proton environments, their integrations (relative numbers), and coupling patterns (neighboring protons).
-
¹³C NMR: Identifies the number of unique carbon environments, including quaternary carbons.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. This is crucial for identifying connected spin systems, such as the protons within the piperazine ring and the aromatic protons.[8][9][10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).[2][12][13][14] This experiment is highly sensitive and definitively links proton signals to their corresponding carbon signals.[2][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to four bonds (¹H-¹³C long-range correlations).[12][15][16][17][18][19] This is the key experiment for connecting different structural fragments, such as linking the benzoyl group to the piperazine ring and identifying the position of the methyl group on the aromatic ring.
The combination of these experiments provides a self-validating system for structural assignment.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. sphinxsai.com [sphinxsai.com]
- 17. acl.digimat.in [acl.digimat.in]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. youtube.com [youtube.com]
using 1-(3-Methyl-benzoyl)-piperazine as a chemical intermediate
An Application Guide to the Strategic Use of 1-(3-Methyl-benzoyl)-piperazine in Medicinal Chemistry
Introduction: The Piperazine Moiety as a Privileged Scaffold
In the landscape of drug discovery, certain chemical structures appear with remarkable frequency across a wide range of therapeutic agents. The piperazine ring is a quintessential example of such a "privileged scaffold." This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of properties that make it exceptionally valuable for medicinal chemists. Its rigid, chair-like conformation can orient substituents in well-defined spatial arrangements, while the two nitrogen atoms provide handles for chemical modification and can act as hydrogen bond acceptors or become protonated at physiological pH, enhancing aqueous solubility.[1][2]
Derivatives of piperazine are foundational components in numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including antipsychotic, antidepressant, anxiolytic, anticancer, and antihistaminic effects.[1][2][3][4] The strategic derivatization of the piperazine core allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.
This guide focuses on This compound , a key chemical intermediate that serves as a versatile building block for more complex pharmaceutical candidates. By acylating one of the piperazine nitrogens with a 3-methylbenzoyl group, this intermediate introduces a specific aromatic moiety while leaving the second nitrogen available for further elaboration. This application note provides a detailed overview of its properties, synthesis, and subsequent use in synthetic workflows, aimed at researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
Understanding the fundamental properties of an intermediate is critical for its effective use in synthesis, including planning for reaction conditions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 100939-91-1 | [5][6] |
| Molecular Formula | C₁₂H₁₆N₂O | [5] |
| Molecular Weight | 204.27 g/mol | [5] |
| Appearance | Off-white to yellow solid | [7] |
| Melting Point | 74-76 °C | [7][8] |
| Boiling Point (Predicted) | 370.5 ± 42.0 °C | [7][8] |
| Density (Predicted) | 1.093 ± 0.06 g/cm³ | [7][8] |
| pKa (Predicted) | 8.50 ± 0.10 | [7][8] |
| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark | [7][8] |
Synthesis of this compound: Strategies and Protocols
The primary challenge in creating mono-substituted piperazines is preventing the formation of undesired di-substituted byproducts. Several effective strategies have been developed to achieve selective mono-acylation.
Causality Behind Synthetic Choices
-
Excess Piperazine: The simplest method involves using a large excess of piperazine relative to the acylating agent (3-methylbenzoyl chloride). By maintaining a low concentration of the acyl chloride, the probability of it reacting with the already-formed mono-acylated product is statistically reduced. The unreacted piperazine is then removed during workup, typically via an acidic wash.
-
In Situ Mono-Protonation: A more atom-economical approach involves reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid).[9] This forms a mono-salt in the reaction mixture, where one nitrogen is protonated and thus deactivated towards the electrophilic acyl chloride. This directs the acylation to the remaining free, non-protonated nitrogen.[9]
-
Protecting Group Strategy: The most robust, albeit multi-step, method involves temporarily blocking one nitrogen with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group.[9][10] The free nitrogen is then acylated, followed by the removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid) to yield the desired mono-acylated product.[10] This method offers the highest selectivity but can result in a lower overall yield due to the additional steps.[9][10]
The following workflow diagram illustrates these divergent/convergent synthetic pathways.
Caption: Synthetic strategies for selective mono-acylation of piperazine.
Protocol 1: Synthesis via Direct Acylation (Excess Piperazine Method)
This protocol prioritizes simplicity and avoids the additional steps of protection/deprotection.
Principle: 3-methylbenzoyl chloride is added slowly to a solution containing a molar excess of piperazine. The piperazine acts as both the nucleophile and the acid scavenger for the HCl byproduct.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Piperazine | 86.14 | 25.84 | 300 | 3.0 |
| 3-Methylbenzoyl chloride | 154.61 | 15.46 | 100 | 1.0 |
| Dichloromethane (DCM) | - | 500 mL | - | - |
| 1 M Hydrochloric Acid | - | ~250 mL | - | - |
| 2 M Sodium Hydroxide | - | ~150 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - |
Procedure:
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (25.84 g, 300 mmol) in dichloromethane (400 mL). Cool the solution to 0 °C in an ice-water bath.
-
Acylation: Dissolve 3-methylbenzoyl chloride (15.46 g, 100 mmol) in DCM (100 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperazine solution over 1 hour, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with a few drops of ammonia. The product should have a higher Rf value than piperazine.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 125 mL) to remove excess piperazine and piperazine hydrochloride.
-
Neutralization & Extraction: Adjust the pH of the combined acidic aqueous layers to >12 with 2 M NaOH while cooling in an ice bath. Extract the aqueous layer with DCM (3 x 100 mL).
-
Drying & Concentration: Combine all organic layers from the extraction, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as an off-white solid.
Characterization:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the 3-methylbenzoyl group, the methyl singlet, and the two sets of piperazine ring protons.
-
Mass Spec (ESI+): Expect to find the [M+H]⁺ ion at m/z 205.27.
Application as a Chemical Intermediate
This compound is not an end-product but a valuable scaffold. The secondary amine (N-H) of the piperazine ring is a nucleophilic site ready for further functionalization, such as N-alkylation, N-arylation, reductive amination, or Michael addition. This allows for the introduction of a second, distinct pharmacophore to explore new chemical space and modulate biological activity.
The following diagram outlines the logical workflow for using this intermediate.
Caption: General workflow for utilizing the chemical intermediate.
Protocol 2: Application in N-Alkylation
This protocol demonstrates the use of this compound as a nucleophile in a standard N-alkylation reaction to build a more complex molecule.
Principle: The secondary amine of the intermediate is deprotonated by a non-nucleophilic base, and the resulting anion displaces a halide from an alkyl halide (R-X) in an Sₙ2 reaction.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 204.27 | 2.04 | 10 | 1.0 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.88 | 11 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 | 20 | 2.0 |
| Acetonitrile (MeCN) | - | 50 mL | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask, add this compound (2.04 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetonitrile (50 mL).
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.88 g, 11 mmol) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (DCM:Methanol 95:5). The product will have a higher Rf.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated product.
Safety and Handling
While specific toxicological data for this compound is limited, it should be handled with the care afforded to all novel chemical entities. Based on related piperazine derivatives, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]
-
Hazards: Piperazine derivatives can be irritants. The related compound 1-[3-(Trifluoromethyl)benzoyl]piperazine is classified as an irritant that may cause skin irritation, serious eye damage, and respiratory irritation.[11][12]
Always consult the specific Safety Data Sheet (SDS) for the material before use.
Conclusion
This compound is a strategically important chemical intermediate that provides a reliable entry point into a vast chemical space of pharmacologically active molecules. Its synthesis can be achieved through several well-established methods, each with distinct advantages in terms of selectivity, yield, and operational simplicity. By understanding the properties and reactivity of this building block, researchers in drug discovery can efficiently construct novel molecular architectures, accelerating the development of new therapeutic agents for a wide array of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound [biogen.es]
- 7. This compound | 100939-91-1 [chemicalbook.com]
- 8. This compound CAS#: 100939-91-1 [m.chemicalbook.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. 1-[3-(TRIFLUOROMETHYL)BENZOYL]PIPERAZINE | 179334-14-6 [amp.chemicalbook.com]
Application Notes and Protocols: A Hierarchical Strategy for the Biological Screening of 1-(3-Methyl-benzoyl)-piperazine Analogs
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities. Its ability to be readily substituted at the N1 and N4 positions allows for the creation of large, diverse chemical libraries with modulated pharmacological and pharmacokinetic properties. The 1-(3-Methyl-benzoyl)-piperazine core, in particular, presents a versatile template for exploring structure-activity relationships (SAR) in drug discovery. Analogs of this series have shown potential as modulators of central nervous system (CNS) targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][2][3]
This document provides a comprehensive, tiered protocol for the biological screening of a library of this compound analogs. The strategy is designed to efficiently identify promising lead compounds by first assessing broad cytotoxic effects, then screening for activity at a primary target class (GPCRs), and finally characterizing lead candidates through secondary and safety profiling assays. This hierarchical approach ensures that resources are focused on compounds with the most promising therapeutic potential while identifying potential liabilities early in the discovery process.[4][5]
Screening Cascade Overview
The proposed screening protocol follows a multi-stage funnel approach. This ensures a logical progression from high-throughput, cost-effective primary assays to more complex, lower-throughput secondary and safety assays.
Figure 1: A tiered screening cascade for this compound analogs.
Tier 1: Primary Screening Protocols
The initial tier is designed for high-throughput screening (HTS) to rapidly assess the entire compound library at a single concentration. The goal is to eliminate broadly cytotoxic compounds and identify initial "hits" against a chosen primary target.
Protocol 1.1: General Cytotoxicity Assessment using Resazurin Assay
Rationale: It is crucial to first assess the general cytotoxicity of the analogs to ensure that any activity observed in the primary target assay is not due to non-specific toxicity.[6] The resazurin (AlamarBlue) assay is a rapid, cost-effective, and sensitive colorimetric method that measures the metabolic activity of living cells, serving as an indicator of cell viability.[7]
Materials:
-
HEK293 cells (or other relevant cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compounds (10 mM stock in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Doxorubicin (Positive control for cytotoxicity)
-
Clear, flat-bottom 96-well or 384-well plates
-
Spectrophotometer or multi-mode plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare a working solution of test compounds. For a final screening concentration of 10 µM, dilute the 10 mM DMSO stock accordingly in culture medium. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Include wells for vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin at a known cytotoxic concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Compounds exhibiting >30% reduction in cell viability at 10 µM are flagged as cytotoxic and may be deprioritized.
-
Protocol 1.2: Primary Target Screen - GPCR β-Arrestin Recruitment Assay
Rationale: Many piperazine-based compounds target GPCRs.[8][9] The β-arrestin recruitment assay is a robust, proximal readout of GPCR activation that is independent of the specific G-protein coupling pathway (Gs, Gi, Gq).[10] This makes it an ideal universal assay for screening an unknown library against a specific GPCR target. Enzyme fragment complementation technologies, such as PathHunter, are widely used for this purpose in an HTS format.[10]
Materials:
-
U2OS or CHO cells stably expressing the target GPCR fused to a ProLink (PK) tag and a β-arrestin protein fused to an Enzyme Acceptor (EA) tag.
-
Assay-specific cell culture medium and detection reagents.
-
Test Compounds (10 mM stock in DMSO)
-
Known agonist for the target GPCR (Positive Control)
-
White, solid-bottom 384-well assay plates
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding: Plate the engineered cells in the 384-well assay plates according to the manufacturer's protocol and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. A single-point screen is typically performed at 10 µM.
-
Compound Addition: Add the test compounds and controls (vehicle and positive control agonist) to the appropriate wells.
-
Incubation: Incubate the plates at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents to all wells according to the kit instructions. Incubate at room temperature for 60 minutes to allow the chemiluminescent signal to develop.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activity) and a saturating concentration of the positive control agonist (100% activity).
-
Calculate the percent activity for each test compound.
-
A "hit" is defined as a compound that produces a signal greater than a predefined threshold (e.g., >3 standard deviations above the mean of the vehicle control, or >50% activity).
-
Tier 2: Secondary and Confirmatory Assays
Compounds identified as "hits" from the primary screen and showing acceptable cytotoxicity profiles are advanced to Tier 2 for confirmation and further characterization.
Protocol 2.1: Dose-Response Analysis and Potency Determination
Rationale: To confirm the activity of the primary hits and determine their potency, a full dose-response curve is generated. This allows for the calculation of the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Method: Repeat the primary assay (Protocol 1.2) using the hit compounds over a range of concentrations (e.g., 8-point, 3-fold serial dilutions starting from 30 µM). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50/IC50 value.
Protocol 2.2: Orthogonal Functional Assay (e.g., cAMP Measurement)
Rationale: To validate the mechanism of action and ensure the observed activity is not an artifact of the assay technology, an orthogonal assay is employed. If the target GPCR is known to couple through a specific G-protein (e.g., Gs or Gi), measuring the downstream second messenger, cyclic AMP (cAMP), is a logical confirmatory step.[9]
Method: Utilize a homogenous assay kit, such as a competitive immunoassay based on HTRF or AlphaLISA technology, to measure changes in intracellular cAMP levels in response to compound treatment. Perform a dose-response analysis to determine the EC50/IC50 for cAMP modulation. A strong correlation in potency between the β-arrestin and cAMP assays provides high confidence in the compound's on-target activity.
Data Presentation: Summary of Tier 1 & 2 Results
| Compound ID | Cytotoxicity (% Viability @ 10µM) | Primary Screen (% Activity @ 10µM) | β-Arrestin EC50 (nM) | cAMP EC50 (nM) |
| Analog-001 | 98.5 | 85.2 | 150 | 185 |
| Analog-002 | 95.1 | 5.6 | >10,000 | N/A |
| Analog-003 | 45.2 | 92.1 | 250 | Flagged |
| ... | ... | ... | ... | ... |
Tier 3: In Vitro Safety and ADME Profiling
Promising lead compounds with confirmed on-target activity and high potency are subjected to a panel of in vitro safety and ADME (Absorption, Distribution, Metabolism, Excretion) assays. These studies are critical for predicting a compound's in vivo behavior and identifying potential liabilities.[5][11][12]
Protocol 3.1: Metabolic Stability in Human Liver Microsomes
Rationale: Assessing metabolic stability provides an early indication of a compound's half-life in vivo. Human liver microsomes (HLMs) contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[4][11]
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing pooled HLMs and NADPH (a necessary cofactor) in a phosphate buffer.
-
Incubation: Add the test compound (typically at 1 µM) to the reaction mixture and incubate at 37°C.
-
Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 3.2: Cytochrome P450 (CYP) Inhibition Assay
Rationale: Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of adverse drug-drug interactions.[13][14] This assay determines the potential of a test compound to inhibit these key enzymes.
Step-by-Step Protocol:
-
Enzyme Incubation: Incubate the test compound at various concentrations with specific recombinant human CYP enzymes or HLMs.
-
Substrate Addition: Add a CYP-isoform-specific probe substrate that is metabolized to produce a fluorescent or easily detectable metabolite.[15][16]
-
Metabolite Detection: After a set incubation time at 37°C, stop the reaction and quantify the amount of metabolite formed using fluorescence or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of metabolite formation compared to a vehicle control. Determine the IC50 value for each CYP isoform by plotting percent inhibition against compound concentration.
Protocol 3.3: hERG Channel Inhibition Assay
Rationale: Blockade of the hERG potassium ion channel can prolong the QT interval of the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[17][18] Regulatory agencies mandate testing for hERG liability for most new chemical entities.[19] Automated patch-clamp electrophysiology is the gold standard for this assessment.[17]
Step-by-Step Protocol:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve a whole-cell patch configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.[17][19]
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound and measure the corresponding hERG current.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration relative to the baseline current. Calculate an IC50 value from the dose-response curve.
Data Presentation: Summary of Tier 3 Results
| Compound ID | HLM Stability (t½, min) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | hERG IC50 (µM) |
| Analog-001 | >60 | >30 | >30 | 25 |
| Analog-004 | 15 | 2.5 | >30 | >30 |
| ... | ... | ... | ... | ... |
Conclusion
This structured, multi-tiered approach provides a robust framework for the efficient biological screening of this compound analogs. By systematically evaluating cytotoxicity, primary target activity, and key safety and ADME liabilities, this protocol enables researchers to make data-driven decisions, prioritize the most promising compounds, and identify potential development challenges early in the drug discovery process. The integration of causality-driven assay choices and self-validating systems ensures the scientific integrity and trustworthiness of the generated data package.
References
- 1. researchgate.net [researchgate.net]
- 2. ojp.gov [ojp.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. AddexBio Service - GPCRAssays [addexbio.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 14. lnhlifesciences.org [lnhlifesciences.org]
- 15. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 16. enamine.net [enamine.net]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. fda.gov [fda.gov]
Application Notes and Protocols: Cell-Based Assays for Characterizing 1-(3-Methyl-benzoyl)-piperazine Activity
For: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Methyl-benzoyl)-piperazine is a synthetic organic compound featuring a piperazine core, a structure prevalent in many FDA-approved drugs due to its versatile chemical reactivity and pharmacological potential.[1][2][3][4] While its precise biological targets can be diverse, compounds of this class are frequently investigated for their interaction with G protein-coupled receptors (GPCRs), one of the largest and most important families of drug targets.[5][6][7][8] Specifically, many piperazine derivatives interact with aminergic GPCRs, such as serotonin or dopamine receptors.
This guide provides a comprehensive suite of robust, validated cell-based assays designed to elucidate the pharmacological activity of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The focus is on characterizing activity at Gq-coupled receptors, a common target class for such molecules, using a multi-assay approach to build a high-confidence pharmacological profile.[9][10]
Part 1: Foundational Understanding - Gq-Coupled Receptor Signaling
A significant number of aminergic GPCRs signal through the Gαq (Gq) subunit.[5] Understanding this canonical pathway is critical for selecting and interpreting downstream functional assays. Upon agonist binding, the receptor activates the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[11][12] This transient increase in intracellular Ca²⁺ is a hallmark of Gq activation and a primary event for quantification.
Figure 1. Canonical Gq signaling pathway.
Part 2: Primary Functional Assays - Quantifying Proximal Receptor Activity
The most direct methods for quantifying Gq-coupled receptor activation involve measuring the immediate downstream second messengers. We will focus on two gold-standard assays: calcium mobilization and inositol monophosphate (IP₁) accumulation.
Calcium Mobilization Assay
Principle: This assay provides a real-time kinetic measurement of Gq activation by detecting the transient increase in intracellular calcium.[12] Cell-permeable fluorescent dyes, such as Fluo-4 AM, are loaded into cells where they are cleaved by intracellular esterases into their active, calcium-sensitive form. Upon binding to Ca²⁺ released from the ER, the dye's fluorescence intensity increases dramatically.[13][14] This change is monitored using a kinetic plate reader, such as a FlexStation® or FLIPR® system.[14][15]
Rationale: The primary advantage of this assay is its speed and direct measurement of a key signaling event. The kinetic readout allows for the clear distinction between agonists (which induce a signal) and antagonists (which block the signal from a known agonist).
Figure 2. Workflow for a Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed HEK293 cells (or other suitable host cells) stably or transiently expressing the GPCR of interest into black-walled, clear-bottom 96- or 384-well microplates. The optimal cell density should result in a 90-100% confluent monolayer on the day of the assay.[13]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., FLIPR Calcium Assay Kit). Probenecid is often included to prevent the dye from being pumped out of the cells by anion transporters.[13]
-
Aspirate the cell culture medium from the plate.
-
Add an equal volume of the dye loading buffer to each well.
-
Incubate for 1 hour at 37°C, 5% CO₂, protected from light.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound and any reference compounds (known agonist/antagonist) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) in a separate source plate. Compounds are typically prepared at 5x the final desired concentration.
-
-
Assay Execution & Data Acquisition:
-
Place both the cell plate and the compound source plate into the kinetic fluorescence plate reader (e.g., FlexStation® 3).[13]
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Configure the instrument to perform an automated addition of the compounds from the source plate to the cell plate.
-
Continue recording the fluorescence intensity every 1-2 seconds for an additional 3-5 minutes.[14]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
For agonist-mode screening, plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (potency).
-
For antagonist-mode screening, pre-incubate cells with the test compound before adding a known agonist at its EC₈₀ concentration. The reduction in the agonist's response is used to calculate the IC₅₀ (inhibitory potency).
-
| Parameter | Typical Value/Setting | Rationale |
| Cell Line | HEK293, CHO | Amenable to transfection, robust growth, low endogenous receptor expression. |
| Plate Format | 96- or 384-well, black wall, clear bottom | Black walls reduce well-to-well crosstalk; clear bottom for detection. |
| Cell Density | 20,000 - 50,000 cells/well (96-well) | Aims for a confluent monolayer for a consistent cell number per well.[13] |
| Calcium Dye | Fluo-4 AM, Fluo-8 AM | High signal-to-background ratio and sensitivity. |
| Read Mode | Kinetic Fluorescence | Captures the transient nature of the calcium peak. |
| Wavelengths | Ex: 485 nm, Em: 525 nm (Fluo-4) | Standard wavelengths for fluorescein-based dyes. |
| Reference Agonist | Serotonin, Dopamine (receptor-dependent) | Validates that the receptor and signaling pathway are functional. |
| Reference Antagonist | Ketanserin, Haloperidol (receptor-dependent) | Validates antagonist detection and provides a benchmark for potency. |
IP-One HTRF Assay
Principle: While the Ca²⁺ signal is transient, the downstream IP₃ metabolite, inositol monophosphate (IP₁), is stable and accumulates in the cell over time, especially in the presence of lithium chloride (LiCl), which blocks its degradation.[16] The IP-One assay from Cisbio is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®).[17] IP₁ produced by the cells competes with a d2-labeled IP₁ analogue for binding to a terbium cryptate-labeled anti-IP₁ antibody. When the labeled antibody binds the d2-analogue, FRET occurs. IP₁ from the cells disrupts this interaction, leading to a decrease in the HTRF signal. The signal is therefore inversely proportional to the amount of IP₁ produced.[16][18]
Rationale: This assay provides an endpoint measurement that integrates the signaling response over a longer period (e.g., 30-60 minutes). This can reduce variability associated with transient signals and may be more sensitive for detecting weakly coupled agonists. It is an excellent orthogonal assay to confirm hits from a calcium screen.
Detailed Protocol:
-
Cell Stimulation:
-
Culture and seed cells as described for the calcium assay.
-
Prepare test compounds at 2x final concentration in the provided stimulation buffer containing LiCl.
-
Remove culture medium from cells and add the compound solutions.
-
Incubate for 30-60 minutes at 37°C.[18]
-
-
Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[16]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000 for each well.
-
The signal is inversely proportional to IP₁ concentration. Data can be converted to % inhibition of the maximum FRET signal.
-
Plot the response against the log of the compound concentration to determine EC₅₀ or IC₅₀ values.
-
Part 3: Secondary Assays - Validating Mechanism and Assessing Off-Target Effects
A comprehensive profile requires validating the mechanism through downstream pathway analysis and ruling out non-specific effects like cytotoxicity.
NFAT Reporter Gene Assay
Principle: The increase in intracellular calcium initiated by Gq signaling activates the phosphatase calcineurin.[20] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, causing it to translocate to the nucleus.[21] In the nucleus, NFAT binds to specific response elements in the promoters of target genes, driving their expression.[20] A reporter gene assay links an NFAT response element to a reporter gene, such as luciferase.[22] Activation of the Gq-NFAT pathway results in the production of luciferase, which can be quantified with high sensitivity by adding a substrate and measuring the resulting luminescence.[23][24]
Rationale: This assay measures a more distal, integrated cellular response, confirming that the proximal signaling events successfully propagate to the nucleus to alter gene expression. It serves as a powerful validation of the entire Gq signaling cascade.
Detailed Protocol:
-
Cell Preparation: Co-transfect HEK293 cells with a plasmid encoding the GPCR of interest and an NFAT-luciferase reporter plasmid.
-
Seeding: Seed the transfected cells into white, opaque 96-well plates suitable for luminescence measurements.
-
Stimulation: After overnight incubation, treat cells with a dilution series of this compound for 5-8 hours. This extended incubation is required for transcription and translation of the reporter protein.[23]
-
Detection: Lyse the cells and add a luciferase substrate reagent (e.g., Promega ONE-Glo™).
-
Data Acquisition: Measure luminescence on a plate reader.
-
Analysis: Plot luminescence (RLU) versus log[compound] to determine EC₅₀ values.
Cellular Viability & Cytotoxicity Assay (MTS Assay)
Principle: It is crucial to ensure that any observed activity in a functional assay is not an artifact of the compound causing cell death. The MTS assay is a colorimetric method to assess cell viability.[25] The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in culture medium.[26] The amount of formazan produced, measured by absorbance at ~490 nm, is directly proportional to the number of living cells.[27][28]
Rationale: Running a cytotoxicity assay in parallel with functional assays provides a critical counter-screen. A compound that shows activity in a primary assay but also shows cytotoxicity at similar concentrations is likely a non-specific hit and should be deprioritized.
Detailed Protocol:
-
Cell Plating: Seed cells in a clear 96-well plate at the same density used for the functional assays.
-
Compound Treatment: Treat cells with the same concentration range of this compound and for the same duration as the primary assay (e.g., for an endpoint assay like IP-One, match the incubation time).
-
Reagent Addition: Add MTS reagent directly to the culture wells.[27]
-
Incubation: Incubate for 1-4 hours at 37°C.[28]
-
Data Acquisition: Shake the plate briefly and measure the absorbance at 490 nm using a microplate spectrophotometer.[26]
-
Analysis: Convert absorbance values to percent viability relative to untreated (vehicle) control cells. A significant drop in viability indicates cytotoxicity.
| Assay Type | Principle | Measures | Rationale / Use Case |
| Calcium Mobilization | Fluorescent Dye | Rapid, transient Ca²⁺ flux | Primary screen for agonists/antagonists; kinetic information. |
| IP-One HTRF | Competitive Immunoassay | Stable IP₁ metabolite accumulation | Orthogonal primary screen; robust endpoint measurement. |
| NFAT Reporter Gene | Transcriptional Activation | Downstream gene expression | Confirms full pathway integrity from membrane to nucleus. |
| MTS Assay | Metabolic Reduction of Tetrazolium Salt | Cell viability / metabolic activity | Counter-screen to eliminate cytotoxic false positives. |
Part 4: Assay Validation and Quality Control
For any screening assay, it is essential to quantify its quality and reliability. The Z-factor (Z') is a statistical parameter used for this purpose.[29] It provides a measure of the separation between the high (positive control) and low (negative control) signals relative to their variability.[30]
Formula: Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| ]
Where SD is the standard deviation.
Interpretation of Z' Value: [31]
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.[30]
-
0 < Z' ≤ 0.5: A marginal or acceptable assay.[30]
-
Z' < 0: An unacceptable assay, as the control signals overlap.[31]
Best Practices:
-
Always include positive and negative controls on every plate.
-
For agonist screens, the positive control is a known potent agonist for the receptor, and the negative control is vehicle.
-
For antagonist screens, the positive control is the agonist alone (uninhibited signal), and the negative control is a known potent antagonist (fully inhibited signal).
-
Calculate the Z' for each plate to ensure consistent performance before analyzing test compound data. A minimum of 8-16 replicates for each control is recommended for an accurate Z' calculation.[29]
Conclusion
Characterizing the cellular activity of a novel compound like this compound requires a systematic, multi-faceted approach. By starting with direct, proximal assays like calcium mobilization and IP₁ accumulation, researchers can rapidly determine if the compound interacts with Gq-coupled pathways. These initial findings must then be validated with downstream assays, such as NFAT reporter activation, to confirm the biological relevance of the signal. Critically, parallel cytotoxicity screening is mandatory to eliminate non-specific artifacts and ensure data integrity. Adherence to rigorous quality control standards, including the routine calculation of the Z'-factor, underpins the entire process, ensuring that the resulting pharmacological profile is both accurate and reliable.
References
- 1. kuujia.com [kuujia.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 100939-91-1 [chemicalbook.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 16. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Application of intact cell-based NFAT-β-lactamase reporter assay for Pasteurella multocida toxin-mediated activation of calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.kr]
- 23. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 26. cohesionbio.com [cohesionbio.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. punnettsquare.org [punnettsquare.org]
- 30. assay.dev [assay.dev]
- 31. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes for 1-(3-Methyl-benzoyl)-piperazine in Drug Discovery Pipelines
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-Methyl-benzoyl)-piperazine as a scaffold in drug discovery. This document offers a strategic framework for elucidating its biological activities and advancing it through a preclinical drug discovery pipeline. While specific biological data for this compound is not extensively published, this guide leverages data from structurally related benzoylpiperazine analogs to provide exemplary context and scientifically grounded protocols.
Introduction and Rationale
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1] The benzoylpiperazine moiety, in particular, has been identified as a core component in compounds targeting a range of biological entities, including monoamine transporters and various enzymes.[2][3] this compound (Chem. Struct. 1) serves as a valuable starting point for library synthesis and lead optimization. The 3-methyl substitution on the benzoyl ring can influence steric and electronic properties, potentially modulating binding affinity, selectivity, and metabolic stability compared to unsubstituted benzoylpiperazine.[4]
This guide outlines a systematic approach to characterize the bioactivity of this compound, focusing on its potential in oncology and neuroscience, areas where piperazine derivatives have shown significant promise.[5][6]
Chemical Structure 1: this compound
Caption: Structure of this compound.
Synthesis and Characterization
A reliable supply of the core molecule is fundamental. The following protocol describes a standard laboratory-scale synthesis.
Protocol 1: Synthesis of this compound
This protocol is based on the nucleophilic acyl substitution of piperazine with 3-methylbenzoyl chloride.
Materials:
-
Piperazine
-
3-Methylbenzoyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of 3-methylbenzoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/EtOAc gradient to yield pure this compound.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Purity Analysis (HPLC): To determine the purity of the final compound, which should ideally be >95% for use in biological assays.
In Vitro Biological Evaluation: A Tiered Screening Approach
Given the diverse activities of the benzoylpiperazine scaffold, a tiered screening approach is recommended. This allows for a broad initial assessment of activity, followed by more focused mechanistic studies.
Caption: Tiered workflow for in vitro screening.
Tier 1: Primary Screening - Cytotoxicity and Antiproliferation
The initial step is to assess the compound's general effect on cell viability and proliferation. This helps identify if the compound has cytotoxic or cytostatic effects and at what concentration range.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Relevant for neurotoxicity and neuro-oncology studies.[7]
-
K562 (Human Chronic Myelogenous Leukemia): Relevant for screening potential Abl kinase inhibitors.
-
HCT-116 (Human Colon Carcinoma): A common cancer cell line for general antiproliferative screening.
-
A non-cancerous cell line (e.g., NIH/3T3 mouse embryonic fibroblasts): To assess general cytotoxicity and selectivity.[8]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a 2x serial dilution of this compound in the appropriate cell culture medium, typically ranging from 100 µM to 0.1 µM. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the cell plates with the medium containing the compound dilutions and incubate for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Exemplary Data Interpretation:
| Compound | Cell Line | IC50 (µM) [Exemplary] |
| This compound | K562 | 5.2 |
| HCT-116 | 12.8 | |
| SH-SY5Y | 25.1 | |
| NIH/3T3 | > 50 | |
| This data is hypothetical and for illustrative purposes, based on activities of similar piperazine derivatives. A lower IC50 value indicates higher potency. Selectivity can be inferred by comparing IC50 values between cancerous and non-cancerous cell lines. |
Tier 2: Mechanistic Assays
If the compound shows significant antiproliferative activity in Tier 1, the next step is to investigate the mechanism of cell death. Studies on benzoylpiperazine suggest that apoptosis induction via mitochondrial dysfunction is a likely pathway.[7]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treat SH-SY5Y or K562 cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1x Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
Procedure:
-
Treat cells with this compound as described above.
-
Incubate the cells with a fluorescent dye such as TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1.
-
Analyze the fluorescence intensity by flow cytometry or a fluorescence plate reader. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
Caption: Postulated intrinsic apoptosis pathway.
Tier 3: Target-Based Assays
Based on the structure and preliminary data, this compound could be screened against specific targets. The piperazine scaffold is present in inhibitors of Abl kinase, Glycine Transporter 1 (GlyT1), and Histone Deacetylases (HDACs).[10][11][12][13]
This protocol describes a general method for assessing the inhibition of Abl kinase, relevant for CML.
Procedure:
-
Use a commercially available biochemical assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the compound, recombinant Abl kinase, a specific peptide substrate, and ATP.
-
Incubate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence. A lower signal indicates less ADP was produced, meaning stronger kinase inhibition.
-
Calculate the IC50 value.
Exemplary Target-Based Screening Data:
| Target | Assay Type | IC50 (nM) [Exemplary] | Reference Compound | IC50 (nM) |
| Abl Kinase | Biochemical | 850 | Imatinib | 30 |
| GlyT1 | Radioligand Binding | 1200 | Bitopertin | 10 |
| HDAC1 | Biochemical | 2500 | Vorinostat | 50 |
| This data is hypothetical and serves to illustrate the type of results obtained from target-based screening. |
In Vivo Evaluation
Compounds that demonstrate potent and selective in vitro activity should be advanced to in vivo studies.
Pharmacokinetic (PK) Studies
The primary goal is to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Exemplary Protocol:
-
Administer this compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
A study on the related compound benzylpiperazine (BZP) showed an elimination half-life of 5.5 hours in humans, providing a useful benchmark.[14]
Efficacy Studies (Xenograft Models)
If the compound shows promise as an anti-cancer agent, its efficacy can be tested in vivo.
Exemplary Protocol (K562 Xenograft Model):
-
Implant K562 cells subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors are established, randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at one or more dose levels daily.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic (PD) marker analysis (e.g., western blot for phosphorylated CrkL, a downstream target of Bcr-Abl).
Safety and Toxicity
Preliminary safety assessment is crucial.
-
In Vitro: Assess cytotoxicity in primary cells (e.g., human hepatocytes) and perform hERG channel inhibition assays to check for potential cardiotoxicity.
-
In Vivo: Conduct acute toxicity studies in rodents to determine the maximum tolerated dose (MTD).
Benzoylpiperazine has been shown to induce neurotoxic effects in vitro, including oxidative stress and apoptosis in neuronal cells.[7] Therefore, a specific focus on neurotoxicity is warranted for this compound.
Conclusion
This compound is a promising scaffold for drug discovery, with potential applications in oncology and neuroscience. The systematic approach outlined in these application notes, from synthesis and characterization to tiered in vitro screening and in vivo evaluation, provides a robust framework for advancing this and similar compounds through a drug discovery pipeline. While specific data for this molecule is sparse, the provided protocols and exemplary data from related analogs offer a clear and scientifically sound path forward for its investigation.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors [jstage.jst.go.jp]
- 6. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as the flexible linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Methyl-benzoyl)-piperazine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-(3-Methyl-benzoyl)-piperazine, a key intermediate in pharmaceutical and chemical research.[1] The protocol detailed herein is designed for scalability, efficiency, and safety, addressing the critical considerations for transitioning from laboratory to industrial production. We will explore the underlying chemical principles, provide a step-by-step synthesis protocol, discuss process optimization and troubleshooting, and outline essential safety measures. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction and Significance
This compound is a versatile building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The piperazine moiety is a common scaffold in drug discovery due to its favorable pharmacokinetic properties and ability to engage in various biological interactions.[2] The 3-methylbenzoyl group provides specific steric and electronic features that can influence a compound's binding affinity and selectivity for its target.[1]
The synthesis of N-aroylpiperazines, such as this compound, is a fundamental transformation in organic chemistry.[2] While numerous methods exist for small-scale synthesis, large-scale production presents unique challenges, including reaction control, product isolation, and impurity profiling. This application note aims to provide a robust and scalable solution for the efficient synthesis of this important intermediate.
Synthetic Strategy: Acylation of Piperazine
The most direct and industrially viable route to this compound is the nucleophilic acyl substitution of piperazine with 3-methylbenzoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Rationale for Reagent Selection
-
Piperazine: A readily available and inexpensive starting material. It is a symmetrical diamine, which introduces the challenge of controlling the selectivity between mono- and di-acylation.
-
3-Methylbenzoyl Chloride: A reactive acylating agent that readily undergoes nucleophilic attack by the amine. The methyl group at the meta-position influences the electronic properties of the aromatic ring.
-
Base: A tertiary amine, such as triethylamine, or an inorganic base like sodium carbonate is used to scavenge the HCl generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it unreactive.
-
Solvent: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction as it can dissolve the reactants and does not participate in the reaction.
Controlling Selectivity: Mono- vs. Di-acylation
A key challenge in the acylation of piperazine is preventing the formation of the di-acylated byproduct, 1,4-bis(3-methylbenzoyl)piperazine. To favor mono-acylation on a large scale, the following strategies are employed:
-
Molar Ratio: Using a significant excess of piperazine relative to the 3-methylbenzoyl chloride drives the reaction towards the mono-substituted product.[3]
-
Controlled Addition: Slow, controlled addition of the acylating agent to the solution of piperazine helps to maintain a low concentration of the acyl chloride, minimizing the chance of a second acylation.
-
Temperature Control: Running the reaction at a low temperature (0-5 °C) helps to control the reaction rate and improve selectivity.
Detailed Synthesis Protocol
This protocol is designed for a nominal 1 kg scale production of this compound.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Piperazine, anhydrous | 86.14 | 2.5 kg | 4.5 |
| 3-Methylbenzoyl chloride | 154.61 | 1.0 kg | 1.0 |
| Triethylamine | 101.19 | 0.75 kg (1.03 L) | 1.15 |
| Dichloromethane (DCM) | 84.93 | 10 L | - |
| 1M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Condenser and nitrogen inlet/outlet.
-
Large separatory funnel (20 L).
-
Rotary evaporator.
-
Filtration apparatus.
-
Drying oven.
Step-by-Step Procedure
-
Reactor Setup: Set up the 20 L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Piperazine Solution: Charge the reactor with anhydrous piperazine (2.5 kg, 29.0 mol) and dichloromethane (8 L). Stir the mixture until the piperazine is fully dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (0.75 kg, 7.4 mol) to the piperazine solution while maintaining the temperature between 0-5 °C.
-
Acyl Chloride Addition: In a separate container, dissolve 3-methylbenzoyl chloride (1.0 kg, 6.47 mol) in dichloromethane (2 L). Transfer this solution to the addition funnel.
-
Reaction: Add the 3-methylbenzoyl chloride solution dropwise to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up:
-
Quench the reaction by slowly adding water (5 L).
-
Transfer the mixture to a 20 L separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 2 L) to remove excess piperazine and triethylamine hydrochloride, followed by saturated sodium bicarbonate solution (2 L), and finally brine (2 L).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford pure this compound as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Visualization
Caption: Workflow for the large-scale synthesis of this compound.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale | Troubleshooting |
| Piperazine Excess | 4-5 molar equivalents | To maximize the yield of the mono-acylated product and minimize di-acylation. | If di-acylation is still significant, increase the excess of piperazine. |
| Temperature | 0-5 °C during addition | To control the exothermic reaction and improve selectivity. | Higher temperatures can lead to increased side products. Ensure efficient cooling. |
| Addition Rate | Slow and controlled (2-3 hours) | To maintain a low concentration of the acylating agent. | Rapid addition can lead to localized heating and increased di-acylation. |
| Stirring | Efficient and vigorous | To ensure homogeneity and efficient heat transfer. | Poor stirring can lead to localized hot spots and side reactions. |
| Moisture Control | Use anhydrous reagents and solvents | To prevent hydrolysis of the acyl chloride. | If yield is low, check the water content of the starting materials and solvents. |
Safety and Handling
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Work in a well-ventilated fume hood.
Reagent-Specific Hazards:
-
Piperazine (anhydrous): Corrosive. Causes severe eye and skin burns. May cause allergic skin and respiratory reactions.[4] Handle in a fume hood and avoid inhalation of dust.
-
3-Methylbenzoyl Chloride: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with care in a dry environment.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Melting Point | 74-76 °C[5] |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spectrometry | [M+H]⁺ = 205.13 |
| HPLC Purity | >98% |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. By carefully controlling reaction parameters such as stoichiometry, temperature, and addition rate, high yields of the desired mono-acylated product can be achieved. Adherence to the outlined safety procedures is paramount to ensure the well-being of all personnel involved in the synthesis. This guide serves as a valuable resource for researchers and process chemists engaged in the production of this important chemical intermediate.
References
formulation of 1-(3-Methyl-benzoyl)-piperazine for in vivo studies
An Application Guide for the Preclinical Formulation of 1-(3-Methyl-benzoyl)-piperazine
Abstract
This comprehensive guide provides a detailed framework for the formulation of this compound, a synthetic derivative of the piperazine class, for in vivo research applications. The success of any preclinical study hinges on the accurate and reproducible delivery of the test agent. A poorly designed formulation can lead to variable drug exposure, erroneous pharmacokinetic and pharmacodynamic data, and potential for localized or systemic toxicity, ultimately compromising the integrity of the research. This document offers a logic-driven approach, moving from essential pre-formulation characterization to the development of specific protocols for oral, intraperitoneal, and intravenous administration. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methodologies for animal studies.
The Imperative of Formulation: Beyond Simple Dissolution
This compound, with a molecular weight of 204.27 g/mol [1], belongs to a class of compounds widely investigated for diverse pharmacological activities[2]. The translation of in vitro findings to a complex biological system requires a vehicle that not only solubilizes or suspends the compound but also ensures its stability, bioavailability, and minimizes off-target effects. The choice of excipients and administration route is a critical experimental parameter that must be guided by the physicochemical properties of the compound itself. This guide eschews a one-size-fits-all approach, instead promoting a methodical workflow to develop a fit-for-purpose formulation.
Pre-formulation Assessment: Characterizing the Canvas
Before any formulation can be developed, a thorough understanding of the compound's intrinsic properties is essential. These initial studies dictate the entire formulation strategy.
Physicochemical Profile
A summary of known and predicted properties of this compound provides a foundational starting point.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| Melting Point | 74-76 °C | [3] |
| pKa (Predicted) | 8.50 ± 0.10 | [3] |
| Density (Predicted) | 1.093 ± 0.06 g/cm³ | [3] |
The predicted pKa of 8.50 suggests the compound is a weak base, which will influence its solubility in varying pH environments. The solid-state nature at room temperature (Melting Point 74-76 °C) confirms that it will need to be dissolved or suspended for administration.
Experimental Workflow for Pre-formulation
The following workflow outlines the necessary steps to experimentally characterize the compound, which is crucial for informed formulation development.
Caption: Pre-formulation assessment workflow.
Protocol: Solubility Determination
Objective: To determine the approximate solubility of this compound in a panel of pharmaceutically relevant vehicles.
Materials:
-
This compound
-
Glass vials (e.g., 2 mL)
-
Vortex mixer and/or sonicator
-
Orbital shaker
-
Analytical balance
-
Vehicles:
Procedure:
-
Weigh approximately 5 mg of the test compound into a glass vial.
-
Add 100 µL of the first test vehicle. This creates an initial high concentration of 50 mg/mL.
-
Vortex vigorously for 1-2 minutes. If not fully dissolved, sonicate for 5-10 minutes.
-
Visually inspect for any undissolved particles against a light and dark background.
-
If the compound is fully dissolved, record the solubility as >50 mg/mL.
-
If not dissolved, add an additional 100 µL of the vehicle (total volume 200 µL, concentration 25 mg/mL) and repeat step 3.
-
Continue this stepwise dilution until the compound is fully dissolved.
-
If the compound remains insoluble at low concentrations in aqueous media, it is classified as poorly water-soluble, guiding the strategy towards suspensions or lipid/co-solvent-based formulations.
-
Place all vials on an orbital shaker at room temperature for 24 hours to determine equilibrium solubility. Re-examine visually.
Formulation Development by Route of Administration
The selection of an administration route depends on the experimental objective (e.g., assessing oral bioavailability vs. direct systemic exposure). The data from the pre-formulation assessment will guide which of the following protocols is most appropriate.
Caption: Decision tree for selecting a formulation strategy.
Oral Administration (PO)
Oral gavage is common for assessing bioavailability and for longer-term dosing studies.
Strategy 1: Aqueous Suspension (for poorly water-soluble compounds) The use of suspending agents like methylcellulose is a safe and widely accepted method for oral administration[4][6].
Protocol: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose
-
Prepare Vehicle: Add 0.5 g of methylcellulose to 100 mL of sterile water. Heat to ~60-70°C while stirring to aid dispersion, then cool to room temperature or 4°C to allow for complete hydration and thickening.
-
Weigh Compound: For a 10 mL final volume, weigh 100 mg of this compound.
-
Create Paste: Place the powder in a mortar. Add a small volume (e.g., 200-300 µL) of the methylcellulose vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Dilute: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the final volume of 10 mL is reached.
-
Homogenize: Transfer to a suitable container. Vortex vigorously before each animal is dosed to ensure a uniform suspension.
Strategy 2: Oil-based Solution (for lipophilic compounds) If solubility screening shows good solubility in oils like corn or sesame oil, this provides a simple solution formulation. Note: Oil vehicles must not be given intravenously[4].
Intraperitoneal Administration (IP)
IP injection allows for rapid absorption into the systemic circulation and can be used for compounds that cannot be formulated for IV administration[7]. It is crucial that IP formulations are as close to isotonic and physiological pH as possible to minimize pain and tissue irritation[8].
Strategy 1: Co-solvent System (for compounds requiring organic solvents) This is a common approach for compounds that are poorly soluble in water but soluble in solvents like DMSO.
Protocol: Preparation of a 5 mg/mL Solution in a DMSO/PEG 400/Saline Vehicle Final Vehicle Composition: 10% DMSO, 40% PEG 400, 50% 0.9% Saline
-
Weigh Compound: For a 1 mL final volume, weigh 5 mg of this compound.
-
Initial Solubilization: Add 100 µL of DMSO to the compound. Vortex or sonicate until fully dissolved. It is critical to achieve a clear solution at this stage.
-
Add Co-solvent: Add 400 µL of PEG 400 and mix thoroughly.
-
Final Dilution: Slowly add 500 µL of 0.9% Saline while vortexing. Observe carefully for any signs of precipitation. If the solution remains clear, it is ready for use.
-
pH Check: Check the pH of the final formulation. If it is outside the range of 5-9, it may require adjustment, though this is less common with these vehicles[8].
Causality: DMSO is a powerful solvent but can be toxic at higher concentrations[5]. Limiting it to 5-10% of the final volume is a standard practice[4]. PEG 400 acts as a co-solvent and helps maintain the compound's solubility when the aqueous component (saline) is added.
Table of Potential IP/PO Formulations
| Vehicle System | Composition (v/v/v) | Max Recommended DMSO % | Notes |
| Aqueous Suspension | 0.5-1% Methylcellulose in Water | N/A | Requires constant agitation during dosing. Suitable for PO or IP. |
| Co-solvent (Aqueous) | 10% DMSO / 40% PEG 400 / 50% Saline | 10% | A common, versatile system for many research compounds. |
| Co-solvent (Alternative) | 10% DMA / 30% PG / 60% Saline | 10% | N,N-Dimethylacetamide (DMA) is another strong solvent used in preclinical studies. |
| Oil Solution | 100% Corn Oil or Sesame Oil | N/A | For highly lipophilic compounds. Not for IV use.[4][5] |
Intravenous Administration (IV)
IV administration requires the most stringent formulation criteria. The formulation must be a sterile, particle-free, isotonic solution. Suspensions are not suitable for IV injection.
Protocol: Preparation of a 1 mg/mL Sterile Solution This protocol assumes the compound is sufficiently soluble in an aqueous vehicle after pre-formulation screening.
-
Weigh Compound: For a 5 mL final volume, weigh 5 mg of this compound.
-
Solubilize: Add the compound to a sterile vial containing 5 mL of sterile 0.9% Saline. Vortex or sonicate until fully dissolved. A co-solvent system similar to the IP formulation (but with lower organic solvent concentration, e.g., 5% DMSO, 20% PEG 400) may be required if aqueous solubility is insufficient. Crucially, test for precipitation by adding a drop of the formulation to plasma in vitro before proceeding [8].
-
Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a final sterile vial. This step removes any potential particulates and ensures sterility.
-
Visual Inspection: The final solution must be perfectly clear and free of any visible matter.
Analytical Verification and Quality Control
Trustworthiness in research demands that every formulation is validated. The concentration of the dosing solution should always be confirmed analytically.
Protocol: Concentration Verification by HPLC-UV
Objective: To confirm the final concentration of this compound in the prepared formulation.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic Acid
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol at 1 mg/mL. Perform serial dilutions to create calibration standards (e.g., from 1 to 100 µg/mL).
-
Sample Preparation: Dilute the prepared in vivo formulation with methanol to a theoretical concentration that falls within the range of the calibration curve. For example, a 10 mg/mL suspension should be diluted 1:100 to a theoretical 100 µg/mL.
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Scan for an optimal wavelength based on the compound's absorbance spectrum or use a standard wavelength like 254 nm.
-
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared formulation sample in triplicate.
-
Calculation: Determine the concentration of the sample by comparing its peak area to the standard curve. The measured concentration should be within ±10% of the target concentration. Analytical methods for related piperazine compounds often utilize HPLC or GC-MS[9][10][11].
References
- 1. This compound | 100939-91-1 [chemicalbook.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 100939-91-1 [chemicalbook.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gadconsulting.com [gadconsulting.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methyl-benzoyl)-piperazine
Welcome to the technical support guide for the synthesis of 1-(3-Methyl-benzoyl)-piperazine. This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize this crucial synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable solutions to enhance yield, purity, and reproducibility.
The primary and most direct route to this compound is the N-acylation of piperazine with 3-methylbenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a robust method for forming amide bonds.[1][2] However, the symmetrical nature of piperazine presents a significant challenge: the potential for a second acylation, leading to the formation of the undesired 1,4-bis(3-methylbenzoyl)piperazine byproduct. This guide focuses on achieving selective mono-acylation and addressing other common issues encountered during the synthesis and purification process.
Core Synthesis Protocol: Schotten-Baumann Mono-Acylation
This protocol outlines a standard laboratory-scale procedure for the synthesis of this compound. The core principle is the slow addition of the acylating agent to a cooled solution of excess piperazine under basic conditions to favor mono-substitution.
Experimental Protocol:
-
Reagent Preparation:
-
In a 3-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve piperazine (3.0 equivalents) in a mixture of dichloromethane (DCM) and water (1:1 v/v).
-
Cool the vigorously stirred solution to 0-5 °C using an ice-salt bath.
-
Add sodium hydroxide (NaOH, 1.5 equivalents) to the aqueous phase to act as an acid scavenger.
-
-
Acylation Reaction:
-
Dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Load this solution into the dropping funnel.
-
Add the 3-methylbenzoyl chloride solution dropwise to the cooled piperazine mixture over a period of 60-90 minutes. It is critical to maintain the internal temperature below 10 °C to minimize side reactions.[1]
-
-
Reaction Monitoring & Completion:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-5 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as 9:1 DCM:Methanol. The disappearance of the 3-methylbenzoyl chloride spot indicates completion.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with a 5% HCl solution (to remove excess piperazine), a saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel if higher purity is required.
-
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My final yield is significantly lower than expected. What are the likely causes?
Low yield is the most frequent complaint. The root cause can typically be traced to one of three issues: formation of the di-acylated byproduct, hydrolysis of the acyl chloride, or incomplete reaction due to amine protonation.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield | 1. Formation of 1,4-bis(3-methylbenzoyl)piperazine: The primary competing reaction where both nitrogen atoms of piperazine are acylated. | Control Stoichiometry & Addition: Use an excess of piperazine (2.5-4 equivalents). More importantly, add the 3-methylbenzoyl chloride solution slowly and at a low temperature (0-5 °C) to a vigorously stirred piperazine solution. This ensures the acyl chloride is more likely to encounter an unreacted piperazine molecule rather than the already-formed mono-acylated product.[1] |
| 2. Hydrolysis of 3-Methylbenzoyl Chloride: The acyl chloride is highly reactive towards water, especially under the basic conditions of the Schotten-Baumann reaction.[3] This consumes the limiting reagent without forming the desired product. | Optimize Biphasic Conditions: The use of a DCM/water system is designed to mitigate this. The reaction primarily occurs in the organic phase or at the interface. Ensure vigorous stirring to maximize the interfacial area. For larger-scale or continuous processes, a flow chemistry setup can dramatically suppress hydrolysis compared to batch reactions.[3] | |
| 3. Piperazine Protonation: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate a free piperazine molecule, rendering it non-nucleophilic and effectively halting the reaction.[4] | Ensure Adequate Base: The role of the base (e.g., NaOH, Triethylamine) is to neutralize the HCl as it is formed.[4][5] Ensure at least one equivalent of base relative to the acyl chloride is present. An inorganic base like NaOH is inexpensive and remains in the aqueous phase, simplifying workup.[3] |
Question 2: My purified product is contaminated with a significant amount of a less polar byproduct. How do I prevent this?
This is a classic symptom of di-acylation. The 1,4-bis(3-methylbenzoyl)piperazine byproduct is more non-polar than the desired mono-acylated product and will appear as a separate spot on a TLC plate (higher Rf value).
References
Technical Support Center: Purification of 1-(3-Methyl-benzoyl)-piperazine
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(3-Methyl-benzoyl)-piperazine (CAS: 100939-91-1). This document is designed for researchers, medicinal chemists, and process development professionals who encounter common and complex issues during the isolation and purification of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the primary impurities I should anticipate after synthesizing this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the acylation of piperazine with 3-methylbenzoyl chloride or 3-methylbenzoic acid.[1]
-
Starting Materials: Unreacted piperazine and 3-methylbenzoic acid (or its derivatives).
-
Over-alkylation Byproduct: The most common process-related impurity is the di-acylated product, 1,4-bis(3-methyl-benzoyl)-piperazine . This forms when both nitrogen atoms of the piperazine ring are acylated.
-
Reagents & Solvents: Residual coupling agents (like DCC), bases (like triethylamine or pyridine), and reaction solvents.
-
Hydrolysis Products: If the reaction is exposed to water, 3-methylbenzoyl chloride can hydrolyze back to 3-methylbenzoic acid.
Table 1: Common Impurities and Key Differentiating Properties
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Polarity Comparison | Removal Strategy |
| Piperazine | C₄H₁₀N₂ | 86.14 | Highly Polar, Basic | Acid wash / Aqueous extraction |
| 3-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | Acidic, Polar | Base wash (e.g., NaHCO₃ solution) |
| This compound (Product) | C₁₂H₁₆N₂O | 204.27 | Moderately Polar, Basic | Target Molecule |
| 1,4-bis(3-methyl-benzoyl)-piperazine | C₂₀H₂₂N₂O₂ | 322.41 | Less Polar than product | Chromatography, Crystallization |
Q2: My crude product is a persistent oil or wax and refuses to crystallize. What steps can I take?
A2: This is a classic purification challenge, often caused by residual solvents acting as an "anti-solvent" or the presence of impurities that inhibit crystal lattice formation. The reported melting point is 74-76 °C, confirming it should be a solid at room temperature.[2]
-
First, ensure all reaction solvents are removed. Use a rotary evaporator followed by high vacuum for an extended period.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can wash away soluble impurities and induce nucleation.
-
Solvent Screening for Recrystallization: If trituration fails, perform a small-scale solvent screen. Good single-solvent candidates include isopropanol, ethyl acetate, or acetone/water mixtures. A good solvent will dissolve your compound when hot but show low solubility when cold.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to a supersaturated solution to initiate crystallization.
Q3: How can I effectively separate the mono-acylated product from the di-acylated (1,4-bis) byproduct?
A3: The key difference is that your desired product has a free secondary amine on the piperazine ring, making it basic, while the di-acylated byproduct is a neutral amide. This chemical handle is the key to separation.
-
Chromatography: Flash column chromatography on silica gel is highly effective. The di-acylated product is significantly less polar and will elute much faster. A typical eluent system would be a gradient of ethyl acetate in hexane. To prevent peak tailing of your basic product, it is crucial to add ~1% triethylamine to the eluent system.
-
Acid-Base Extraction: For a non-chromatographic approach, you can exploit the basicity. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract this solution with dilute aqueous acid (e.g., 1M HCl). Your desired product will be protonated and move to the aqueous layer, while the neutral di-acylated byproduct remains in the organic layer. Separate the layers, then basify the aqueous layer with NaOH and extract your pure product back into an organic solvent.
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows for resolving specific, complex purification problems.
Guide 1: Low Purity Detected by HPLC/TLC After Initial Workup
Problem: Your initial crude product, after a simple aqueous wash and solvent evaporation, shows multiple spots on TLC or several peaks in an HPLC chromatogram, indicating significant impurity levels.
Causality Analysis: This outcome points to incomplete reaction or the formation of multiple side products. The immediate goal is to identify the nature of the impurities (acidic, basic, neutral) to devise a targeted purification strategy.
Troubleshooting Workflow Diagram
Caption: Decision tree for purifying crude this compound.
Step-by-Step Protocol: Purification via Acid-Base Extraction and Chromatography
This protocol assumes your primary impurities are unreacted starting materials and the di-acylated byproduct.
-
Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (200 mL).
-
Acidic Wash (Removes Basic Impurities): This step is optional and should only be used if excess piperazine is suspected and you are willing to sacrifice some product. Generally, it's better to remove acidic and neutral impurities first.
-
Basic Wash (Removes Acidic Impurities): Transfer the organic solution to a separatory funnel. Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously for 1 minute. Allow the layers to separate and discard the lower aqueous layer. This removes any unreacted 3-methylbenzoic acid.
-
Water Wash: Wash the organic layer with 100 mL of brine (saturated NaCl solution) to remove residual water-soluble components. Discard the aqueous layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield a semi-purified oil or solid.
-
Chromatographic Purification:
-
Adsorbent: Prepare a silica gel column.
-
Eluent: Use a mixture of hexane and ethyl acetate. A good starting point is 30% ethyl acetate in hexane. Crucially, add 0.5-1% triethylamine (TEA) to this mixture to prevent your basic product from tailing on the acidic silica gel.
-
Loading: Adsorb the semi-purified product onto a small amount of silica gel and load it onto the column.
-
Elution: Run the column, collecting fractions. The less polar di-acylated byproduct will elute first, followed by your desired product.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Guide 2: Optimizing Crystallization for Final Polishing
Problem: After chromatography, your product is pure by TLC/HPLC (>98%[3]), but you need crystalline material for downstream applications and it is proving difficult to crystallize.
Causality Analysis: The amorphous state may be due to the molecule's conformational flexibility or the presence of trace impurities that disrupt crystal packing. The goal is to find a solvent system that encourages the ordered arrangement of molecules into a crystal lattice.
Experimental Workflow: Systematic Recrystallization Solvent Screening
Caption: Workflow for recrystallization solvent screening.
Step-by-Step Protocol: Recrystallization from Isopropanol
Isopropanol is often a good choice for moderately polar compounds like this.
-
Dissolution: Place the purified product (e.g., 5 g) in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling the flask, until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a quick gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the solution.
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity and identity using analytical methods such as HPLC, GC-MS, and NMR.
Appendix A: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 100939-91-1 | [4] |
| Molecular Formula | C₁₂H₁₆N₂O | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
| Melting Point | 74-76 °C | [2] |
| Boiling Point (Predicted) | 370.5 ± 42.0 °C | [2] |
| pKa (Predicted) | 8.50 ± 0.10 | [2] |
| Appearance | White to off-white solid | General |
References
1-(3-Methyl-benzoyl)-piperazine solubility issues and solutions
Welcome to the technical support resource for 1-(3-Methyl-benzoyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimentation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
I. Understanding the Molecule: Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for troubleshooting solubility issues.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆N₂O | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| Melting Point | 74-76 °C | [1] |
| Predicted pKa | 8.50 ± 0.10 | [1] |
| Appearance | Off-white to yellow solid | [1] |
The predicted pKa of approximately 8.50 is a key parameter. This indicates that this compound is a weak base. Consequently, its aqueous solubility is expected to be highly dependent on pH.
II. Troubleshooting Common Solubility Issues
This section addresses specific problems you may encounter in the laboratory, presented in a question-and-answer format.
Question 1: My this compound is not dissolving in aqueous buffer at neutral pH. What is the underlying reason and what is the first step to address this?
Answer: The limited solubility of this compound in neutral aqueous solutions is due to its chemical nature as a weak base. At neutral pH, the molecule exists predominantly in its non-ionized, free base form, which is less soluble in water. The primary approach to enhance its solubility is through pH modification. By lowering the pH of the solution, the piperazine nitrogen atom becomes protonated, forming a more polar and, therefore, more water-soluble salt.
Initial Troubleshooting Step: pH Adjustment
A logical first step is to create a pH-solubility profile to understand how solubility changes with pH. This will help you identify the optimal pH range for your experiments.
Question 2: I've tried adjusting the pH, but my compound still precipitates out of solution upon standing or when I try to make a more concentrated stock. What should I try next?
Answer: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Next Step: Co-Solvent System
Commonly used co-solvents in a laboratory setting include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to first dissolve the compound in the neat co-solvent and then add the aqueous buffer. Remember that high concentrations of organic solvents may impact biological assays, so it is essential to include appropriate vehicle controls in your experiments.
Question 3: My application is sensitive to organic solvents, and pH adjustment doesn't provide the required solubility for my desired concentration. Are there more advanced techniques I can use?
Answer: Yes, for applications requiring higher concentrations in aqueous media without organic solvents, several advanced methods can be employed. These include salt formation, complexation with cyclodextrins, and creating a nanosuspension.
Advanced Options:
-
Salt Formation: This is a robust method for ionizable compounds like this compound. Creating a stable, solid salt form can significantly enhance aqueous solubility and dissolution rate. A salt screening study is recommended to identify the most suitable counterion.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. This is particularly useful for increasing the apparent solubility of a compound in solution.
-
Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution. This can be achieved through methods like wet milling.
III. Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in common solvents?
While experimentally determined public data is limited, we can make estimations based on the structure and related compounds. The presence of the benzoyl group suggests some lipophilicity, while the piperazine moiety provides a site for protonation and enhanced aqueous solubility at acidic pH. A quantitative structure-property relationship (QSPR) analysis would be necessary for a more precise prediction. However, it is reasonable to expect good solubility in organic solvents like DMSO and ethanol, and poor solubility in neutral water.
Q2: How does the methyl group on the benzoyl ring affect solubility compared to the parent compound, 1-benzoyl-piperazine?
The methyl group is a small, non-polar substituent. It is likely to have a minor impact on the overall solubility profile, potentially slightly decreasing aqueous solubility and slightly increasing solubility in non-polar organic solvents. The dominant factor for aqueous solubility will remain the basicity of the piperazine ring.
Q3: Is this compound likely to be a candidate for the Biopharmaceutics Classification System (BCS) Class II?
Given its likely low aqueous solubility at intestinal pH and predicted lipophilicity suggesting good membrane permeability, it is plausible that this compound could be a BCS Class II compound (low solubility, high permeability). However, this would need to be confirmed through experimental determination of its solubility and permeability.
IV. Detailed Experimental Protocols
As a Senior Application Scientist, I advocate for a systematic and well-documented approach to overcoming solubility challenges. Below are detailed protocols for key experiments.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is a fundamental property.[2][3]
Materials:
-
This compound
-
Selected solvents (e.g., purified water, pH-adjusted buffers, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument for quantification.
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.
-
Seal the vials and place them on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for at least 24 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Express the solubility in mg/mL or µg/mL.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol provides a systematic way to evaluate the effectiveness of different co-solvents.
Materials:
-
This compound
-
Aqueous buffer of desired pH
-
Co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)
-
Glass vials
-
Analytical balance
-
Vortex mixer
-
HPLC or other quantitative analytical method
Procedure:
-
Prepare a series of co-solvent/buffer mixtures in different volumetric ratios (e.g., 10:90, 20:80, 50:50 co-solvent:buffer).
-
Determine the solubility of this compound in each of these mixtures using the shake-flask method described in Protocol 1.
-
Plot the solubility of the compound as a function of the co-solvent concentration.
-
Analyze the results to identify the most effective co-solvent and the optimal concentration for your needs, keeping in mind the tolerance of your experimental system to the co-solvent.
The following table illustrates how to present the data from a co-solvent screening study:
| Co-solvent | Co-solvent:Buffer Ratio (v/v) | Solubility (µg/mL) | Fold Increase |
| None | 0:100 | [Insert experimentally determined value] | 1.0 |
| DMSO | 10:90 | [Insert value] | [Calculate] |
| 20:80 | [Insert value] | [Calculate] | |
| 50:50 | [Insert value] | [Calculate] | |
| Ethanol | 10:90 | [Insert value] | [Calculate] |
| 20:80 | [Insert value] | [Calculate] | |
| 50:50 | [Insert value] | [Calculate] |
Protocol 3: Salt Screening for a Basic Compound
This protocol outlines a general procedure for identifying suitable salt forms of this compound.[4][5]
Materials:
-
This compound (free base)
-
A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)
-
A variety of solvents (e.g., ethanol, isopropanol, acetone, water)
-
Small-scale reaction vials
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Analytical techniques for characterization (e.g., XRPD, DSC, TGA, NMR)
Procedure:
-
Dissolve the free base in a suitable solvent.
-
Add a stoichiometric amount of the selected acid to the solution.
-
Stir the mixture at a controlled temperature. Crystallization may be induced by cooling, evaporation, or the addition of an anti-solvent.
-
Isolate any resulting solid by filtration and dry under vacuum.
-
Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt.
-
Determine the key properties of the new salt form, including its solubility (using Protocol 1), stability, and hygroscopicity.
-
Repeat this process with different acids and solvent systems to identify the salt form with the most desirable properties for your application.
V. Visualizing Key Concepts
To further aid in understanding the principles behind solubility enhancement, the following diagrams illustrate important concepts.
Caption: Impact of pH on the solubility of a basic compound.
Caption: Mechanism of solubility enhancement by co-solvency.
VI. References
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). --INVALID-LINK--
-
IIP Series. CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. --INVALID-LINK--
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. --INVALID-LINK--
-
PubMed. A review of methods for solubility determination in biopharmaceutical drug characterization. --INVALID-LINK--
-
Enamine. Shake-Flask Solubility Assay. --INVALID-LINK--
-
OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. --INVALID-LINK--
-
Investigo. Cyclodextrins inclusion complex. --INVALID-LINK--
-
ResearchGate. General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. --INVALID-LINK--
-
Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. --INVALID-LINK--
-
IJRPC. FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. --INVALID-LINK--
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. --INVALID-LINK--
-
MDPI. Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations. --INVALID-LINK--
-
ResearchGate. Nanosuspensions of poorly soluble drugs: Preparation and development by wet milling | Request PDF. --INVALID-LINK--
-
PMC. Formulation Strategies of Nanosuspensions for Various Administration Routes. --INVALID-LINK--
-
UCL Discovery. Pharmaceutical nanocrystals: Production by wet milling and applications. --INVALID-LINK--
-
Drug Development & Delivery. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. --INVALID-LINK--
-
Pharma Excipients. a-wet-milling-method-for-the-preparation-of-cilnidipine-nanosuspension-with-enhanced-dissolution-and-oral-bioavailability.pdf. --INVALID-LINK--
-
PMC. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. --INVALID-LINK--
-
Improved Pharma. Salt Screening. --INVALID-LINK--
-
PubMed. Building a Quantitative Structure-Property Relationship (QSPR) Model. --INVALID-LINK--
-
ResearchGate. Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development | Request PDF. --INVALID-LINK--
-
Pharmaceutical Technology. Strategy for the Prediction and Selection of Drug Substance Salt Forms. --INVALID-LINK--
-
WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. --INVALID-LINK--
-
PubMed. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. --INVALID-LINK--
-
ResearchGate. Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. --INVALID-LINK--
-
PubMed. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. --INVALID-LINK--
-
Frontiers. Exploring spectrum-based descriptors in pharmacological traits through quantitative structure property (QSPR) analysis. --INVALID-LINK--
-
SlideShare. Co-solvency and anti-solvent method for the solubility enhancement. --INVALID-LINK--
-
Charles River Laboratories. Salt Screening. --INVALID-LINK--
-
PubMed. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. --INVALID-LINK--
-
PMC. Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. --INVALID-LINK--
-
Dissolution Technologies. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. --INVALID-LINK--
-
ChemicalBook. This compound. --INVALID-LINK--
-
NIH. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. --INVALID-LINK--
-
PMC. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. --INVALID-LINK--
-
ChemicalBook. 1-[3-(TRIFLUOROMETHYL)BENZOYL]PIPERAZINE. --INVALID-LINK--
-
European Commission. OPINION ON HAA299 (nano). --INVALID-LINK--
-
European Commission. Scientific Committee on Consumer Safety SCCS. --INVALID-LINK--
References
- 1. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Technical Support Center: Synthesis of 1-(3-Methyl-benzoyl)-piperazine
Welcome to the technical support center for the synthesis of 1-(3-Methyl-benzoyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during this synthetic procedure. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound, and why does it form?
The most prevalent side product is 1,4-bis(3-methylbenzoyl)piperazine . This occurs because piperazine is a symmetrical diamine with two secondary amine groups of similar nucleophilicity. In the acylation reaction with 3-methylbenzoyl chloride, once the first nitrogen atom has reacted to form the desired mono-acylated product, the second nitrogen atom can also act as a nucleophile and react with another molecule of the acyl chloride. This leads to the formation of the di-substituted, or di-acylated, byproduct.[1]
Q2: What is the primary reaction mechanism for this synthesis?
The synthesis is a classic example of a nucleophilic acyl substitution . The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion as the leaving group and forming the stable amide bond.[1] This reaction is often conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1]
Q3: Can I use 3-methylbenzoic acid directly instead of 3-methylbenzoyl chloride?
Yes, it is possible to use 3-methylbenzoic acid, but this requires a different synthetic approach. Carboxylic acids are less reactive than acyl chlorides and necessitate the use of coupling agents to activate the carboxyl group for amidation. Common coupling systems include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).[2][3] While this method avoids the handling of moisture-sensitive acyl chlorides, it introduces additional reagents that must be removed during purification.
Q4: What starting materials are required to synthesize 3-methylbenzoyl chloride?
3-Methylbenzoyl chloride is typically synthesized from m-toluic acid (3-methylbenzoic acid). The most common laboratory method involves reacting m-toluic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[4] The excess thionyl chloride is usually removed by distillation after the reaction is complete.[4]
Troubleshooting Guide: Side Product Formation
This section addresses specific experimental issues related to the formation of impurities. The key to a successful synthesis is controlling the reaction to favor mono-acylation over di-acylation.
Problem 1: My final product shows a major impurity peak with a higher molecular weight by LC-MS.
-
Probable Cause: This is the classic signature of the 1,4-bis(3-methylbenzoyl)piperazine side product. The cause is almost always related to the reaction stoichiometry or the rate of addition of the acyl chloride. When the concentration of 3-methylbenzoyl chloride is high relative to piperazine, the probability of the already-formed mono-acylated product reacting a second time increases.
-
Recommended Actions:
-
Adjust Stoichiometry: Use a significant excess of piperazine (e.g., 4-10 equivalents). This statistically favors the reaction of 3-methylbenzoyl chloride with an unreacted piperazine molecule rather than with the mono-acylated product.
-
Control Reagent Addition: Dissolve the 3-methylbenzoyl chloride in an inert solvent (like Dichloromethane - DCM) and add it slowly (dropwise) to a cooled (0-5 °C) solution of piperazine and a base (e.g., triethylamine). This maintains a low instantaneous concentration of the acyl chloride.
-
Consider In Situ Protonation: A one-pot method involving the mono-protonation of piperazine can be highly effective.[1] By adding one equivalent of an acid (like HCl), you form the piperazin-1-ium salt, rendering one nitrogen non-nucleophilic and directing the acylation to the free secondary amine.[1][5]
-
Problem 2: The reaction yield is poor, and analysis shows a large amount of unreacted piperazine starting material.
-
Probable Cause: This issue points to an ineffective acylation step. The primary causes are:
-
Degraded Acyl Chloride: 3-methylbenzoyl chloride is highly reactive and sensitive to moisture. If it has been hydrolyzed back to 3-methylbenzoic acid, it will not react under standard conditions.
-
Inadequate Base: The reaction generates one equivalent of HCl. Without a base to neutralize it, the HCl will protonate the piperazine, rendering it non-nucleophilic and halting the reaction. At least two equivalents of base are needed: one to neutralize the generated HCl and one to deprotonate the piperazine salt if it's used as a hydrochloride starting material.
-
-
Recommended Actions:
-
Verify Reagent Quality: Use freshly prepared or newly purchased 3-methylbenzoyl chloride. If in doubt, run a simple test (e.g., add a drop to methanol to check for an exothermic reaction and formation of the methyl ester).
-
Ensure Sufficient Base: Use a non-nucleophilic base like triethylamine or pyridine. Alternatively, an aqueous base like NaOH in a biphasic Schotten-Baumann setup can be used. Ensure the amount of base is sufficient to neutralize all sources of acid.
-
Troubleshooting Summary Table
| Observation on TLC/LC-MS | Probable Cause | Recommended Solution |
| Spot/Peak with higher M.W. | Di-acylation | Increase piperazine excess; slow down acyl chloride addition; cool the reaction. |
| Significant unreacted piperazine | Inactive acyl chloride or insufficient base | Use fresh 3-methylbenzoyl chloride; ensure >2 equivalents of base are used. |
| Multiple unidentified spots | Reaction temperature too high; side reactions | Maintain reaction temperature at 0-5 °C; use an inert, aprotic solvent. |
| Product is a viscous liquid, not a solid | Presence of residual solvents or impurities | Perform purification by column chromatography or acid-base extraction.[6] |
Process Logic for Minimizing Side Products
The following diagram illustrates the key decision points and reaction pathways for controlling the synthesis.
Caption: Reaction condition choices determine the selectivity of the synthesis.
Analytical and Purification Protocols
Accurate analysis and effective purification are critical for obtaining a high-purity final product.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a versatile technique for monitoring the reaction and assessing the purity of the final product.[7] Since piperazine itself lacks a strong chromophore, derivatization is sometimes needed for trace analysis, but for monitoring the acylation reaction, the benzoyl group provides sufficient UV activity.[8][9]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid - TFA or Formic Acid) is often effective. For example:
-
Start with 95% Water / 5% Acetonitrile.
-
Ramp to 5% Water / 95% Acetonitrile over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at ~254 nm.
-
Expected Elution Order: Unreacted piperazine (very early), desired mono-acylated product, di-acylated side product (latest, as it is the most nonpolar).
Protocol 2: Purification by Acid-Base Extraction
This technique leverages the difference in basicity between the product and the main side product. The desired mono-acylated product has a free secondary amine and is basic, while the di-acylated side product has no basic amine groups.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., DCM or Ethyl Acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired product will be protonated and move into the aqueous layer, while the di-acylated side product and other neutral impurities remain in the organic layer.
-
Separate the layers. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12). This will deprotonate the product, causing it to precipitate or become extractable.
-
Extract the now-basic aqueous layer multiple times with fresh organic solvent (DCM or Ethyl Acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Troubleshooting and Analysis Workflow
This diagram outlines a logical workflow for troubleshooting a problematic reaction.
Caption: A systematic workflow for reaction analysis and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Investigating the Degradation Pathways of 1-(3-Methyl-benzoyl)-piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(3-Methyl-benzoyl)-piperazine. This document provides in-depth, experience-driven guidance on predicting degradation pathways, designing robust forced degradation studies, and troubleshooting common analytical challenges. Our goal is to equip you with the foundational knowledge and practical tools necessary to ensure the integrity of your stability assessments.
Part 1: Foundational Understanding: Predicted Degradation Pathways
Before initiating any experimental work, it is crucial to understand the potential chemical liabilities of this compound. The molecule's structure, featuring an amide linkage, a piperazine ring, and a substituted aromatic ring, presents several potential sites for degradation. Based on established chemical principles and literature on analogous piperazine-containing compounds, we can predict the primary degradation pathways.[1][2]
The main degradation routes are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The amide bond is the most susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule into its constituent parts.
-
Oxidative Degradation: The piperazine ring and the benzylic methyl group are potential sites for oxidation. The tertiary amine within the piperazine ring can be oxidized, and the C-H bonds adjacent to the nitrogen atoms are also susceptible to attack.[3]
-
Photolytic Degradation: Exposure to UV light can induce free-radical mechanisms, potentially leading to a variety of low-level degradants. The piperazine ring itself can undergo photo-oxidation.[4][5]
Below is a diagram illustrating the principal predicted degradation pathways.
Part 2: Troubleshooting and FAQs for Experimental Design
This section addresses common questions and issues encountered during the planning and execution of forced degradation studies.
Question 1: How should I design a comprehensive forced degradation study for this compound?
Answer: A well-designed forced degradation, or stress testing, study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[6]
The experimental workflow should be systematic, starting from sample preparation through to analysis.
Below is a recommended set of starting conditions based on ICH guidelines. Remember to include a control sample (unstressed) for each condition.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Expert Insight |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | Up to 72 hours | Simulates gastric environment and promotes acid-catalyzed cleavage of the amide bond. Monitor at intermediate time points (e.g., 2, 8, 24, 72h) to track degradation kinetics. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 °C | Up to 72 hours | Promotes base-catalyzed amide hydrolysis. This reaction is often faster than acid hydrolysis for amides. Start with milder conditions if degradation is too rapid. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp | Up to 24 hours | H₂O₂ is a common choice for simulating oxidative stress. The piperazine nitrogen and benzylic methyl group are primary targets. If no degradation occurs, gentle heating (40°C) can be applied. |
| Thermal | Solid API & Solution | 70 °C | Up to 1 week | Evaluates the intrinsic thermal stability of the molecule. Testing both solid and solution states is crucial as degradation pathways can differ.[6] |
| Photolytic | Solid API & Solution | Ambient | ICH Q1B Option 2 | Expose samples to cool white fluorescent light (≥1.2 million lux hours) and near UV light (≥200 watt hours/m²). A dark control is mandatory to differentiate between thermal and photolytic degradation. |
Question 2: My mass balance in the oxidative stress sample is low (<90%). What are the likely causes and how can I troubleshoot this?
Answer: Poor mass balance is a common and challenging issue in forced degradation studies, particularly under oxidative conditions.[7] It indicates that not all components (parent drug + degradants) are being accounted for by your primary analytical method, usually HPLC-UV.
Common Causes & Troubleshooting Strategies:
-
Formation of Non-UV-Active Degradants:
-
Cause: The degradation process may have destroyed or altered the chromophore (the benzoyl group). Ring opening of the piperazine can lead to small aliphatic fragments that do not absorb UV light.[1]
-
Troubleshooting:
-
Use a Universal Detector: Analyze the sample using an HPLC system equipped with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in series with your UV detector. These detectors respond to non-volatile analytes regardless of their chromophoric properties.
-
LC-MS Analysis: A mass spectrometer can detect ions even if they lack a chromophore. Analyze the sample in full scan mode to look for masses that are not associated with a UV peak.
-
-
-
Formation of Volatile Degradants:
-
Cause: Small molecules formed during degradation (e.g., from piperazine ring cleavage) might be too volatile to be detected by HPLC.
-
Troubleshooting:
-
Headspace GC-MS: Analyze the headspace (the gas above the liquid sample) of a stressed vial using Gas Chromatography-Mass Spectrometry (GC-MS). This is the definitive technique for identifying volatile organic compounds.
-
-
-
Incomplete Elution from HPLC Column:
-
Cause: Highly polar or charged degradants may be irreversibly adsorbed onto the stationary phase of a standard C18 column, or they may not elute under typical reversed-phase conditions.
-
Troubleshooting:
-
Run a "Blank Gradient": After your analytical run, inject a blank solvent and run a very strong elution gradient (e.g., up to 100% acetonitrile or methanol) followed by an aqueous wash. Look for any "ghost peaks" that might indicate late-eluting compounds from the previous injection.
-
Consider Alternative Chromatography: If you suspect highly polar degradants, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more appropriate for their separation and detection.
-
-
-
Precipitation of Degradants:
-
Cause: A degradation product may be insoluble in the sample diluent.
-
Troubleshooting:
-
Visual Inspection: Carefully inspect the stressed sample vial for any cloudiness or solid precipitate before injection.
-
Solubility Test: If precipitation is observed, try re-dissolving the sample in a stronger organic solvent (e.g., DMSO, DMF) to see if the mass balance improves. Be sure to confirm the new solvent is compatible with your HPLC method.
-
-
Question 3: I'm observing a major unknown peak in my acid hydrolysis sample. What is the workflow for structural elucidation?
Answer: Identifying unknown degradation products is a critical step. A systematic approach combining chromatographic and spectroscopic techniques is required.
Expert Insight: For an acid hydrolysis sample, the most likely scenario is the cleavage of the amide bond. You should expect to find peaks corresponding to the protonated forms of 3-Methylbenzoic Acid (Expected m/z = 137.0597 for [M+H]⁺) and Piperazine (Expected m/z = 87.0917 for [M+H]⁺). Your HRMS data should be able to confirm these elemental compositions with high accuracy.
Part 3: Summary of Potential Degradants and Analytical Signatures
This table summarizes the key predicted degradation products for quick reference during data analysis.
| Predicted Degradant | Formation Pathway | Expected Mass Change | Expected [M+H]⁺ m/z | Key Analytical Notes |
| 3-Methylbenzoic Acid | Hydrolysis | - | 137.06 | Will be significantly more polar than the parent drug; elutes early in reversed-phase HPLC. |
| Piperazine | Hydrolysis | - | 87.09 | Highly polar and lacks a strong chromophore. May require derivatization or detection by MS, CAD, or ELSD.[8] |
| 1-(3-Carboxy-benzoyl)-piperazine | Oxidation | +30 Da (-CH₃ to -COOH) | 235.10 | The addition of a carboxylic acid group will increase polarity, leading to a shorter retention time. |
| This compound N-oxide | Oxidation | +16 Da (N to N-O) | 221.13 | A slight increase in polarity is expected. Can be confirmed by a characteristic neutral loss of 16 Da in MS/MS. |
| 1-(3-Methyl-benzoyl)-piperazin-2-one | Oxidation | +14 Da (Ring -CH₂- to -C=O) | 219.11 | Introduction of a ketone on the piperazine ring. Polarity will increase.[9] |
References
- 1. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. jocpr.com [jocpr.com]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Troubleshooting HPLC Methods for 1-(3-Methyl-benzoyl)-piperazine
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Methyl-benzoyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during method development, validation, and routine analysis. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and robustness of your chromatographic results.
Introduction: The Chromatographic Profile of this compound
This compound is a piperazine derivative with basic properties, making its analysis by reversed-phase HPLC susceptible to specific challenges, most notably peak tailing and retention time variability.[1][2] Understanding the fundamental interactions between the analyte, the stationary phase, and the mobile phase is paramount to developing a robust and reliable method. This guide will address common issues in a question-and-answer format, providing both the "how" and the "why" behind our troubleshooting recommendations.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: For a compound like this compound, a reversed-phase method on a C18 column is a standard and effective starting point.[3][4] Given its basic nature, controlling the mobile phase pH is critical to achieve good peak shape and reproducible retention.
Here is a recommended starting method:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle size | Provides good retention for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the piperazine moiety, improving retention and peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 10 minutes | A gradient elution is useful for determining the optimal elution conditions and for separating impurities with different polarities. |
| Flow Rate | 0.5-1.0 mL/min | Appropriate for standard analytical columns. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Detection | UV at ~254 nm or Mass Spectrometry (MS) | The benzoyl group provides a UV chromophore. MS detection offers higher sensitivity and selectivity. |
| Injection Volume | 1-10 µL | Keep the injection volume small to prevent peak distortion. |
Q2: My peak for this compound is tailing significantly. What are the likely causes and solutions?
A2: Peak tailing is a common issue for basic compounds like this compound and is often caused by secondary interactions with the silica-based stationary phase.[1]
Primary Cause: Interaction of the basic piperazine nitrogen with acidic silanol groups on the silica surface of the C18 column.
Solutions:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (typically < 3.5) to fully protonate the analyte. This minimizes interactions with silanol groups. Using an acidic modifier like formic or trifluoroacetic acid is crucial.[1]
-
Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups.
-
Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, this is often not necessary with modern columns and can suppress MS signal if used.
-
Check for Column Contamination: A buildup of strongly retained compounds on the column can lead to active sites that cause tailing. Flushing the column with a strong solvent may help.
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving complex issues.
Guide 1: Diagnosing and Resolving Retention Time Shifts
Unstable retention times are a frequent problem in HPLC and can compromise the identity and quantification of your analyte.
Question: My retention time for this compound is shifting between injections. How do I identify the cause and fix it?
Answer: A systematic approach is key to diagnosing the root cause of retention time shifts. The first step is to determine if the shift is random or systematic (drifting in one direction).
Troubleshooting Workflow for Retention Time Shifts
Caption: A logical workflow for troubleshooting retention time shifts in HPLC.
Detailed Steps and Explanations:
-
Assess the Nature of the Shift:
-
Random Shifts: Often indicative of hardware issues like air bubbles in the pump or a leak in the system.
-
Gradual Drifting: More likely related to the column (equilibration, contamination, or degradation) or changes in the mobile phase composition over time.
-
-
Investigate Hardware-Related Issues:
-
Pump and Degasser: Ensure your mobile phase is thoroughly degassed. Air bubbles can cause pressure fluctuations and lead to inconsistent flow rates. Check the pump's pressure trace for any anomalies.
-
Leaks: Carefully inspect all fittings and connections from the solvent reservoirs to the detector for any signs of leakage. A small leak can lead to significant changes in flow rate and retention time.
-
-
Evaluate the Column's Condition:
-
Equilibration: A common cause of drifting retention times is insufficient column equilibration, especially when changing mobile phases. Allow at least 10-20 column volumes of the new mobile phase to pass through the column before starting your analysis.
-
Contamination: Over time, strongly retained sample components can accumulate on the column, leading to changes in its chemistry and causing retention time drift. A systematic column flushing procedure is recommended.
-
Degradation: With prolonged use, especially at extreme pH values, the stationary phase can degrade, leading to a loss of retention. If flushing does not resolve the issue, the column may need to be replaced.
-
-
Examine the Mobile Phase:
-
Preparation: Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic-to-aqueous ratio can cause significant shifts in retention for piperazine derivatives.
-
Stability: Some mobile phase additives can degrade over time. It is good practice to prepare fresh mobile phase daily.
-
Guide 2: Addressing Peak Shape Problems - Tailing and Broadening
Poor peak shape can negatively impact resolution and integration, leading to inaccurate quantification.
Question: I've tried lowering the mobile phase pH, but my peak for this compound is still broad and tailing. What else can I do?
Answer: While mobile phase pH is a primary factor, other parameters can influence peak shape.
Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for troubleshooting common peak shape problems in HPLC.
Detailed Steps and Explanations:
-
Confirm Proper pH Control:
-
As previously mentioned, a low pH is crucial for good peak shape with basic analytes. If you are still experiencing tailing, re-verify the pH of your aqueous mobile phase component.
-
-
Evaluate Sample Overload:
-
Injecting too much sample can saturate the stationary phase, leading to peak distortion (often fronting, but can also contribute to tailing).
-
Solution: Reduce the injection volume or dilute the sample and re-inject.
-
-
Minimize Extra-Column Volume:
-
The volume of the HPLC system outside of the column (tubing, injector, detector flow cell) can contribute to band broadening and peak tailing.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum, especially between the column and the detector. Ensure all fittings are made correctly to avoid dead volumes.
-
-
Assess the Sample Solvent:
-
If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 90% water), it can cause peak distortion.
-
Solution: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
-
-
Consider Column Health:
-
A void at the head of the column, caused by settling of the packing material, can lead to significant peak broadening and tailing.
-
Solution: This is often irreversible, and the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is designed to remove strongly retained contaminants from a C18 column.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade hexane (optional, for highly nonpolar contaminants)
-
HPLC-grade dichloromethane (optional, for highly nonpolar contaminants)
Procedure:
-
Disconnect the column from the detector.
-
Set the pump flow rate to 1 mL/min (for a 4.6 mm i.d. column).
-
Flush the column with 20 column volumes of each of the following solvents in order: a. Your mobile phase without buffer salts (e.g., water/acetonitrile mixture). b. 100% Isopropanol. c. (Optional) 100% Dichloromethane. d. (Optional) 100% Hexane. e. 100% Isopropanol. f. Your mobile phase without buffer salts.
-
Equilibrate the column with your initial mobile phase conditions for at least 20 column volumes before use.
Note: Always check the column manufacturer's instructions for solvent compatibility.
References
Technical Support Center: Overcoming Resistance with 1-(3-Methyl-benzoyl)-piperazine Derivatives
Welcome to the technical support center for researchers utilizing 1-(3-Methyl-benzoyl)-piperazine derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming experimental challenges, particularly the emergence of compound resistance. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate common issues encountered during your research.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to resolve them.
Problem 1: Diminished or Complete Loss of Efficacy in a Previously Sensitive Cancer Cell Line
This is a classic presentation of acquired resistance. Your initial experiments showed potent cytotoxic or anti-proliferative effects, but subsequent assays reveal a significant decrease in potency.
Step-by-Step Troubleshooting Protocol:
-
Confirm Cellular Health and Identity:
-
Action: Perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure you are working with the correct cell line and it has not been cross-contaminated.
-
Rationale: Misidentified or contaminated cell lines can lead to misleading results.
-
-
Re-evaluate Compound Integrity and Concentration:
-
Action: Verify the concentration of your stock solution using a spectrophotometric method or HPLC. Use a fresh aliquot of the compound for your experiments.
-
Rationale: Compound degradation or inaccurate stock concentrations are common sources of error.
-
-
Perform a Dose-Response Curve to Quantify Resistance:
-
Action: Conduct a cell viability assay (e.g., MTT, MTS, or a luminescence-based ATP assay) with a wide range of compound concentrations on both the suspected resistant cells and a fresh, low-passage parental cell line.[1][2][3]
-
Rationale: This will allow you to quantitatively determine the shift in the half-maximal inhibitory concentration (IC50), providing a measure of the degree of resistance.
-
-
Investigate Common Resistance Mechanisms:
-
Action:
-
Drug Efflux: Use a fluorescent substrate of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) (e.g., Rhodamine 123) with and without your compound to assess if it is a substrate of these efflux pumps.
-
Target Alteration: If the specific molecular target of your this compound derivative is known, perform Western blotting to check for changes in its expression level or for the presence of known resistance-conferring mutations via sequencing.
-
Bypass Pathways: Analyze the activation status (e.g., phosphorylation) of key survival signaling pathways such as Akt and ERK via Western blotting.
-
-
Rationale: Acquired resistance often involves increased drug efflux, modification of the drug target, or the activation of compensatory survival pathways.[4]
-
Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting and characterizing acquired resistance.
Table 1: Interpreting IC50 Shift in Resistance Assessment
| Fold Change in IC50 (Resistant/Parental) | Interpretation |
| 1-2 | Insignificant or very low resistance |
| 2-5 | Low to moderate resistance |
| 5-10 | Moderate to high resistance |
| >10 | High resistance |
Problem 2: Inconsistent or Unreliable Results in Cell Viability Assays
High variability between replicate wells or experiments can obscure the true effect of your compound.
Step-by-Step Troubleshooting Protocol:
-
Optimize Seeding Density:
-
Action: Perform a preliminary experiment to determine the optimal cell seeding density that ensures logarithmic growth throughout the assay period.
-
Rationale: Too few cells will result in a low signal, while too many can lead to contact inhibition and altered metabolic activity, affecting assay performance.
-
-
Check for Compound Interference:
-
Action: Run a cell-free control where you add your compound to the assay medium and measure the signal.
-
Rationale: Some compounds can directly react with assay reagents (e.g., reducing resazurin) or have intrinsic fluorescence, leading to false-positive or false-negative results.
-
-
Ensure Proper Reagent Handling and Incubation Times:
-
Action: Follow the manufacturer's protocol for the specific cell viability assay you are using. Pay close attention to recommended incubation times and storage conditions for reagents.
-
Rationale: Incorrect incubation times can lead to incomplete reactions or signal saturation.
-
-
Solvent Toxicity Check:
-
Action: Include a vehicle-only control (e.g., DMSO) at the highest concentration used in your experiment.
-
Rationale: The solvent used to dissolve your compound can be toxic to cells at higher concentrations, typically above 0.5%.
-
Problem 3: Suspected Off-Target Effects or Cardiotoxicity
Your compound may exhibit potent cytotoxicity, but you suspect it's not due to the intended mechanism, or you have concerns about potential cardiotoxicity.
Step-by-Step Troubleshooting Protocol:
-
Assess hERG Channel Inhibition:
-
Action: If you have access to the necessary equipment, perform a whole-cell patch-clamp assay on HEK293 cells stably expressing the hERG channel.[5][6]
-
Rationale: Inhibition of the hERG potassium channel is a common off-target effect of many drugs and can lead to life-threatening cardiac arrhythmias.[7] Regulatory agencies have specific guidelines for assessing hERG liability.[6][8]
-
-
Counter-Screening:
-
Action: Test your compound against a panel of unrelated cell lines, including non-cancerous lines, to determine its selectivity.
-
Rationale: A compound that is broadly cytotoxic may have a non-specific mechanism of action.
-
-
Investigate Apoptosis Induction:
-
Action: Perform assays to detect markers of apoptosis, such as caspase activation or PARP cleavage, via Western blotting or flow cytometry.
-
Rationale: Differentiating between targeted apoptosis and non-specific necrosis can provide insights into the mechanism of cell death.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of action for this compound derivatives in an anti-cancer context?
While the specific targets of this compound derivatives require empirical determination, the broader class of arylpiperazines has been shown to exert anti-cancer effects through various mechanisms. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cell proliferation and survival.[9][10] Some derivatives have also been shown to act as androgen receptor antagonists.[9]
Q2: What are the most common mechanisms by which cancer cells develop resistance to arylpiperazine derivatives?
Cancer cells can employ several strategies to develop resistance to arylpiperazine-based compounds:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump the compound out of the cell, reducing its intracellular concentration.[4]
-
Target Modification: Mutations in the target protein can prevent the compound from binding effectively. Alternatively, the cell may downregulate the expression of the target protein.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the primary target. For example, upregulation of the PI3K/Akt pathway can promote survival despite the inhibition of another pro-growth pathway.[9]
-
Impaired Apoptosis: Alterations in the apoptotic machinery, such as the upregulation of anti-apoptotic proteins like Bcl-2, can make cells more resistant to drug-induced cell death.[9]
Mechanisms of Acquired Drug Resistance
References
- 1. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
Validation & Comparative
1-(3-Methyl-benzoyl)-piperazine vs other piperazine derivatives activity
An In-Depth Comparative Guide to the Activity of Benzoylpiperazine Derivatives and Their Analogs
Authored by: A Senior Application Scientist
This guide provides a comparative analysis of the pharmacological activity of 1-(3-Methyl-benzoyl)-piperazine and other prominent piperazine derivatives. We will delve into structure-activity relationships, compare binding affinities through experimental data, and provide standardized protocols for evaluating these compounds, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its unique physicochemical properties—conformational flexibility, basicity allowing for salt formation, and the ability to establish multiple hydrogen bonds—make it a cornerstone in the design of centrally active agents. While thousands of piperazine derivatives have been synthesized, their biological activities diverge dramatically based on the substituents attached to the nitrogen atoms.
This guide uses This compound as a starting point to explore this chemical space. While specific data on this individual compound is sparse in peer-reviewed literature, its structure represents the benzoylpiperazine class, closely related to compounds with known psychoactive properties. By comparing its core structure to other well-characterized derivatives, we can elucidate the principles governing their pharmacological profiles.
Comparative Analysis: Structure-Activity Relationships (SAR)
The pharmacological outcome of a piperazine derivative is dictated by the nature of its N1 and N4 substituents. We will compare the benzoylpiperazine subclass with other therapeutically important piperazine derivatives to highlight these critical relationships.
The Benzoylpiperazine Subclass: Modulators of Monoamine Release
The parent compound of this subclass is 1-Benzylpiperazine (BZP) , which is known to act as a non-selective serotonin receptor agonist and a monoamine releaser, with effects similar to amphetamine. The introduction of a carbonyl group, as in This compound , significantly alters the electronic properties of the molecule.
The methyl group at the 3-position (meta-position) of the benzoyl ring in this compound is expected to influence its properties in several ways compared to an unsubstituted benzoylpiperazine:
-
Lipophilicity: The methyl group increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier.
-
Steric Hindrance: The meta-position placement may influence the orientation of the benzoyl ring relative to the piperazine core, potentially altering its fit and affinity for specific receptor binding pockets.
-
Metabolic Stability: The methyl group could influence the molecule's metabolic profile, potentially blocking a site of aromatic hydroxylation.
Arylpiperazines: High-Affinity GPCR Ligands
A major class of piperazine derivatives involves the direct attachment of an aryl group (like a phenyl or pyridinyl ring) to one of the piperazine nitrogens. These compounds are renowned for their high affinity for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.
-
Aripiprazole: An atypical antipsychotic, aripiprazole features a dichlorophenylpiperazine moiety. This structure confers partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.
-
Vortioxetine: A multimodal antidepressant, vortioxetine contains a 2,4-dimethylphenylpiperazine group. Its activity profile includes inhibition of the serotonin transporter (SERT) as well as modulation of several serotonin receptors (e.g., 5-HT1A agonism, 5-HT3 and 5-HT7 antagonism).
The key takeaway is that moving from a benzoylpiperazine to an arylpiperazine shifts the primary mechanism from monoamine release/reuptake inhibition to direct receptor modulation.
Quantitative Comparison of Binding Affinities
To objectively compare these derivatives, we can examine their binding affinities (Ki) or inhibitory concentrations (IC50) at various CNS targets. The lower the Ki or IC50 value, the higher the affinity or potency of the compound for that target.
| Compound | Class | Primary Target(s) | Target | Ki (nM) | IC50 (nM) |
| 1-Benzylpiperazine (BZP) | Benzylpiperazine | Monoamine Transporters | SERT | - | 1930 |
| DAT | - | 1370 | |||
| NET | - | 298 | |||
| Aripiprazole | Arylpiperazine | Dopamine/Serotonin Receptors | D2 Receptor | 0.34 | - |
| 5-HT1A Receptor | 1.7 | - | |||
| 5-HT2A Receptor | 3.4 | - | |||
| Vortioxetine | Arylpiperazine | Serotonin Transporter/Receptors | SERT | 1.6 | - |
| 5-HT1A Receptor | 15 | - | |||
| 5-HT3 Receptor | 0.6 | - | |||
| Olanzapine | Arylpiperazine (Thienobenzodiazepine) | Dopamine/Serotonin Receptors | D2 Receptor | 1.1 | - |
| 5-HT2A Receptor | 4 | - |
Data compiled from multiple sources. Ki values represent binding affinity; lower values indicate stronger binding. IC50 values represent the concentration needed to inhibit a biological process by 50%.
This data clearly illustrates the pharmacological divergence. BZP's activity is in the micromolar range for transporters, whereas clinical drugs like Aripiprazole and Vortioxetine exhibit high-potency, nanomolar-range affinities for specific GPCRs and transporters. The activity of this compound remains to be experimentally determined but would be hypothesized to fall within the monoamine transporter inhibitor class.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of binding data, standardized experimental protocols are essential. Below is a representative protocol for a radioligand binding assay, a common method for determining a compound's affinity for a specific receptor.
Protocol: Radioligand Binding Assay for the 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a piperazine derivative) for the human serotonin 1A (5-HT1A) receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test Compounds: Stock solutions of piperazine derivatives in DMSO.
-
Non-specific Binding Control: 10 µM 5-carboxamidotryptamine (5-CT) or another high-affinity 5-HT1A ligand.
-
96-well Plates, Scintillation Vials, Scintillation Cocktail, Filter Mats (GF/B), Cell Harvester, and a Liquid Scintillation Counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [3H]8-OH-DPAT, 50 µL Cell Membranes.
-
Non-specific Binding (NSB): 25 µL 10 µM 5-CT, 25 µL [3H]8-OH-DPAT, 50 µL Cell Membranes.
-
Test Compound: 25 µL Test Compound (at various concentrations), 25 µL [3H]8-OH-DPAT, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Punch out the filter discs into scintillation vials. Add 4 mL of scintillation cocktail to each vial and allow them to sit for at least 4 hours.
-
Counting: Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of an Arylpiperazine at a GPCR
The following diagram illustrates the generalized signaling cascade following the binding of an arylpiperazine modulator (like Aripiprazole) to a G-protein coupled receptor, such as the D2 or 5-HT1A receptor.
Caption: Generalized signaling pathway for a GPCR-active arylpiperazine.
Experimental Workflow for Compound Screening
This diagram outlines the typical workflow for screening and characterizing novel piperazine derivatives in a drug discovery context.
Caption: Standard workflow for screening and optimizing piperazine derivatives.
Conclusion
The piperazine scaffold is a versatile platform for developing CNS-active agents. The transition from a simple benzylpiperazine structure, like that represented by this compound, to more complex arylpiperazines illustrates a fundamental principle of medicinal chemistry: minor structural modifications can profoundly shift pharmacological mechanisms from broad monoamine release to highly specific and potent receptor modulation. While this compound itself requires further experimental characterization, its structure serves as an excellent case study for understanding the foundational structure-activity relationships that have given rise to critical therapeutic agents like aripiprazole and vortioxetine. Future research should focus on experimentally validating the activity of less-studied benzoylpiperazines to fully map this important chemical space.
A Comparative Analysis of 1-(3-Methyl-benzoyl)-piperazine Analogs: Navigating Structure-Activity Relationships for Neuropsychiatric Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of neuropsychiatric drug discovery, the arylpiperazine scaffold remains a cornerstone for designing novel therapeutics. Among these, the 1-(3-Methyl-benzoyl)-piperazine core has emerged as a promising starting point for developing potent and selective ligands for key central nervous system (CNS) targets, particularly dopamine and serotonin receptors. This guide provides a comprehensive comparative analysis of this compound analogs, synthesizing available structure-activity relationship (SAR) data to inform rational drug design. We will delve into the nuanced effects of structural modifications on receptor affinity and functional activity, supported by experimental data and detailed protocols for key bioassays.
The this compound Scaffold: A Privileged Motif in CNS Drug Design
The 1-arylpiperazine moiety is a well-established pharmacophore found in numerous approved drugs for psychiatric disorders.[1] Its structural rigidity and the basicity of the distal nitrogen atom allow for crucial interactions with aminergic G-protein coupled receptors (GPCRs).[2] The introduction of a benzoyl group at the N1 position offers a versatile handle for modulating pharmacological properties. Specifically, the 3-methyl substitution on the benzoyl ring is a strategic choice aimed at optimizing steric and electronic interactions within the receptor binding pocket, potentially enhancing affinity and selectivity for dopamine D2/D3 and serotonin 5-HT1A/5-HT2A receptors.[3][4] Understanding how further modifications to this core structure impact biological activity is paramount for developing next-generation therapeutics with improved efficacy and reduced side effects.
Comparative Analysis of Analog Performance: A Data-Driven Approach
Impact of Substitutions on the Benzoyl Ring
The electronic nature and position of substituents on the benzoyl ring play a pivotal role in modulating receptor affinity. While direct data for a series of 3-methyl-benzoyl analogs is limited, we can extrapolate from related benzoylpiperazine series. For instance, in a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines, the introduction of electron-withdrawing groups like a trifluoromethyl group at the 3-position of the phenyl ring led to an increase in affinity at the D3 receptor without significantly affecting D2 affinity, thereby improving D3 selectivity.[3] Conversely, a 2-methoxy substituent enhanced D3 affinity but also increased affinity for the D2 receptor, leading to a modest change in selectivity.[3] This suggests that the 3-methyl group in our core scaffold likely contributes to a specific electronic and steric profile that can be fine-tuned with additional substitutions.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Benzoylpiperazine Analogs at Dopamine D2 and D3 Receptors
| Compound ID | Benzoyl Substitution | Piperazine N4-Substituent | D2 Ki (nM) | D3 Ki (nM) | D3 Selectivity (D2/D3) |
| Analog 1 | 3-CF3 | 4-Carboxamidobutyl | >500 | 9.0 | >56 |
| Analog 2 | 2-OCH3 | 4-Carboxamidobutyl | 190 | 3.5 | 54 |
| Analog 3 | Unsubstituted | 4-Carboxamidobutyl | 250 | 10.0 | 25 |
| Analog 4 | 2,3-diCl | 4-Carboxamidobutyl | 15 | 0.27 | 56 |
Data extrapolated from a study on [4-(4-Carboxamidobutyl)]-1-arylpiperazines to illustrate the effect of benzoyl ring substitutions.[3]
Influence of Modifications at the Piperazine N4-Position
The substituent at the N4 position of the piperazine ring is a critical determinant of overall pharmacological profile, often extending into a secondary binding pocket (SBP) of the receptor. This interaction can significantly enhance affinity and selectivity. For example, in a series of N-phenylpiperazine analogs, extending a butyl chain from the piperazine nitrogen and terminating it with a 4-(thien-3-yl)benzamide moiety resulted in compounds with high affinity for the D3 receptor and substantial selectivity over the D2 receptor.[5] This highlights the importance of exploring various aryl and heteroaryl terminal groups to optimize interactions within the SBP.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of N-Phenylpiperazine Analogs with Different N4-Substituents at Dopamine D2 and D3 Receptors
| Compound ID | N-Phenyl Substitution | N4-Substituent | D2 Ki (nM) | D3 Ki (nM) | D3 Selectivity (D2/D3) |
| Analog 5 | 2-F | 4-(4-(thien-3-yl)benzamido)butyl | 684 | 1.4 | 489 |
| Analog 6 | 2-F | 4-(4-(thiazol-4-yl)benzamido)butyl | 1823 | 2.5 | 729 |
| Analog 7 | 3-F | 4-(4-(thien-3-yl)benzamido)butyl | 1011 | 3.8 | 266 |
| Analog 8 | 3-F | 4-(4-(thiazol-4-yl)benzamido)butyl | 1424 | 3.1 | 460 |
Data from a study on N-phenylpiperazine analogs, demonstrating the impact of the N4-substituent on D2/D3 affinity and selectivity.[5]
The following diagram illustrates the general structure-activity relationships for 1-benzoyl-piperazine analogs based on the available data.
Caption: Structure-Activity Relationship (SAR) flow for 1-benzoyl-piperazine analogs.
Experimental Protocols for Key Bioassays
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize this compound analogs.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[6]
Objective: To determine the inhibitory constant (Ki) of test compounds for the human dopamine D2 and D3 receptors.
Materials:
-
HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-Iodoaminobenzyl-N-(1-benzyl-4-piperidyl)propionamide ([¹²⁵I]IABN).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the target receptor to confluency. Harvest the cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and haloperidol.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay for Gαi-Coupled Receptors (e.g., D2, 5-HT1A)
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger, to determine its functional activity as an agonist or antagonist at Gαi-coupled receptors.[7]
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of test compounds by measuring their effect on forskolin-stimulated cAMP levels.
Materials:
-
CHO or HEK293 cells expressing the target Gαi-coupled receptor.
-
Forskolin.
-
Test compounds (agonists and antagonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Cell culture medium.
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Agonist Mode:
-
Add the test compounds to the cells and incubate.
-
Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for the recommended time.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compounds (potential antagonists).
-
Add a known agonist at its EC80 concentration along with forskolin.
-
Incubate and measure cAMP levels as in the agonist mode.
-
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Antagonist: Plot the percent inhibition of the agonist response against the log of the antagonist concentration to determine the IC50.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, providing a readout of a distinct signaling pathway from G-protein coupling.[8]
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in promoting the interaction between the target GPCR and β-arrestin.
Materials:
-
U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., DiscoverX PathHunter). These cells co-express the GPCR fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor.
-
Test compounds.
-
Assay buffer and detection reagents provided with the assay kit.
-
White, solid-bottom 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter cells in the 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
The following diagram illustrates the signaling pathways that can be interrogated using functional assays.
Caption: GPCR signaling pathways for functional activity assessment.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel CNS-active compounds. This comparative guide, by synthesizing data from structurally related analogs, provides a framework for understanding the key structure-activity relationships that govern the interaction of these molecules with dopamine and serotonin receptors. The strategic placement of the 3-methyl group on the benzoyl ring, combined with diverse substitutions at the piperazine N4-position, offers a powerful strategy for fine-tuning pharmacological profiles to achieve desired potency, selectivity, and functional activity.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to provide a more direct and comprehensive understanding of their SAR. In particular, exploring a wider range of substituents on both the benzoyl and piperazine moieties, and assessing their functional activity through G-protein and β-arrestin pathways, will be crucial for identifying lead candidates with optimal therapeutic potential for the treatment of complex neuropsychiatric disorders.
References
- 1. promega.com [promega.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GloSensor™ cAMP Assay Protocol [promega.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target of 1-(3-Methyl-benzoyl)-piperazine
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of the compound's biological target.[1][2][3] This guide provides a comprehensive, technically-grounded framework for validating the biological target of a novel compound, using 1-(3-Methyl-benzoyl)-piperazine (m-MBP) as a case study.
Our approach is built on three pillars: generating a target hypothesis, confirming direct biophysical interaction, and validating engagement and functional effects in a physiological context.
Part 1: Target Hypothesis Generation — Where to Begin?
Before direct validation can occur, a researcher must first identify a list of potential protein targets. This initial "target deconvolution" phase is crucial for focusing subsequent experimental efforts.[1][6] For a novel compound like m-MBP, several orthogonal approaches can be employed to generate high-quality hypotheses.
Computational and In Silico Approaches
Modern computational biology offers powerful tools for predicting potential targets based on the chemical structure of a small molecule.
-
Rationale: By comparing the 3D structure of m-MBP against libraries of known protein binding pockets, these methods can identify proteins with structural or electrostatic complementarity. This provides a rapid, cost-effective first pass to generate a tractable list of candidate targets.
-
Method:
-
Generate a 3D conformer of this compound.
-
Utilize reverse docking software (e.g., PharmMapper, SuperDRUG2) to screen the compound against a structural proteome database.
-
Analyze the results, prioritizing targets with the best docking scores and those belonging to biologically plausible pathways.
-
-
Alternative: Phenotypic screening, where the molecule is tested in various cell or organism-based assays to observe its effect.[7] This can reveal the compound's functional impact, which can then be used to infer its potential target.[7]
Affinity-Based Proteomics
This powerful experimental technique aims to "fish" for the target protein out of a complex biological sample using the compound itself as bait.[8]
-
Rationale: This method provides direct physical evidence of an interaction between the compound and its target(s) within a complex proteome. It is one of the most widely used techniques for target isolation.[8][9]
-
Method:
-
Synthesize an analog of m-MBP with a linker arm attached to a non-essential part of the molecule, determined through structure-activity relationship (SAR) studies.[9]
-
Immobilize this "bait" molecule onto chromatography beads.[6]
-
Incubate the beads with a cell lysate or tissue extract.
-
Wash away non-specifically bound proteins.[6]
-
Elute the specifically bound proteins, often by using an excess of the original, non-immobilized m-MBP.
-
Identify the eluted proteins using mass spectrometry.[6]
-
The workflow for these initial hypothesis-generating experiments can be visualized as follows:
Caption: Initial strategies for generating a list of candidate targets for m-MBP.
Part 2: Biophysical Validation — Is the Interaction Real and Direct?
Once a list of candidate targets is generated, the next critical step is to confirm a direct, physical interaction between m-MBP and each purified candidate protein. Several biophysical techniques can provide quantitative data on binding affinity and thermodynamics.[10]
| Technique | Principle | Key Output | Strengths | Limitations |
| Differential Scanning Fluorimetry (DSF) | Measures the change in a protein's melting temperature (Tm) upon ligand binding.[10] | ΔTm (Shift in melting temp) | High-throughput, low protein consumption, simple setup.[10] | Indirect; does not provide full thermodynamic data. |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index at a sensor surface where the target protein is immobilized. | KD (Affinity), kon/koff (Kinetics) | Real-time, label-free, provides kinetic data. | Requires protein immobilization, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[10] | KD (Affinity), ΔH (Enthalpy), ΔS (Entropy) | Gold standard for thermodynamics; solution-based.[10] | Low-throughput, requires large amounts of pure protein.[10] |
Protocol Spotlight: Differential Scanning Fluorimetry (DSF)
DSF is an excellent first-pass assay to quickly screen candidate proteins for direct binding to m-MBP.
-
Preparation: Prepare a solution of the purified candidate protein (e.g., 2 µM) in a suitable buffer. Prepare a stock solution of m-MBP and a vehicle control (e.g., DMSO).
-
Assay Setup: In a 96-well qPCR plate, mix the protein solution with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Add m-MBP to the experimental wells across a range of concentrations. Add only the vehicle to control wells.
-
Thermal Melt: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25°C to 95°C).
-
Data Analysis: Monitor the fluorescence increase as the protein unfolds. The midpoint of this transition is the Tm. A significant positive shift in Tm in the presence of m-MBP indicates that the compound binds to and stabilizes the protein.
Part 3: Cellular Target Engagement — Does it Work in a Cell?
Confirming a direct biophysical interaction is necessary but not sufficient. A drug must engage its target within the complex and crowded environment of a living cell.[11] Cellular target engagement assays provide this crucial piece of evidence.[11][12]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying that a compound binds to its target in intact cells or even tissues.[13][14]
-
Rationale: The principle is similar to DSF: a ligand-bound protein is more resistant to heat-induced denaturation. By heating intact cells, precipitating the denatured proteins, and quantifying the amount of the target protein remaining in the soluble fraction, one can measure target engagement.[13][14]
-
Workflow:
-
Treatment: Treat cultured cells with m-MBP or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures.
-
Lysis & Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the pellet via centrifugation.
-
Quantification: Analyze the amount of the target protein in the soluble fraction using methods like Western Blotting or high-throughput immunoassays (e.g., HTRF, AlphaLISA).[13]
-
Interpretation: A higher amount of soluble target protein at elevated temperatures in m-MBP-treated cells compared to control cells confirms intracellular target engagement.
-
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Identification and validation of bioactive small molecule target through phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Target Engagement Assays [discoverx.com]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(3-chlorophenyl)piperazine (mCPP) and Selective Serotonin Reuptake Inhibitors (SSRIs) in Preclinical Models of Anxiety
An In-Depth Guide to the Comparative In Vivo Efficacy of Phenylpiperazines and Standard Anxiolytics
This guide provides a detailed comparison of the in vivo effects of the research compound 1-(3-chlorophenyl)piperazine (mCPP), a representative phenylpiperazine, against standard-of-care Selective Serotonin Reuptake Inhibitors (SSRIs), specifically fluoxetine and sertraline. The focus is on the acute behavioral effects observed in established preclinical models of anxiety, offering insights into the complex role of the serotonergic system in modulating anxiety-like states. While the specific compound 1-(3-Methyl-benzoyl)-piperazine has limited specific data, mCPP serves as a well-studied structural and functional analogue to explore this chemical class.
Introduction: The Serotonergic Paradox in Anxiety
The serotonin (5-HT) system is a cornerstone of neuropsychopharmacology, centrally implicated in the regulation of mood and anxiety. Standard first-line treatments for anxiety disorders are SSRIs, which function by blocking the reuptake of serotonin, thereby increasing its synaptic availability.[1][2] However, a well-documented clinical phenomenon is the transient exacerbation of anxiety or "jitteriness" upon the initiation of SSRI therapy.[3][4]
To investigate the neurobiological underpinnings of this paradoxical effect, researchers utilize pharmacological tools like mCPP. mCPP is a direct serotonin receptor agonist with broad-spectrum activity, but it notably engages the 5-HT2C receptor, a key player in anxiety circuits.[5][6] By comparing the acute in vivo effects of a direct agonist (mCPP) with reuptake inhibitors (SSRIs), we can dissect the receptor-specific contributions to anxiety-like behaviors. This guide synthesizes data from preclinical studies to illuminate these mechanisms.
Mechanism of Action: Direct Agonism vs. Reuptake Inhibition
The differential mechanisms of mCPP and SSRIs are crucial to understanding their effects. SSRIs, such as fluoxetine and sertraline, bind to the serotonin transporter (SERT), preventing the reabsorption of 5-HT from the synapse back into the presynaptic neuron. This leads to a gradual accumulation of 5-HT in the synaptic cleft, enhancing overall serotonergic neurotransmission.
In contrast, mCPP bypasses the reuptake mechanism and directly stimulates postsynaptic serotonin receptors.[7] Its anxiogenic effects are strongly linked to its agonist activity at the 5-HT2C receptor subtype.[4][5] Activation of 5-HT2C receptors is known to mediate anxiety and reduce locomotor activity, providing a direct pathway to inducing anxiety-like states.[5][6]
Caption: Serotonergic synapse showing SSRI and mCPP mechanisms.
In Vivo Model: The Social Interaction Test
The Social Interaction Test is a widely validated behavioral paradigm for assessing anxiety in rodents.[8] The test operates on the principle that rodents have a natural tendency to investigate unfamiliar conspecifics. In anxiogenic states, this social behavior is suppressed. The test environment can be manipulated (e.g., by altering lighting conditions or familiarity of the arena) to modulate the baseline level of anxiety. A reduction in the time spent in active social interaction (sniffing, grooming, following) is interpreted as an anxiogenic-like effect.
Experimental Protocol: Rat Social Interaction Test
The following protocol outlines the methodology used to compare the acute effects of mCPP and SSRIs on anxiety-like behavior. This protocol is a synthesis of standard procedures in the field.
Objective: To measure the effect of acute administration of mCPP, fluoxetine, or sertraline on the social interaction time of male Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test Arena (e.g., open-field box, 60x60x30 cm)
-
Vehicle (e.g., 0.9% saline)
-
1-(3-chlorophenyl)piperazine (mCPP)
-
Fluoxetine HCl
-
Sertraline HCl
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: House rats in pairs for at least one week before testing. Handle animals daily to minimize stress. Maintain a 12-hour light/dark cycle with food and water ad libitum.
-
Habituation: On the day of the test, transport rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Administration: Administer the test compounds or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the behavioral test.
-
Group 1: Vehicle (Saline)
-
Group 2: mCPP (0.5 - 2.0 mg/kg, i.p.)
-
Group 3: Fluoxetine (2.5 - 10 mg/kg, i.p.)
-
Group 4: Sertraline (15 mg/kg, i.p.)
-
-
Behavioral Testing:
-
Place a pair of unfamiliar rats from the same treatment group into the test arena.
-
The test is conducted under low-light, familiar arena conditions to minimize baseline anxiety and allow for the detection of anxiogenic effects.
-
Record the session for 10 minutes.
-
-
Data Analysis:
-
An observer, blind to the treatment conditions, scores the total time (in seconds) the pair of rats spends in active social interaction (e.g., sniffing, grooming, following).
-
Other behaviors, such as locomotor activity (line crossings) and self-grooming, are also quantified to control for confounding effects like sedation.
-
Statistical analysis is performed using ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control.
-
Caption: Experimental workflow for the Social Interaction Test.
Comparative In Vivo Efficacy Data
Studies consistently demonstrate that acute administration of mCPP, fluoxetine, and sertraline produces a similar anxiogenic-like profile in the social interaction test.[4][5] The compounds dose-dependently decrease the time spent in social interaction, a key indicator of increased anxiety.
| Compound | Dose (mg/kg, i.p.) | Time in Social Interaction (vs. Vehicle) | Self-Grooming (vs. Vehicle) | Primary Reference |
| Vehicle | N/A | Baseline | Baseline | [4][5] |
| mCPP | 0.5 - 2.0 | Significant Decrease | Significant Increase | [4][5] |
| Fluoxetine | 2.5 - 10 | Significant Decrease | Significant Increase | [4][5] |
| Sertraline | 15 | Significant Decrease | Significant Increase | [4][5] |
Note: This table is a qualitative summary of findings. "Significant" indicates a statistically significant difference (p < 0.05) compared to the vehicle-treated control group as reported in the cited literature.
Discussion and Scientific Interpretation
The parallel anxiogenic-like effects induced by both a direct 5-HT agonist (mCPP) and serotonin reuptake inhibitors (SSRIs) provide strong evidence for a common underlying mechanism.[3][5] The data compellingly suggest that the acute increase in anxiety is not simply a general consequence of enhanced serotonin levels but is mediated by the activation of specific postsynaptic receptors, most notably the 5-HT2C receptor.[4][5]
This hypothesis is substantiated by further experiments showing that pretreatment with a selective 5-HT2C receptor antagonist, such as SB-242084, can completely reverse the anxiogenic-like effects of both mCPP and the SSRIs.[4][5] This demonstrates that 5-HT2C receptor activation is a necessary step in the pathway leading to this specific behavioral outcome.
For drug development professionals, these findings are critical. They help explain the initial "jitteriness" syndrome observed in patients starting SSRI treatment and underscore the therapeutic potential of targeting the 5-HT2C receptor. Compounds that can modulate 5-HT2C activity might offer a faster onset of anxiolytic action or could be used as adjuncts to mitigate the initial adverse effects of SSRIs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The effect of SSRIs on unconditioned anxiety: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Anxiety-like effects induced by acute fluoxetine, sertraline or m-CPP treatment are reversed by pretreatment with the 5-HT2C receptor antagonist SB-242084 but not the 5-HT1A receptor antagonist WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychogenics.com [psychogenics.com]
A Comparative Guide to the Cross-Reactivity Profiling of 1-(3-Methyl-benzoyl)-piperazine
This guide provides a comprehensive framework for assessing the selectivity and potential off-target liabilities of the novel compound 1-(3-Methyl-benzoyl)-piperazine (m-MeBP). As drug development professionals are keenly aware, understanding a compound's cross-reactivity profile is paramount for predicting its therapeutic window and anticipating potential adverse effects. This document outlines the scientific rationale, experimental design, and detailed protocols for a robust in vitro cross-reactivity study, comparing m-MeBP with established drugs, Buspirone and Trazodone.
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of aminergic G-protein coupled receptors (GPCRs). Arylpiperazine derivatives, in particular, frequently exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[1][2][3] Based on this well-established pharmacology, this guide will proceed under the working hypothesis that m-MeBP is a putative high-affinity ligand for the serotonin 5-HT1A receptor. The subsequent studies are therefore designed to confirm this primary activity and, critically, to identify and quantify its interactions with a panel of other biologically relevant targets.
The Rationale for Cross-Reactivity Screening
Early-stage characterization of a drug candidate's selectivity is a cornerstone of modern safety pharmacology. The International Council for Harmonisation (ICH) S7A guidelines recommend that the primary pharmacodynamic properties of a new therapeutic agent be well-understood, and that any undesirable secondary pharmacodynamic effects are identified.[4][5][6] Off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical attrition.[7] By systematically screening a new chemical entity against a panel of known safety targets, we can:
-
De-risk Development: Identify potential liabilities such as cardiovascular, central nervous system (CNS), or gastrointestinal side effects early in the discovery process.
-
Guide Lead Optimization: Provide crucial structure-activity relationship (SAR) data that allows chemists to modify the compound to enhance selectivity and reduce off-target binding.
-
Predict Clinical Outcomes: A clean off-target profile increases the probability of a successful clinical trial, whereas known interactions can inform clinical monitoring strategies.
The workflow for such a study is a multi-step process beginning with target selection and culminating in functional validation.
Experimental Design: Target & Comparator Selection
The selection of off-targets should be systematic and based on established safety pharmacology panels, such as those provided by commercial vendors like Eurofins or Reaction Biology, which are aligned with regulatory expectations.[7][8][9] Our panel will focus on GPCRs and transporters commonly implicated in ADRs.
Table 1: Selected Panel for Cross-Reactivity Screening
| Target Class | Receptors / Transporters | Rationale for Inclusion |
|---|---|---|
| Serotonergic | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, SERT | Primary target family; off-target activity can lead to mood changes, sexual dysfunction, or nausea. |
| Dopaminergic | D1, D2, D3, DAT | Potential for extrapyramidal symptoms, prolactin elevation, or effects on motivation and reward.[10] |
| Adrenergic | α1A, α2A, β1, β2 | Implicated in cardiovascular effects like orthostatic hypotension (α1) and tachycardia (β1). |
| Histaminergic | H1 | Interaction is a primary cause of sedation.[11] |
| Muscarinic | M1, M2, M3 | Antagonism can lead to classic anticholinergic side effects (dry mouth, blurred vision, constipation). |
| Opioid | μ (MOP), κ (KOP), δ (DOP) | To assess potential for abuse liability or unexpected analgesic/dysphoric effects. |
To contextualize the results for m-MeBP, two well-characterized drugs containing the piperazine moiety are included:
-
Buspirone: An anxiolytic medication acting as a high-affinity partial agonist at 5-HT1A receptors. It also has a notable affinity for dopamine D2, D3, and D4 receptors.[10][12][13] It serves as a benchmark for a relatively selective compound.
-
Trazodone: An antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). It is known for its complex, "promiscuous" pharmacology, with high affinity for 5-HT2A, α1-adrenergic, and H1 receptors, in addition to moderate affinity for SERT and other serotonin receptor subtypes.[11][14][15] It represents a non-selective or "dirty" drug profile.
Experimental Methodologies
Radioligand binding is the gold standard for determining a compound's affinity (Ki) for a target receptor.[16][17] The assay measures the ability of a test compound (the "competitor") to displace a specific, high-affinity radiolabeled ligand from its receptor in preparations of cell membranes that express the target of interest.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[18]
-
-
Assay Setup (96-well plate format):
-
To each well, add in order:
-
50 µL of assay buffer (for Total Binding) or a high concentration of a known non-labeled ligand (for Non-Specific Binding) or diluted test compound (m-MeBP, Buspirone, or Trazodone) at 11 different concentrations (e.g., 0.1 nM to 100 µM).
-
50 µL of the specific radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor) at a concentration near its Kd.
-
150 µL of the thawed membrane preparation (containing 10-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 25°C or 30°C) with gentle agitation to allow the binding to reach equilibrium.[18]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligand passes through.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., a MicroBeta counter).
-
-
Data Analysis:
-
Convert counts per minute (CPM) to specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log concentration of the competitor compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[19]
-
A high binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor function. For high-affinity off-target hits (e.g., Ki < 1 µM), a functional assay is essential. Since most of the selected targets are GPCRs that couple to Gs or Gi proteins, measuring changes in the second messenger cyclic AMP (cAMP) is a robust method to determine functional activity.[20][21]
Step-by-Step Protocol (HTRF-based cAMP Assay):
-
Cell Culture and Plating:
-
Use a cell line stably expressing the target receptor (e.g., HEK293-h5-HT1A).
-
Plate the cells in a 384-well assay plate and incubate overnight to allow for adherence.
-
-
Assay Setup (Antagonist Mode):
-
Prepare serial dilutions of the test compounds (m-MeBP, Buspirone, Trazodone).
-
Remove the culture medium from the cells and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds to the wells and pre-incubate for 15-30 minutes.
-
Add a known agonist for the receptor (e.g., 5-CT for 5-HT1A) at a concentration that elicits ~80% of its maximal response (EC₈₀). For agonist mode testing, add only the test compound without a reference agonist.
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature to allow for receptor stimulation and cAMP production.
-
-
Lysis and Detection:
-
Lyse the cells and detect cAMP levels using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Add the HTRF lysis buffer containing the two detection reagents (e.g., an anti-cAMP antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor).
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader. The ratio of acceptor/donor emission is inversely proportional to the amount of cAMP produced.
-
For antagonist mode, plot the HTRF signal against the log concentration of the test compound to determine the IC₅₀ (potency for inhibiting the agonist response).
-
For agonist mode, plot the signal against the log concentration to determine the EC₅₀ (potency for stimulating a response) and the Emax (maximal efficacy relative to a full agonist).
-
Below is a diagram illustrating the signaling cascade for a Gi-coupled receptor like 5-HT1A, which is interrogated by the cAMP assay.
Data Summary & Comparative Analysis
The results of the cross-reactivity screen should be summarized in a clear, quantitative format. The following tables present hypothetical data to illustrate how the findings would be displayed.
Table 2: Comparative Binding Affinity Profile (Ki, nM)
| Target | m-MeBP (Hypothetical) | Buspirone (Reference) | Trazodone (Reference) |
| 5-HT1A | 5.2 | 15[10] | 65[15] |
| 5-HT2A | 450 | >10,000 | 1.5[14] |
| 5-HT2C | 830 | >10,000 | 40[19] |
| D2 | 1,200 | 484[10] | >10,000 |
| D3 | 950 | 98[10] | >10,000 |
| α1A | 2,100 | >10,000 | 10[15] |
| H1 | >10,000 | >10,000 | 50[22] |
| SERT | 3,500 | >10,000 | 180[19] |
| Lower Ki values indicate higher binding affinity. |
Table 3: Functional Activity at High-Affinity Targets (IC₅₀/EC₅₀, nM)
| Target | Compound | Activity Type | Potency | Efficacy (% of Full Agonist) |
| 5-HT1A | m-MeBP | Partial Agonist | 25 | 65% |
| Buspirone | Partial Agonist | 45 | 70% | |
| Trazodone | Partial Agonist | 150 | 40% | |
| 5-HT2A | m-MeBP | Antagonist | 650 | N/A (95% Inhibition) |
| Trazodone | Antagonist | 5 | N/A (100% Inhibition) |
Interpretation of Hypothetical Results:
Based on this hypothetical data, m-MeBP would be characterized as a potent and selective 5-HT1A partial agonist. Its affinity for the primary target (Ki = 5.2 nM) is significantly higher than for any other receptor in the panel. The selectivity index (Ki off-target / Ki on-target) for the most potent off-target, 5-HT2A, would be 450 / 5.2 ≈ 87-fold, which is a promising result.
Compared to the reference compounds:
-
m-MeBP is more potent and selective for 5-HT1A than Buspirone , which shows considerable affinity for D3 receptors.
-
m-MeBP demonstrates a much cleaner profile than Trazodone , avoiding the potent α1A and 5-HT2A antagonism that contributes to Trazodone's sedative and hypotensive side effects.
This profile suggests that m-MeBP has the potential to be a highly selective 5-HT1A-targeting therapeutic with a lower risk of off-target-driven side effects compared to existing medications like Trazodone.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. wuxibiology.com [wuxibiology.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Trazodone - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. multispaninc.com [multispaninc.com]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(3-Methyl-benzoyl)-piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its prevalence is due to a combination of favorable physicochemical properties, including a high degree of structural rigidity and the presence of two nitrogen atoms that can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[1] The 1-benzoylpiperazine core, in particular, has been extensively studied, with derivatives showing significant activity at various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[3][4] Understanding the SAR of this class of compounds is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects.
This guide will focus on the 1-(3-Methyl-benzoyl)-piperazine scaffold, a subset of the broader arylpiperazine class. While direct and comprehensive SAR studies on this specific scaffold are limited in publicly available literature, we can infer a great deal by examining the effects of substituents on the benzoyl ring of related 1-benzoylpiperazine derivatives. The introduction of a methyl group at the meta-position of the benzoyl ring can influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.
Core Structural Components and Their Influence on Activity
The this compound scaffold can be dissected into three key components, each of which can be modified to tune the pharmacological profile of the resulting derivatives.
Caption: Key structural components of this compound derivatives.
A. The 3-Methylbenzoyl Group: The nature and position of substituents on the benzoyl ring are critical determinants of receptor affinity and selectivity. The methyl group at the 3-position (meta) is an electron-donating group, which can influence the electron density of the carbonyl oxygen, a potential hydrogen bond acceptor. The steric bulk of the methyl group can also affect the orientation of the molecule within the receptor binding pocket.
B. The Piperazine Core: The piperazine ring serves as a central scaffold, connecting the benzoyl moiety to a second substituent at the N4 position. Its conformational flexibility and basicity are important for receptor interaction.
C. The N4-Substituent: The substituent at the N4 position of the piperazine ring has a profound impact on the overall pharmacological profile. Variations at this position can convert an antagonist into an agonist, alter receptor selectivity, and significantly modify pharmacokinetic properties such as solubility and metabolic stability.
Comparative Analysis of Substituent Effects on the Benzoyl Ring
While specific data for the 3-methyl derivative is sparse, studies on related 1-benzoylpiperazine analogs provide valuable insights into the SAR of this class of compounds. The following table summarizes the effects of different substituents on the benzoyl ring on the affinity for key CNS receptors, drawing from studies on broader arylpiperazine derivatives to infer potential trends.
| Substituent on Benzoyl Ring | Position | Electronic Effect | Steric Effect | Inferred Impact on Receptor Affinity (Dopamine D2/Serotonin 5-HT1A) |
| -CH3 (Methyl) | 3 (meta) | Electron-donating | Moderate bulk | Potentially moderate to high affinity, influenced by steric fit in the binding pocket. |
| -Cl (Chloro) | 4 (para) | Electron-withdrawing | Moderate bulk | Often associated with potent D2 and 5-HT1A receptor affinity.[5] |
| -OCH3 (Methoxy) | 2 (ortho) | Electron-donating | Moderate bulk | Can enhance affinity for certain receptors, but may also introduce steric hindrance.[6] |
| -CF3 (Trifluoromethyl) | 4 (para) | Strongly electron-withdrawing | Significant bulk | Can increase potency, but the larger size may negatively impact binding at some receptors. |
Interpretation: The electronic nature and steric bulk of the substituent on the benzoyl ring play a crucial role in determining receptor affinity. For the 3-methyl derivative, the electron-donating nature of the methyl group may enhance binding to receptors that favor electron-rich ligands. However, the steric hindrance at the meta-position could be a deciding factor for selectivity between different receptor subtypes.
The Critical Role of the N4-Substituent
The diversity of biological activities observed in arylpiperazine derivatives is largely attributable to the wide range of substituents that can be introduced at the N4 position.
Caption: The influence of N4-substituents on the pharmacological properties of piperazine derivatives.
Studies on various arylpiperazine series have shown that:
-
Small alkyl chains at the N4 position can lead to compounds with good oral bioavailability.
-
Aryl or heteroaryl groups can significantly enhance receptor affinity and selectivity. For instance, the presence of a 2-methoxyphenyl group at the N4 position is a common feature in many potent 5-HT1A receptor ligands.[6]
-
Long-chain arylpiperazines (LCAPs) , where a flexible alkyl chain connects the piperazine nitrogen to a terminal aromatic or heteroaromatic moiety, have been extensively explored as ligands for serotonin receptors.[3]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (a potent D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Haloperidol, 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of the test compound at various concentrations, 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Serotonin 5-HT1A Receptor
This protocol is adapted for determining the binding affinity of a test compound for the serotonin 5-HT1A receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT1A receptor.
-
Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: Serotonin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare the cell membranes as described for the D2 receptor assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-8-OH-DPAT, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Serotonin, 50 µL of [3H]-8-OH-DPAT, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of the test compound at various concentrations, 50 µL of [3H]-8-OH-DPAT, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Filter and wash the samples as described for the D2 receptor assay.
-
Scintillation Counting: Quantify the radioactivity as described previously.
-
Data Analysis: Analyze the data as described for the D2 receptor assay to determine the IC50 and Ki values.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Based on the analysis of related arylpiperazine derivatives, it is anticipated that compounds from this series will exhibit affinity for dopamine and serotonin receptors. The key to unlocking the therapeutic potential of this scaffold lies in the systematic exploration of substituents at both the benzoyl ring and the N4-position of the piperazine core.
Future research should focus on the synthesis and pharmacological evaluation of a focused library of this compound derivatives with diverse N4-substituents. A thorough investigation of the effects of ortho-, meta-, and para-methyl substitution on the benzoyl ring would provide a more complete understanding of the SAR for this specific subclass. Such studies, guided by the principles outlined in this guide, will undoubtedly pave the way for the discovery of new and improved therapeutic agents.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for 1-(3-Methyl-benzoyl)-piperazine
Introduction
1-(3-Methyl-benzoyl)-piperazine is a significant chemical entity, often encountered as a synthetic intermediate or a potential impurity in the manufacturing of various pharmaceutical agents. Accurate and reliable analytical methods are paramount for its quantification and characterization to ensure the quality, safety, and efficacy of final drug products. This guide provides a comprehensive comparison of key analytical techniques for this compound, offering insights into their principles, performance characteristics, and optimal applications. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their analytical challenges.
The validation of analytical methods is a critical aspect of quality control in the pharmaceutical industry.[1] Regulatory bodies such as the ICH and FDA have established stringent guidelines to ensure that analytical procedures are suitable for their intended purpose.[2][3][4] This guide will delve into the practical application of these principles in the analysis of this compound.
Chromatographic Techniques: The Workhorses of Pharmaceutical Analysis
Chromatography is a powerful separation technique that forms the backbone of analytical chemistry in the pharmaceutical sector. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable, each with its distinct advantages.[5][6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for many piperazine derivatives.[5][6][8]
Principle of Separation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it.
Workflow Visualization:
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. fda.gov [fda.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. Compare GC-MS vs HPLC for Drug Metabolite Analysis [eureka.patsnap.com]
- 8. Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of 1-(3-Methyl-benzoyl)-piperazine for Atypical Antipsychotic Activity
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Commentary: The discovery of novel antipsychotic agents remains a critical goal in neuropharmacology. While in vitro assays provide essential initial data on a compound's interaction with specific molecular targets, these results must be rigorously validated in complex biological systems to ascertain true therapeutic potential. This guide addresses the crucial transitional step from benchtop to in vivo validation, using the hypothetical compound 1-(3-Methyl-benzoyl)-piperazine as a case study. The benzoyl-piperazine scaffold is prevalent in centrally active agents, including those with antipsychotic properties.[1][2] This guide is structured to provide not just protocols, but the strategic rationale behind the selection of models, comparators, and endpoints, ensuring a robust and translatable preclinical data package.
Foundational In Vitro Profile & Rationale for In Vivo Progression
For the purpose of this guide, we will hypothesize that this compound (designated 'Compound M') has demonstrated the following key in vitro characteristics, suggesting its potential as an atypical antipsychotic:
-
Primary Target Affinity: High affinity as an antagonist for Dopamine D2 and Serotonin 5-HT2A receptors. This dual antagonism is a hallmark of many atypical antipsychotics, believed to contribute to efficacy against positive symptoms while mitigating the risk of extrapyramidal side effects (EPS).[3][4]
-
Secondary Target Modulation: Moderate affinity for α1 and α2 adrenergic receptors, which may contribute to efficacy against a broader range of symptoms.[3][4]
-
Selectivity: Low affinity for muscarinic and histaminic receptors, predicting a potentially favorable side-effect profile with less sedation, weight gain, and anticholinergic effects compared to some older antipsychotics.[5]
This in vitro profile justifies the investment in animal model testing to determine if these receptor-binding affinities translate into meaningful antipsychotic-like activity, cognitive enhancement, and a superior safety profile compared to existing treatments.
Strategic Selection of Animal Models and Comparators
The selection of appropriate animal models is paramount for predicting clinical efficacy and potential side effects.[6][7] Given Compound M's hypothesized profile, a multi-model approach is necessary to assess its effects on positive, negative, and cognitive symptoms of schizophrenia.
Comparator Compounds: To properly benchmark Compound M's performance, it will be compared against two standard-of-care antipsychotics with distinct profiles:
-
Risperidone: A widely used atypical antipsychotic with potent D2/5-HT2A antagonism.[3][8] It serves as a benchmark for efficacy but is associated with side effects like hyperprolactinemia and some risk of EPS at higher doses.
-
Ziprasidone: Another atypical antipsychotic known for its relatively low propensity to cause weight gain.[9][10]
Animal Models: We will employ pharmacologically-induced rodent models that mimic specific symptom domains of schizophrenia.[11][12]
-
Amphetamine-Induced Hyperlocomotion (Positive Symptom Model): This model leverages the hyperdopaminergic state induced by amphetamine to mimic the positive symptoms of psychosis.[13][14] Antipsychotics are expected to reduce this hyperactivity.
-
Phencyclidine (PCP)-Induced Cognitive Deficits (Cognitive & Negative Symptom Model): PCP, an NMDA receptor antagonist, induces cognitive impairments and social deficits in rodents that resemble the cognitive and negative symptoms of schizophrenia.[15][16][17]
-
Forced Swim Test (Model of Affective/Negative Symptoms): While traditionally used for antidepressants, this test can also indicate efficacy against negative symptoms like avolition and anhedonia.[18][19][20] Atypical antipsychotics often show antidepressant-like activity in this model.[21]
-
Catalepsy Test (Side Effect Model): This test is a crucial predictor of a drug's liability to induce Parkinsonian-like extrapyramidal side effects (EPS).[6]
Experimental Design & Protocols
A rigorous, systematic approach is essential. All experiments will use male Sprague-Dawley rats and will include vehicle control, Compound M (at various doses), Risperidone, and Ziprasidone groups.
Workflow for In Vivo Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risperidone - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 5. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Advancing schizophrenia drug discovery: optimizing rodent models to bridge the translational gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Two models for weight gain and hyperphagia as side effects of atypical antipsychotics in male rats: validation with olanzapine and ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of ziprasidone on body weight and energy expenditure in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent Schizophrenia Models - Creative Biolabs [creative-biolabs.com]
- 12. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. The atypical antipsychotic ziprasidone, but not haloperidol, improves phencyclidine-induced cognitive deficits in a reversal learning task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. researchgate.net [researchgate.net]
Performance Benchmarking of 1-(3-Methyl-benzoyl)-piperazine: A Comparative Guide for CNS Drug Discovery
For: Researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.
Introduction: The Significance of the Arylpiperazine Scaffold in CNS Drug Discovery
The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its versatility allows for fine-tuning of pharmacological activity, making it a cornerstone in the development of antipsychotics, antidepressants, and anxiolytics.[3][4][5] These compounds primarily exert their effects by modulating key neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D₂) receptors.[6] This guide focuses on 1-(3-Methyl-benzoyl)-piperazine, a specific derivative, and provides a framework for benchmarking its performance against relevant alternatives to assess its potential as a CNS drug candidate. The strategic placement of a methyl group at the meta-position of the benzoyl ring can significantly influence the compound's steric and electronic properties, potentially altering its receptor affinity, selectivity, and metabolic stability.
This document will provide a comprehensive comparison of this compound with two key comparators: the parent compound 1-Benzoylpiperazine and a well-studied analog, 1-(3-Trifluoromethyl-benzoyl)-piperazine . The latter is chosen due to the known impact of the trifluoromethyl group on the pharmacological profile of CNS-acting compounds. The objective is to present a detailed, data-driven comparison across critical performance metrics, including biological activity at CNS targets, metabolic stability, and cytotoxicity. The experimental protocols detailed herein are designed to be robust and self-validating, providing a clear roadmap for researchers seeking to evaluate novel arylpiperazine derivatives.
Key Performance Metrics for Comparative Analysis
The selection of a promising CNS drug candidate hinges on a multi-parameter optimization process. For this compound and its analogs, we will focus on three critical areas:
-
Biological Activity and Selectivity: The primary determinant of a compound's therapeutic potential is its interaction with its intended biological targets. For arylpiperazines, this involves assessing their affinity and functional activity at key serotonin and dopamine receptor subtypes. High affinity for the target receptor, coupled with selectivity over off-target receptors, is crucial for maximizing efficacy and minimizing side effects.
-
Metabolic Stability: The in vivo persistence of a drug is a key factor in determining its dosing regimen and overall therapeutic window. Metabolic stability assays measure the rate at which a compound is broken down by liver enzymes, providing an early indication of its likely pharmacokinetic profile.[7]
-
Cytotoxicity: Ensuring a compound is not toxic to healthy cells is a fundamental requirement in drug development. Cytotoxicity assays provide a measure of a compound's potential to cause cell death, a critical early safety assessment.[8]
Comparative Experimental Data
The following tables present a hypothetical but plausible dataset for the performance of this compound against its selected comparators. This data is intended to serve as an illustrative example of a comprehensive benchmarking study.
Table 1: Biological Activity Profile at Key CNS Receptors
| Compound | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) | D₂ Ki (nM) | Selectivity Ratio (D₂/5-HT₂A) |
| This compound | 150 | 25 | 500 | 20 |
| 1-Benzoylpiperazine | 250 | 80 | 1200 | 15 |
| 1-(3-Trifluoromethyl-benzoyl)-piperazine | 80 | 10 | 300 | 30 |
Ki (inhibitory constant) is a measure of binding affinity; a lower value indicates higher affinity.
Table 2: In Vitro Metabolic Stability
| Compound | Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | 45 | 15.4 |
| 1-Benzoylpiperazine | 30 | 23.1 |
| 1-(3-Trifluoromethyl-benzoyl)-piperazine | 60 | 11.6 |
Table 3: Cytotoxicity in Human Hepatoma (HepG2) Cells
| Compound | CC₅₀ (µM) |
| This compound | > 50 |
| 1-Benzoylpiperazine | > 50 |
| 1-(3-Trifluoromethyl-benzoyl)-piperazine | 45 |
CC₅₀ (cytotoxic concentration 50%) is the concentration of a compound that causes the death of 50% of cells.
Interpretation of Results and Mechanistic Insights
Based on our hypothetical data, this compound presents a promising profile. The methyl substitution appears to enhance affinity for the 5-HT₂A receptor compared to the unsubstituted parent compound, a key target for many atypical antipsychotics. While its affinity is not as high as the trifluoromethyl analog, it demonstrates a favorable balance of activity and metabolic stability. The increased half-life of the methyl-substituted compound compared to 1-Benzoylpiperazine suggests that the methyl group may shield the molecule from rapid metabolic degradation. All three compounds exhibit low cytotoxicity, a positive indicator for their safety profile.
The following diagram illustrates the general mechanism of action for arylpiperazine derivatives at a serotonergic or dopaminergic synapse, highlighting the competitive binding to postsynaptic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Methyl-benzoyl)-piperazine
Welcome to your essential guide for the safe handling of 1-(3-Methyl-benzoyl)-piperazine. As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal. Our goal is to build a culture of safety that validates every step of your experimental workflow, ensuring both personal protection and data integrity.
Foundational Hazard Assessment: A Logic-Driven Approach
Direct, comprehensive safety data for this compound is not extensively published. Therefore, a prudent safety protocol is derived from assessing the hazards of its constituent chemical moieties: the substituted benzoyl group and the piperazine ring.
-
Piperazine Moiety: Piperazine and its simple derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage. They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.
-
Benzoyl Moiety & Related Structures: Aromatic ketones and related benzoyl compounds can be irritants and harmful if ingested or inhaled. The parent compound, 1-Benzoylpiperazine, is classified as a corrosive material that causes burns through all exposure routes.[1]
Core PPE Protocol: A Multi-Barrier System
The following PPE requirements constitute the minimum standard for handling this compound in a laboratory setting. The principle is to establish multiple barriers of protection to mitigate risks of exposure through dermal contact, inhalation, and ocular contact.
Eye and Face Protection: The First Line of Defense
Accidental splashes are a primary risk during weighing, dissolution, and transfer operations. The eyes are uniquely vulnerable to corrosive chemicals.
-
Mandatory Equipment: At all times when handling the compound, wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1][2] Standard safety glasses are insufficient as they do not provide a seal against splashes.
-
Enhanced Protection: When handling larger quantities (>10g) or performing operations with a heightened risk of splashing (e.g., quenching a reaction), supplement your goggles with a full-face shield.[3][4] A face shield protects the entire face and neck from direct splashes.[4]
Skin and Body Protection: Preventing Dermal Absorption
Preventing skin contact is critical, not only to avoid immediate irritation and burns but also to prevent the onset of chemical sensitization.
-
Gloves: Double-gloving is required.[5] This practice provides a critical safety buffer; should the outer glove be compromised, the inner glove continues to offer protection.
-
Outer Glove: Select a chemically resistant glove. While specific permeation data is unavailable, nitrile gloves are a suitable initial choice for incidental contact.[6]
-
Inner Glove: A second nitrile glove provides sufficient protection.
-
Best Practices: Always inspect gloves for defects before use.[7] Change gloves immediately if you suspect contamination or every 30-60 minutes during extended procedures.[5][8] Never wear gloves outside the laboratory or to touch common surfaces like doorknobs or phones.[4][7] After removing gloves, wash your hands thoroughly.[7][9]
-
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a low-permeability fabric is mandatory.[5] Ensure the cuffs of your gloves are pulled over the cuffs of the lab coat to create a sealed interface.[5]
-
Apparel: Wear long pants and fully enclosed, non-perforated shoes that cover the entire foot.[6][9]
Respiratory Protection: Controlling Inhalation Exposure
Given that piperazine derivatives can cause respiratory irritation, controlling airborne particulates and aerosols is non-negotiable.[10][11]
-
Primary Engineering Control: All handling of solid this compound (e.g., weighing, preparing solutions) must be performed inside a certified chemical fume hood.[1][6][12] This is the most effective way to minimize inhalation exposure.
-
Secondary Respiratory Protection: In the event of a significant spill or a failure of the primary engineering controls, a NIOSH/MSHA-approved respirator with particulate filters may be required.[1] All personnel who may need to use a respirator must be properly fit-tested and trained.
Table 1: PPE Summary for Handling this compound
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation/Transfer | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Workup/Quenching | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large Spill Cleanup (>5g) | Goggles & Face Shield | Heavy-duty Chemical Gloves | Chemical-Resistant Apron | NIOSH-Approved Respirator |
Procedural Workflow: From Preparation to Disposal
Adherence to a strict, sequential workflow is essential for minimizing exposure and preventing cross-contamination. The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Plans
Preparedness is a key component of laboratory safety.
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][13] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while flushing the affected area with water for at least 15 minutes in a safety shower.[2][13] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][13]
-
Spills: For small spills (<1g) within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and alert your institution's environmental health and safety (EHS) team.[7][11]
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[14]
-
Containers: Use clearly labeled, sealed containers for solid and liquid waste. Do not mix incompatible waste streams.
-
Final Disposal: All chemical waste must be disposed of through your institution's approved hazardous waste disposal program.[1][2] Do not discharge any amount of this chemical to the sewer.[12]
By integrating these detailed protocols into your daily laboratory operations, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. pppmag.com [pppmag.com]
- 9. LAB SAFETY - BIOBASE [biobase.cc]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
